TAK-615
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-[[cyclopropylmethyl-[4-(2-fluorophenoxy)benzoyl]amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c26-22-3-1-2-4-23(22)31-21-13-11-19(12-14-21)24(28)27(15-17-5-6-17)16-18-7-9-20(10-8-18)25(29)30/h1-4,7-14,17H,5-6,15-16H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZVXIZCJXKBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC2=CC=C(C=C2)C(=O)O)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of TAK-615: A Negative Allosteric Modulator of the LPA1 Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-615 is a novel small molecule that acts as a negative allosteric modulator (NAM) of the lysophosphatidic acid receptor 1 (LPA1). This receptor is a key player in the pathophysiology of fibrotic diseases, including pulmonary fibrosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on LPA1 signaling and presenting the experimental data and protocols that underpin our current understanding. The distinct pharmacological profile of this compound, characterized by its partial and pathway-selective inhibition of LPA1 signaling, suggests a potential therapeutic advantage in modulating pathological fibrotic processes while potentially preserving physiological receptor functions.
Introduction
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), of which LPA1 is a prominent member.[1] The LPA-LPA1 signaling axis is implicated in numerous physiological and pathological processes, including cell proliferation, migration, and survival.[1][2] Notably, dysregulation of this pathway is a key driver in the pathogenesis of fibrotic diseases.[3] this compound has emerged as a promising therapeutic candidate by specifically targeting the LPA1 receptor. Unlike orthosteric antagonists that compete with the endogenous ligand LPA for the primary binding site, this compound is a negative allosteric modulator, binding to a distinct site on the receptor to modulate its function.[2] This guide will delve into the specific molecular mechanisms through which this compound exerts its effects.
Quantitative Analysis of this compound Activity
The pharmacological activity of this compound has been characterized through a series of in vitro assays to determine its binding affinity and functional effects on LPA1-mediated signaling pathways. The data presented below summarizes the key quantitative parameters of this compound's interaction with the LPA1 receptor.
Table 1: Binding Affinity of this compound to the LPA1 Receptor
| Parameter | Value (nM) | Experimental Method | Reference |
| High-affinity Kd | 1.7 ± 0.5 | Radioligand Binding Assay | |
| Low-affinity Kd | 14.5 ± 12.1 | Radioligand Binding Assay |
Table 2: Functional Inhibition of LPA1 Signaling Pathways by this compound
| Assay | Parameter | Value (nM) | Percent Inhibition (%) | Reference |
| β-Arrestin Recruitment | IC50 | 23 ± 13 | ~40% at 10 µM | |
| Calcium Mobilization (Gαq) | IC50 | 91 ± 30 | ~60% at 10 µM | |
| cAMP Accumulation (Gαi) | IC50 | No significant inhibition | N/A | |
| GTPγS Binding (Gαi/o) | IC50 | >10,000 | N/A | |
| RhoA Activation (Gα12/13) | IC50 | 180 ± 50 | ~70% at 10 µM |
LPA1 Receptor Signaling Pathways and the Modulatory Effect of this compound
The LPA1 receptor couples to multiple heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate diverse downstream signaling cascades. This compound exhibits a distinct pattern of negative allosteric modulation, selectively inhibiting certain pathways more potently than others.
As depicted in the diagram, LPA binding to the LPA1 receptor activates multiple G protein signaling cascades. This compound, by binding to an allosteric site, partially inhibits the Gαq-mediated calcium mobilization and the Gα12/13-mediated RhoA activation pathways. It also partially attenuates β-arrestin recruitment. Notably, this compound shows no significant inhibition of the Gαi-mediated pathway, as evidenced by the lack of effect on cAMP accumulation. This selective modulation suggests that this compound may preferentially block the pro-fibrotic signaling pathways (e.g., RhoA activation) while sparing other potentially beneficial or homeostatic pathways.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Back-Scattering Interferometry (BSI) for Binding Affinity
Back-scattering interferometry is a label-free, in-solution technique that measures changes in the refractive index of a solution upon molecular binding. This method was employed to determine the binding characteristics of this compound to the LPA1 receptor.
Protocol:
-
Membrane Preparation: Cell membranes overexpressing the human LPA1 receptor are prepared and purified.
-
Ligand Preparation: A serial dilution of this compound is prepared in an appropriate buffer.
-
Binding Reaction: The LPA1-expressing membranes are incubated with varying concentrations of this compound to reach equilibrium.
-
BSI Measurement: The samples are injected into the microfluidic channel of the BSI instrument. A laser illuminates the sample, and the back-scattered light creates an interference pattern that is captured by a detector.
-
Data Analysis: The binding of this compound to the LPA1 receptor causes a change in the refractive index of the solution, resulting in a phase shift of the interference pattern. This phase shift is measured for each concentration of this compound, and the data are fitted to a binding curve to determine the dissociation constant (Kd).
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the LPA1 receptor upon agonist stimulation, a key step in receptor desensitization and G protein-independent signaling. The PathHunter® β-arrestin assay, which utilizes enzyme fragment complementation, is a commonly used platform for this purpose.
Protocol:
-
Cell Culture: Cells engineered to co-express the LPA1 receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag are cultured in microplates.
-
Compound Incubation: The cells are pre-incubated with this compound or a vehicle control.
-
Agonist Stimulation: The cells are then stimulated with an EC80 concentration of LPA.
-
Signal Detection: Upon LPA-induced receptor activation, β-arrestin-EA is recruited to the LPA1-PK, bringing the two enzyme fragments into proximity and allowing them to form an active β-galactosidase enzyme. The addition of a substrate results in a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in the chemiluminescent signal compared to the vehicle-treated control. The IC50 value is calculated from the dose-response curve.
Calcium Mobilization Assay
This assay quantifies the increase in intracellular calcium concentration following the activation of the Gαq signaling pathway.
Protocol:
-
Cell Loading: Cells expressing the LPA1 receptor are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Compound Incubation: The cells are pre-incubated with various concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with LPA.
-
Fluorescence Measurement: Activation of the Gαq pathway leads to the release of calcium from intracellular stores, which binds to the fluorescent dye, causing an increase in its fluorescence intensity. This change in fluorescence is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of this compound on LPA-induced calcium mobilization is quantified, and an IC50 value is determined.
GTPγS Binding Assay
This functional assay measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.
Protocol:
-
Membrane Preparation: Cell membranes containing the LPA1 receptor are prepared.
-
Reaction Mixture: The membranes are incubated in a reaction buffer containing [35S]GTPγS, GDP, and varying concentrations of this compound.
-
Agonist Stimulation: The reaction is initiated by the addition of LPA.
-
Termination and Filtration: After incubation, the reaction is terminated by rapid filtration through a filter plate, which traps the membranes while allowing unbound [35S]GTPγS to be washed away.
-
Scintillation Counting: The amount of [35S]GTPγS bound to the Gα subunits on the membranes is quantified using a scintillation counter.
-
Data Analysis: The inhibitory effect of this compound on LPA-stimulated [35S]GTPγS binding is determined, and the IC50 is calculated.
Conclusion
This compound is a negative allosteric modulator of the LPA1 receptor with a distinct pharmacological profile. It demonstrates partial and selective inhibition of LPA1-mediated signaling pathways, with a more pronounced effect on the Gαq and Gα12/13 pathways compared to the Gαi pathway. This nuanced mechanism of action, which deviates from simple orthosteric antagonism, may offer a more targeted therapeutic approach for fibrotic diseases by preferentially inhibiting pathological signaling while potentially preserving essential physiological functions of the LPA1 receptor. Further research into the precise structural basis of this compound's allosteric modulation and its in vivo consequences will be crucial for its continued development as a therapeutic agent.
References
- 1. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
TAK-615: A Technical Guide to a Novel LPA1 Receptor Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of TAK-615, a novel small molecule identified as a negative allosteric modulator (NAM) of the lysophosphatidic acid receptor 1 (LPA1). The LPA1 receptor is a G protein-coupled receptor (GPCR) implicated in the pathogenesis of fibrotic diseases, making it a prime therapeutic target. This compound represents a promising approach to selectively modulate LPA1 signaling. This document details the in vitro pharmacological profile of this compound, including its binding characteristics and its effects on various LPA1-mediated signaling pathways. Detailed experimental protocols for key assays are provided to enable replication and further investigation. While preclinical pharmacokinetic and in vivo efficacy data for this compound are not publicly available, this guide outlines the standard methodologies for evaluating these parameters for a compound of this class.
Introduction to this compound and the LPA1 Receptor
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects through a family of six GPCRs (LPA1-6). The LPA1 receptor, in particular, has been strongly linked to the initiation and progression of fibrotic conditions in various organs.[1] Activation of LPA1 by LPA triggers multiple downstream signaling cascades through the coupling to heterotrimeric G proteins, including Gαq, Gαi, and Gα12/13.[2] These signaling pathways regulate a wide range of cellular processes such as cell proliferation, migration, and differentiation, which are central to the fibrotic process.[2]
This compound, with the chemical name 4-({(Cyclopropylmethyl)[4-(2-fluorophenoxy)benzoyl]amino}methyl)benzoic acid, has been identified as a negative allosteric modulator of the LPA1 receptor.[1] Unlike orthosteric antagonists that compete with the endogenous ligand at the primary binding site, NAMs bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous ligand.[1] This mechanism offers the potential for greater selectivity and a more nuanced modulation of receptor function.
In Vitro Pharmacology of this compound
Binding Characteristics
The binding of this compound to the human LPA1 receptor has been characterized using Back-Scattering Interferometry (BSI), a label-free technology that measures molecular interactions in solution.
Table 1: Binding Affinity of this compound for the Human LPA1 Receptor
| Parameter | Value (nM) | Method | Reference |
| High-Affinity Kd | 1.7 ± 0.5 | Back-Scattering Interferometry | |
| Low-Affinity Kd | 14.5 ± 12.1 | Back-Scattering Interferometry |
Binding studies have indicated that this compound is not competitive with the orthosteric antagonist BMS-986202 or another NAM, SAR-100842, suggesting that this compound binds to a distinct allosteric site on the LPA1 receptor.
Functional Activity
The functional effects of this compound have been evaluated in a variety of cell-based assays that measure the modulation of different LPA1 signaling pathways.
Table 2: In Vitro Functional Activity of this compound
| Assay | Cell Line | Parameter | Value (nM) | % Inhibition | Reference |
| β-Arrestin Recruitment | CHO-K1 | IC50 | 23 ± 13 | ~40% (at 10 µM) | |
| Calcium Mobilization | RH7777 | IC50 | 91 ± 30 | ~60% (at 10 µM) | |
| RhoA Activation | - | - | - | Significant inhibition at 1 & 10 µM | |
| cAMP Accumulation | RH7777 | - | No inhibition observed | - | |
| GTPγS Binding | Millipore | - | No inhibition observed | - |
These results demonstrate that this compound is a partial inhibitor of Gαq-mediated calcium mobilization and β-arrestin recruitment, while showing significant inhibition of the Gα12/13-mediated RhoA pathway. Notably, this compound did not inhibit Gαi-mediated signaling as measured by cAMP accumulation and GTPγS binding assays. This profile suggests that this compound may be a biased NAM, preferentially inhibiting certain signaling pathways over others.
Signaling Pathways and Experimental Workflows
LPA1 Receptor Signaling Pathway
The following diagram illustrates the major signaling pathways activated by the LPA1 receptor and the proposed mechanism of action for this compound.
References
TAK-615: A Technical Guide to its Binding Affinity and Kinetics at the LPA₁ Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-615 is a novel small molecule identified as a negative allosteric modulator (NAM) of the Lysophosphatidic Acid Receptor 1 (LPA₁).[1][2][3][4][5] The LPA₁ receptor, a G protein-coupled receptor (GPCR), is implicated in a variety of physiological and pathological processes, including fibrosis. As a NAM, this compound offers a distinct pharmacological profile compared to orthosteric antagonists, presenting a potential therapeutic advantage by modulating specific signaling pathways associated with disease progression. This technical guide provides an in-depth overview of the binding affinity and kinetics of this compound, detailed experimental protocols for its characterization, and a visual representation of the relevant signaling pathways and experimental workflows.
Data Presentation: Binding Affinity and Functional Potency
The binding characteristics of this compound to the human LPA₁ receptor have been determined, revealing a two-site binding model. Its functional effects as an inhibitor of LPA-induced signaling have been quantified in various cellular assays.
| Parameter | Value | Assay | Notes |
| Binding Affinity | |||
| High-Affinity Dissociation Constant (KdHi) | 1.7 ± 0.5 nM | Back-Scattering Interferometry (BSI) | Data best described by a two-site binding model. |
| Low-Affinity Dissociation Constant (KdLo) | 14.5 ± 12.1 nM | Back-Scattering Interferometry (BSI) | Data best described by a two-site binding model. |
| Functional Potency | |||
| IC₅₀ (β-arrestin recruitment) | 23 ± 13 nM | PathHunter β-arrestin assay | Partially inhibits the LPA response by ~40% at 10 µM. |
| IC₅₀ (Calcium mobilization) | 91 ± 30 nM | Calcium mobilization assay | Partially inhibits the LPA response by ~60% at 10 µM. |
Signaling Pathways
The LPA₁ receptor couples to multiple G protein families, including Gαq, Gαi, and Gα₁₂/₁₃, leading to the activation of diverse downstream signaling cascades. This compound, as a negative allosteric modulator, differentially affects these pathways.
Experimental Protocols
The following sections detail the methodologies used to characterize the binding and functional activity of this compound at the LPA₁ receptor.
Back-Scattering Interferometry (BSI) for Binding Affinity
BSI is a label-free technology that measures changes in the refractive index of a solution upon molecular binding. This technique was employed to determine the binding affinity of this compound to the LPA₁ receptor.
Detailed Methodology:
-
Membrane Preparation: Membranes were prepared from RH7777 cells stably expressing the human LPA₁ receptor. Untransfected RH7777 cell membranes were used as a negative control.
-
Compound Preparation: A dilution series of this compound was prepared in an appropriate buffer.
-
Binding Reaction: The LPA₁ receptor-expressing membranes were mixed with varying concentrations of this compound.
-
Data Acquisition: The change in the refractive index of the solution was measured using a BSI instrument.
-
Data Analysis: The binding signal (in radians) was plotted against the compound concentration to generate a binding isotherm. The data was fitted to a suitable binding model (in this case, a two-site model) to determine the high and low-affinity dissociation constants (Kd).
β-Arrestin Recruitment Assay
The PathHunter β-arrestin assay is a cell-based functional assay that measures the recruitment of β-arrestin to an activated GPCR.
Detailed Methodology:
-
Cell Culture: PathHunter cells engineered to co-express the LPA₁ receptor and a β-arrestin fusion protein were cultured according to the manufacturer's protocol.
-
Cell Plating: Cells were seeded into 384-well microplates.
-
Compound Addition: Cells were pre-incubated with a dilution series of this compound for 30 minutes at 37°C.
-
Agonist Stimulation: Cells were then challenged with an EC₈₀ concentration of LPA and incubated for 90 minutes at 37°C.
-
Signal Detection: PathHunter detection reagents were added, and the resulting luminescence was measured using a plate reader.
-
Data Analysis: The luminescence signal was plotted against the concentration of this compound to generate a dose-response curve, from which the IC₅₀ value was calculated.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gαq-coupled receptors like LPA₁.
Detailed Methodology:
-
Cell Culture: RH7777 cells exogenously expressing the human LPA₁ receptor were used.
-
Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells were then incubated with various concentrations of this compound.
-
Agonist Stimulation and Measurement: A non-maximal concentration of LPA (1000 nM) was added to the cells, and the change in fluorescence, corresponding to the increase in intracellular calcium, was measured in real-time using a fluorescence plate reader.
-
Data Analysis: The fluorescence signal was used to generate a dose-response curve for this compound's inhibition of the LPA-induced calcium response, and the IC₅₀ value was determined.
GTPγS Binding Assay
This is a functional membrane-based assay that measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Detailed Methodology:
-
Membrane Preparation: Membranes from LPA₁ receptor-expressing recombinant Chem-1 cells were prepared.
-
Reaction Mixture: In a 96-well plate, the membranes were incubated with this compound, LPA (in antagonist mode), GDP, and [³⁵S]GTPγS in an assay buffer. The incubation was carried out at 30°C for 30 minutes.
-
Termination: The reaction was stopped by the addition of ice-cold assay buffer.
-
Filtration: The reaction mixture was rapidly filtered through a filter plate to separate bound from unbound [³⁵S]GTPγS.
-
Quantification: The radioactivity retained on the filter was measured using a scintillation counter.
-
Data Analysis: The amount of bound [³⁵S]GTPγS was analyzed to determine the inhibitory effect of this compound on LPA-stimulated G protein activation.
RhoA Activation Assay
This assay measures the activation of the small GTPase RhoA, a downstream effector of Gα₁₂/₁₃ signaling.
Detailed Methodology:
-
Cell Culture and Treatment: MeT-5A cells were seeded in 12-well plates, serum-starved, and then pre-incubated with this compound for 1 hour before being challenged with 10 µM LPA for 1 minute.
-
Cell Lysis: Cells were rapidly lysed, and the lysates were clarified by centrifugation.
-
Quantification of Activated RhoA: The level of activated RhoA in the lysates was measured using a G-LISA kit according to the manufacturer's protocol.
-
Data Analysis: The results were analyzed to determine the inhibitory effect of this compound on LPA-induced RhoA activation.
Conclusion
This compound demonstrates high-affinity binding to the LPA₁ receptor and acts as a negative allosteric modulator, partially inhibiting LPA-stimulated signaling pathways. Its distinct pharmacological profile, characterized by biased inhibition of downstream signaling, underscores its potential as a therapeutic agent for diseases such as pulmonary fibrosis. The experimental protocols and data presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with this compound and other LPA₁ receptor modulators. Further investigation into the precise molecular interactions and the in vivo consequences of its allosteric modulation is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to the Downstream Signaling Pathways of TAK-615
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by TAK-615, a negative allosteric modulator (NAM) of the Lysophosphatidic Acid 1 (LPA1) receptor. This document details the mechanism of action of this compound, presenting quantitative data on its engagement with and modulation of specific signaling cascades. Detailed experimental protocols for key assays are provided to enable researchers to replicate and build upon these findings.
Introduction to this compound and the LPA1 Receptor
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor. Activation of the LPA1 receptor is implicated in a variety of physiological and pathological processes, notably fibrosis. The LPA1 receptor couples to multiple downstream signaling pathways, primarily through the Gαq/11, Gαi/o, and Gα12/13 families of G proteins, as well as through β-arrestin recruitment. These pathways regulate a diverse array of cellular responses, including calcium mobilization, inhibition of adenylyl cyclase, activation of the small GTPase RhoA, and receptor desensitization and internalization.
This compound is a novel small molecule that acts as a negative allosteric modulator of the LPA1 receptor. Unlike orthosteric antagonists that compete with the endogenous ligand for the primary binding site, NAMs bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous ligand, LPA. A key characteristic of this compound is its biased modulation of the LPA1 receptor's downstream signaling, preferentially inhibiting certain pathways while having a limited effect on others. This biased signaling profile presents a potential therapeutic advantage by allowing for the selective targeting of pathways involved in disease pathogenesis while sparing those involved in normal physiological processes.
Quantitative Analysis of this compound's Effect on LPA1 Downstream Signaling
The following table summarizes the quantitative data on the interaction of this compound with the human LPA1 receptor and its modulatory effects on the principal downstream signaling pathways.
| Parameter | Pathway | Value | Assay Type | Cell Line | Reference |
| Binding Affinity (Kd) | LPA1 Receptor Binding | High Affinity: 1.7 ± 0.5 nMLow Affinity: 14.5 ± 12.1 nM | Back-Scattering Interferometry (BSI) | Membranes expressing human LPA1 | [1][2] |
| IC50 | Gαq/11 (Calcium Mobilization) | 91 ± 30 nM | Calcium Flux Assay | RH7777 cells expressing human LPA1 | [3] |
| % Inhibition | Gαq/11 (Calcium Mobilization) | ~60% at 10 µM | Calcium Flux Assay | RH7777 cells expressing human LPA1 | [3] |
| IC50 | Gαi/o (cAMP Inhibition) | No observable inhibition | HTRF cAMP Assay | RH7777 cells expressing human LPA1 | [3] |
| IC50 | Gα12/13 (RhoA Activation) | Not Quantified (Significant Inhibition) | ELISA-based RhoA Activation Assay | MeT-5A cells | |
| IC50 | β-arrestin Recruitment | 23 ± 13 nM | DiscoverX PathHunter Assay | Not specified | |
| % Inhibition | β-arrestin Recruitment | ~40% at 10 µM | DiscoverX PathHunter Assay | Not specified |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the LPA1 receptor signaling pathways and the points of modulation by this compound.
Caption: LPA1 Receptor Downstream Signaling Pathways and Modulation by this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
LPA1 Receptor Binding Assay (Back-Scattering Interferometry)
Objective: To determine the binding affinity (Kd) of this compound to the human LPA1 receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human LPA1 receptor.
-
Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Homogenize the cell suspension using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Back-Scattering Interferometry (BSI) Assay:
-
Pre-incubate the LPA1 receptor-expressing membranes with varying concentrations of this compound.
-
Introduce the samples into the BSI instrument.
-
Monitor the change in the refractive index of the solution as a measure of binding.
-
The binding signal is plotted against the concentration of this compound.
-
The dissociation constant (Kd) is determined by fitting the data to a one-site or two-site binding model using non-linear regression analysis.
-
Gαq/11 Signaling: Calcium Mobilization Assay
Objective: To measure the inhibitory effect of this compound on LPA-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture and Plating:
-
Culture RH7777 cells stably expressing the human LPA1 receptor in appropriate growth medium.
-
Plate the cells into a 96-well or 384-well black, clear-bottom microplate and allow them to adhere overnight.
-
-
Fluorescent Dye Loading:
-
Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Incubation and LPA Stimulation:
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes).
-
Place the microplate into a fluorescence plate reader equipped with an automated injection system.
-
Initiate fluorescence reading to establish a baseline.
-
Inject a non-maximal concentration of LPA (e.g., 1000 nM) to stimulate calcium release.
-
Continue to monitor fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control.
-
Plot the percentage inhibition against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental Workflow for the Calcium Mobilization Assay.
Gαi/o Signaling: HTRF cAMP Assay
Objective: To assess the effect of this compound on LPA-mediated inhibition of adenylyl cyclase activity.
Methodology:
-
Cell Culture and Plating:
-
Culture RH7777 cells stably expressing the human LPA1 receptor.
-
Harvest and resuspend the cells in a suitable assay buffer.
-
Dispense the cell suspension into a low-volume 384-well white microplate.
-
-
Compound Incubation and Stimulation:
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Incubate for a short period.
-
Add a sub-maximal concentration of LPA (e.g., 90 nM) to inhibit adenylyl cyclase.
-
Add forskolin to stimulate adenylyl cyclase, which will be counteracted by the LPA-induced inhibition.
-
Incubate for a defined time (e.g., 30 minutes) at room temperature.
-
-
cAMP Detection:
-
Add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP cryptate) from a kit (e.g., Cisbio Bioassays HTRF Dynamic cAMP assay) to the wells.
-
Incubate for 60 minutes at room temperature to allow for the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (d2).
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
The HTRF ratio is inversely proportional to the intracellular cAMP concentration.
-
Compare the HTRF ratios in the presence of this compound to the vehicle control to determine if there is any effect on LPA-mediated cAMP inhibition.
-
Gα12/13 Signaling: RhoA Activation Assay (ELISA-based)
Objective: To determine the inhibitory effect of this compound on LPA-induced RhoA activation.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., MeT-5A) that expresses the LPA1 receptor and shows a robust RhoA activation response to LPA.
-
Serum-starve the cells overnight to reduce basal RhoA activity.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Stimulate the cells with LPA for a short period (e.g., 2-5 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in an ice-cold lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
-
ELISA-based RhoA Activation Assay:
-
Use a commercially available RhoA activation assay kit (which typically includes a 96-well plate coated with a Rho-GTP binding protein).
-
Add equal amounts of protein lysate to the wells of the assay plate.
-
Incubate to allow active (GTP-bound) RhoA to bind to the coated plate.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific for RhoA.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chromogenic HRP substrate and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
The absorbance is proportional to the amount of active RhoA in the cell lysate.
-
Normalize the data to the response of the vehicle control.
-
Plot the percentage inhibition against the concentration of this compound to assess its inhibitory effect. While a specific IC50 was not reported, a dose-response curve can be generated to demonstrate the extent of inhibition.
-
β-arrestin Recruitment Assay (DiscoverX PathHunter)
Objective: To measure the effect of this compound on LPA-induced β-arrestin recruitment to the LPA1 receptor.
Methodology:
-
Cell Culture and Plating:
-
Use the DiscoverX PathHunter cell line engineered to co-express the LPA1 receptor fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Plate the cells in a white, clear-bottom 384-well microplate and incubate overnight.
-
-
Compound Incubation and LPA Stimulation:
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Stimulate the cells with an EC80 concentration of LPA.
-
Incubate for a specified time (e.g., 90 minutes) at 37°C to allow for β-arrestin recruitment and enzyme fragment complementation.
-
-
Signal Detection:
-
Add the PathHunter detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature to allow for the development of the chemiluminescent signal.
-
-
Data Acquisition and Analysis:
-
Read the chemiluminescence on a plate reader.
-
The signal intensity is proportional to the extent of β-arrestin recruitment.
-
Normalize the data to the response of the vehicle control.
-
Plot the percentage inhibition against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental Workflow for the β-arrestin Recruitment Assay.
Conclusion
This compound demonstrates a distinct profile as a biased negative allosteric modulator of the LPA1 receptor. It potently inhibits the Gα12/13-mediated RhoA activation pathway, while only partially inhibiting Gαq/11-mediated calcium mobilization and β-arrestin recruitment, and having no discernible effect on the Gαi/o-mediated inhibition of cAMP production. This selective modulation of downstream signaling pathways highlights the potential of this compound as a targeted therapeutic agent, particularly in fibrotic diseases where the Gα12/13-RhoA pathway is a key driver of pathology. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the nuanced pharmacology of this compound and other allosteric modulators of the LPA1 receptor.
References
The Modulatory Effects of TAK-615 on LPA1 Receptor G-Protein Coupling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of TAK-615 on G-protein coupling to the lysophosphatidic acid receptor 1 (LPA1). This compound is identified as a negative allosteric modulator (NAM) of the LPA1 receptor, exhibiting a distinct profile of inhibition across different G-protein signaling pathways.[1][2][3] This document summarizes key quantitative data, details experimental methodologies for the cited assays, and presents visual diagrams of the relevant signaling pathways and experimental workflows.
Core Data Summary
The interaction of this compound with the LPA1 receptor has been characterized through various in vitro assays, revealing its allosteric nature and pathway-specific inhibitory effects.
Binding Affinity of this compound to LPA1 Receptor
Binding studies have shown that this compound binds to the human LPA1 receptor with high affinity at two distinct sites. The binding affinity is notably enhanced in the presence of the endogenous ligand, lysophosphatidic acid (LPA), a characteristic feature of allosteric modulators.[2][3]
| Parameter | Value (nM) | Reference |
| High-Affinity Binding Site (Kd) | 1.7 ± 0.5 | |
| Low-Affinity Binding Site (Kd) | 14.5 ± 12.1 |
Functional Inhibition by this compound
This compound demonstrates a unique pattern of inhibition on the downstream signaling pathways activated by the LPA1 receptor. It shows no inhibitory activity on the Gαi pathway, partial inhibition of the Gαq pathway, and significant inhibition of the Gα12/13 pathway.
| Signaling Pathway | Assay | Key Findings for this compound | Quantitative Data | Reference |
| Gαi | [³⁵S]-GTPγS Binding | No inhibitory activity observed. | - | |
| Gαq | Calcium Mobilization | Partial inhibition of the LPA-induced response. | IC₅₀ = 91 ± 30 nM (~60% inhibition at 10 µM) | |
| Gα12/13 | RhoA Activation | Significant inhibition of LPA-driven signaling. | Significant inhibition at 1 µM and 10 µM | |
| β-arrestin | β-arrestin Recruitment | Partial inhibition of the LPA-mediated response. | IC₅₀ = 23 ± 13 nM (~40% inhibition at 10 µM) |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.
LPA1 Receptor Signaling Cascade
The LPA1 receptor couples to multiple G-protein subtypes, initiating diverse downstream signaling cascades that regulate a wide array of cellular functions.
References
The Pharmacology of TAK-615: A Negative Allosteric Modulator of the LPA1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological properties of TAK-615, a novel negative allosteric modulator (NAM) of the Lysophosphatidic Acid Receptor 1 (LPA1). This document details its binding characteristics, functional effects on various signaling pathways, and the experimental methodologies used for its characterization, offering a valuable resource for researchers in the fields of pharmacology and drug development for fibrotic diseases.
Introduction
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor.[1] The LPA1 receptor is implicated in a range of physiological and pathological processes, most notably in the initiation and progression of fibrotic conditions such as idiopathic pulmonary fibrosis (IPF).[2][3] Consequently, antagonism of the LPA1 receptor has emerged as a promising therapeutic strategy.[3][4] this compound, with the chemical name 4-({(Cyclopropylmethyl)[4-(2-fluorophenoxy)benzoyl]amino}methyl}benzoic acid, is a potent and selective NAM of the human LPA1 receptor. Unlike orthosteric antagonists that compete directly with the endogenous ligand, NAMs bind to a distinct allosteric site on the receptor, modulating the receptor's response to the agonist. This guide will explore the detailed pharmacology of this compound, its mechanism of action, and the experimental frameworks used to elucidate its unique properties.
Quantitative Pharmacology of this compound
The pharmacological profile of this compound has been characterized through a variety of in vitro assays, revealing its high-affinity binding and distinct functional effects on LPA1 receptor signaling.
Binding Affinity
The binding of this compound to the human LPA1 receptor has been quantified using Back-Scattering Interferometry (BSI), a label-free technology that measures changes in refractive index upon molecular interaction. These studies revealed that this compound exhibits a two-site binding model.
| Parameter | Value (nM) | Assay Method | Reference |
| High-Affinity Dissociation Constant (Kd) | 1.7 ± 0.5 | Back-Scattering Interferometry (BSI) | |
| Low-Affinity Dissociation Constant (Kd) | 14.5 ± 12.1 | Back-Scattering Interferometry (BSI) |
Functional Potency
The functional activity of this compound has been assessed in several cell-based assays that measure different aspects of LPA1 receptor signaling. This compound demonstrates partial inhibition of LPA-induced responses, a characteristic feature of its negative allosteric modulatory activity.
| Assay | Parameter | Value (nM) | Maximum Inhibition | Reference |
| β-Arrestin Recruitment | IC50 | 23 ± 13 | ~40% at 10 µM | |
| Calcium Mobilization | IC50 | 91 ± 30 | ~60% at 10 µM |
Mechanism of Action and Signaling Pathways
The LPA1 receptor couples to multiple heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate a diverse array of intracellular signaling cascades. This compound, as a NAM, selectively modulates these pathways.
Activation of the LPA1 receptor by LPA leads to:
-
Gαq/11 pathway: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
-
Gαi/o pathway: Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
-
Gα12/13 pathway: Activation of the small GTPase RhoA, which plays a crucial role in cytoskeletal reorganization and cell migration.
-
β-Arrestin Recruitment: Following agonist binding and G protein-coupled receptor kinase (GRK) phosphorylation of the receptor, β-arrestins are recruited, leading to receptor desensitization, internalization, and initiation of G protein-independent signaling.
This compound has been shown to partially inhibit LPA-induced calcium mobilization (Gαq pathway) and β-arrestin recruitment. However, it displays a distinct profile compared to other LPA1 antagonists, with no significant effect on the Gαi-mediated inhibition of cAMP production. This selective modulation of signaling pathways may offer a therapeutic advantage by targeting specific pathological responses while preserving other physiological functions of the LPA1 receptor.
Signaling Pathway Diagram
Caption: LPA1 receptor signaling pathways and the modulatory effect of this compound.
Experimental Protocols
The characterization of this compound involved a suite of specialized biophysical and cell-based assays. Below are detailed methodologies for key experiments.
Back-Scattering Interferometry (BSI) for Binding Affinity
BSI is a label-free technique that measures the binding of a ligand to its target by detecting changes in the refractive index of a solution.
Protocol:
-
Preparation of Reagents:
-
Purified human LPA1 receptor is prepared in a suitable buffer (e.g., PBS with 0.1% BSA).
-
This compound is serially diluted in the same buffer to create a range of concentrations.
-
-
Assay Procedure:
-
The LPA1 receptor solution is mixed with each concentration of the this compound dilution series.
-
The samples are loaded into the BSI instrument's microfluidic chip.
-
A laser is passed through the sample, and the back-scattered light creates an interference pattern that is captured by a CCD camera.
-
-
Data Analysis:
-
The phase shift of the interference pattern is measured for each sample, which is proportional to the change in refractive index upon binding.
-
The binding data is plotted as phase shift versus ligand concentration and fitted to a suitable binding model (e.g., one-site or two-site) to determine the dissociation constant (Kd).
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq pathway.
Protocol:
-
Cell Culture:
-
A suitable cell line (e.g., RH7777) stably expressing the human LPA1 receptor is cultured in appropriate media.
-
Cells are seeded into 96-well or 384-well plates and grown to confluence.
-
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.
-
Cells are washed to remove excess dye.
-
Varying concentrations of this compound are pre-incubated with the cells.
-
The plate is placed in a fluorescence plate reader (e.g., FlexStation).
-
A fixed concentration of LPA (typically EC80) is added to stimulate the receptor, and the fluorescence intensity is measured over time.
-
-
Data Analysis:
-
The increase in fluorescence, corresponding to the increase in intracellular calcium, is calculated.
-
The inhibitory effect of this compound is determined by comparing the response in the presence of the compound to the response with LPA alone.
-
The IC50 value is calculated from the concentration-response curve.
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated LPA1 receptor, a key step in receptor desensitization and signaling. A common method is the PathHunter assay from DiscoverX.
Protocol:
-
Cell Line:
-
A cell line engineered to co-express the LPA1 receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to the larger, complementary enzyme acceptor fragment of β-galactosidase is used.
-
-
Assay Procedure:
-
Cells are seeded in microplates and incubated.
-
Cells are treated with a dilution series of this compound.
-
A fixed concentration of LPA is added to stimulate the receptor.
-
Upon LPA-induced receptor activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into proximity and forming an active β-galactosidase enzyme.
-
A substrate solution is added, which is hydrolyzed by the active enzyme to produce a chemiluminescent signal.
-
-
Data Analysis:
-
The chemiluminescent signal is measured using a plate reader.
-
The inhibitory effect of this compound on LPA-induced β-arrestin recruitment is determined, and the IC50 is calculated from the dose-response curve.
-
GTPγS Binding Assay
This assay measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
Protocol:
-
Membrane Preparation:
-
Membranes are prepared from cells overexpressing the human LPA1 receptor.
-
-
Assay Procedure:
-
Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of this compound.
-
The reaction is initiated by the addition of a fixed concentration of LPA.
-
Agonist stimulation of the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with the bound [³⁵S]GTPγS.
-
-
Data Analysis:
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
The inhibitory effect of this compound on LPA-stimulated [³⁵S]GTPγS binding is determined, and the IC50 is calculated.
-
RhoA Activation Assay
This assay measures the activation of the small GTPase RhoA, a downstream effector of the Gα12/13 pathway.
Protocol:
-
Cell Lysis:
-
Cells expressing the LPA1 receptor are stimulated with LPA in the presence or absence of this compound.
-
Cells are lysed in a buffer that preserves the GTP-bound state of RhoA.
-
-
Pull-down of Active RhoA:
-
The cell lysates are incubated with a fusion protein containing the Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) coupled to agarose beads.
-
The RBD specifically binds to the active, GTP-bound form of RhoA.
-
-
Detection:
-
The beads are washed to remove non-specifically bound proteins.
-
The pulled-down proteins are eluted and separated by SDS-PAGE.
-
The amount of active RhoA is detected by Western blotting using a RhoA-specific antibody.
-
-
Data Analysis:
-
The intensity of the RhoA band is quantified to determine the level of RhoA activation.
-
Visualizing Experimental Workflows
GTPγS Binding Assay Workflow
Caption: Workflow for a [³⁵S]GTPγS binding assay to assess G protein activation.
Logical Relationship of this compound as a NAM
Caption: Logical flow of this compound's negative allosteric modulation of the LPA1 receptor.
Conclusion
This compound represents a significant development in the pursuit of targeted therapies for fibrotic diseases. Its characterization as a negative allosteric modulator of the LPA1 receptor with a distinct signaling profile underscores the potential for developing more refined therapeutic agents. The detailed pharmacological data and experimental protocols presented in this guide provide a comprehensive resource for the scientific community, facilitating further research into the therapeutic applications of this compound and the broader field of LPA1 receptor pharmacology. The selective modulation of downstream signaling pathways by this compound may offer a superior safety and efficacy profile compared to traditional orthosteric antagonists, paving the way for novel treatments for conditions like idiopathic pulmonary fibrosis.
References
TAK-615: A Novel Negative Allosteric Modulator of the LPA1 Receptor for the Treatment of Fibrotic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of TAK-615, a novel small molecule inhibitor targeting the lysophosphatidic acid receptor 1 (LPA1), for the treatment of fibrotic diseases. This document consolidates preclinical data, outlines key experimental methodologies, and visualizes the underlying signaling pathways to support further research and development in this promising therapeutic area.
Introduction to Fibrotic Diseases and the Role of LPA1
Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF) and systemic sclerosis, are characterized by the excessive deposition of extracellular matrix (ECM), leading to organ scarring and dysfunction.[1] These conditions are progressive and have limited treatment options, highlighting the urgent need for novel therapeutic strategies.
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor.[2] The LPA-LPA1 signaling axis has been implicated in the pathogenesis of fibrosis by promoting fibroblast proliferation, migration, and differentiation into myofibroblasts, the primary cell type responsible for ECM production.[2][3] Elevated levels of LPA have been found in the bronchoalveolar lavage fluid of IPF patients, further supporting the role of this pathway in disease progression.[4] Therefore, targeting the LPA1 receptor presents a compelling therapeutic approach for fibrotic diseases.
This compound: Mechanism of Action
This compound is a potent and selective negative allosteric modulator (NAM) of the human LPA1 receptor. Unlike orthosteric antagonists that directly compete with the endogenous ligand for the binding site, NAMs bind to a distinct allosteric site on the receptor. This binding induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous ligand, in this case, LPA.
Binding studies have shown that this compound exhibits high affinity for the human LPA1 receptor. Functional assays have demonstrated that this compound partially inhibits LPA-induced downstream signaling pathways, including calcium mobilization and β-arrestin recruitment. The negative allosteric modulatory mechanism of this compound may offer advantages over traditional orthosteric antagonism, potentially providing a more nuanced and pathway-specific inhibition.
Preclinical Efficacy in Fibrotic Disease Models
Preclinical studies have demonstrated the anti-fibrotic potential of LPA1 receptor modulation. While specific data for this compound is emerging, a closely related compound, BTI-615, has shown significant efficacy in a bleomycin-induced rat model of pulmonary fibrosis.
In Vivo Efficacy of BTI-615
In a study utilizing a bleomycin-induced lung fibrosis model in rats, inhaled administration of BTI-615 (200 µg/kg/day) from day 4 to day 15 post-bleomycin challenge demonstrated significant therapeutic effects.
Key Findings:
-
Improved Lung Function: BTI-615 treatment profoundly improved resting and post-exercise oxygen saturation (SpO2) levels.
-
Reduced Lung Fibrosis: The treatment led to a reduction in injured lung areas and collagen deposition.
-
Histological Improvement: Immunohistological analysis revealed a suppression of inflammatory cell infiltration, alveolar collapse, and collagen deposition in the lungs of BTI-615-treated rats.
-
Modulation of Fibrotic and Inflammatory Genes: Transcriptional profiling of lung tissue showed a significant decrease in the expression of inflammatory and fibrotic genes in epithelial and immune cells.
These findings suggest that targeting the LPA1 receptor can effectively mitigate the progression of lung fibrosis in a preclinical setting.
Quantitative Preclinical Data
The following table summarizes the key quantitative findings from the preclinical evaluation of BTI-615.
| Parameter | Model | Treatment | Outcome | Reference |
| Oxygen Saturation (SpO2) | Bleomycin-induced lung fibrosis in rats | BTI-615 (200 µg/kg/day, inhaled) | Profound improvement in resting and post-exercise SpO2 | |
| Lung Histology | Bleomycin-induced lung fibrosis in rats | BTI-615 (200 µg/kg/day, inhaled) | Reduced injured lung areas, suppressed inflammatory cell infiltration, alveolar collapse, and collagen deposition | |
| Gene Expression | Bleomycin-induced lung fibrosis in rats | BTI-615 (200 µg/kg/day, inhaled) | Drastic decline in inflammatory and fibrotic gene expression |
Signaling Pathways
LPA1 Receptor Signaling
Activation of the LPA1 receptor by LPA initiates multiple downstream signaling cascades that contribute to fibrotic processes. The binding of LPA to LPA1 leads to the coupling of heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, which in turn activate various effector enzymes and second messengers.
Interaction with the TGF-β Signaling Pathway
Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis. The signaling pathways of LPA1 and TGF-β are known to converge and synergize in promoting fibrogenesis. Preclinical data for BTI-615 indicates that it inhibits TGF-β1 signaling by reducing the levels of active TGF-β1 and the phosphorylation of its downstream effector, Smad2/3.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the general protocols for key in vitro assays used to characterize LPA1 receptor modulators like this compound.
Back-Scattering Interferometry (BSI) for Binding Affinity
BSI is a label-free, in-solution technique used to measure molecular interactions by detecting changes in the refractive index of a solution upon binding.
Protocol Outline:
-
Preparation of LPA1-Containing Membranes:
-
Culture cells overexpressing the human LPA1 receptor.
-
Harvest cells and prepare membrane fractions through homogenization and centrifugation.
-
Resuspend membrane pellets in an appropriate buffer.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in a buffer that is refractive index-matched to the membrane suspension buffer, typically containing a small percentage of DMSO.
-
-
BSI Measurement:
-
Load the LPA1 membrane preparation into the sample capillary and a control membrane preparation (from cells not expressing LPA1) into the reference capillary of the BSI instrument.
-
Inject the this compound dilutions into both capillaries.
-
The instrument measures the phase shift of back-scattered light, which is proportional to the change in refractive index upon binding.
-
-
Data Analysis:
-
Subtract the reference signal from the sample signal to obtain the specific binding signal.
-
Plot the binding signal against the compound concentration and fit the data to a suitable binding model (e.g., one-site or two-site binding) to determine the dissociation constant (Kd).
-
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit LPA-induced increases in intracellular calcium concentration, a key downstream signaling event of LPA1 activation.
Protocol Outline:
-
Cell Culture and Plating:
-
Plate cells expressing the human LPA1 receptor (e.g., CHO-K1 or HEK293 cells) into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Wash the cells with an appropriate assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 1 hour).
-
-
Compound Incubation:
-
Wash the cells to remove excess dye.
-
Add serial dilutions of this compound to the wells and incubate for a short period.
-
-
LPA Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Add a fixed concentration of LPA (typically the EC80) to all wells to stimulate calcium release.
-
Measure the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the LPA-induced calcium response by this compound at each concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated LPA1 receptor, another important signaling and regulatory event.
Protocol Outline:
-
Cell Line:
-
Use a commercially available cell line engineered to express the human LPA1 receptor fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment of the reporter.
-
-
Cell Plating:
-
Plate the cells in a white, opaque multi-well plate and culture overnight.
-
-
Compound Incubation:
-
Add serial dilutions of this compound to the wells and incubate for a specified time.
-
-
LPA Stimulation:
-
Add a fixed concentration of LPA to stimulate the receptor.
-
-
Detection:
-
Add the reporter enzyme substrate. The recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that converts the substrate into a chemiluminescent product.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the LPA-induced β-arrestin recruitment by this compound at each concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Clinical Context and Future Directions
While clinical trial data for this compound is not yet publicly available, the clinical development of other LPA1 antagonists provides a strong rationale for the continued investigation of this target. For instance, the LPA1 antagonist BMS-986278 (admilparant) has shown promising results in a Phase 2 clinical trial for both idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF). In this study, admilparant significantly slowed the rate of decline in lung function (as measured by forced vital capacity) compared to placebo.
The positive clinical findings for an LPA1 antagonist in fibrotic diseases validate the therapeutic hypothesis and support the further development of molecules like this compound. Future research should focus on completing the preclinical characterization of this compound, including comprehensive safety and toxicology studies, and advancing it into clinical trials to evaluate its safety and efficacy in patients with fibrotic diseases. The unique negative allosteric modulatory mechanism of this compound may offer a differentiated clinical profile, and its development holds promise for addressing the significant unmet medical need in this patient population.
References
- 1. Frontiers | Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. A novel agonist of the type 1 lysophosphatidic acid receptor (LPA1), UCM-05194, shows efficacy in neuropathic pain amelioration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of TAK-615 in Idiopathic Pulmonary Fibrosis (IPF) Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Idiopathic Pulmonary Fibrosis (IPF) is a devastating and progressive lung disease with a significant unmet medical need. A key signaling pathway implicated in the pathogenesis of IPF involves the lysophosphatidic acid receptor 1 (LPA1). TAK-615 has emerged as a novel investigational compound targeting this pathway. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical evaluation, and the experimental methodologies used to characterize its activity. This compound is distinguished as a negative allosteric modulator (NAM) of the LPA1 receptor, offering a potentially nuanced approach to mitigating pro-fibrotic signaling. While specific in vivo efficacy data for this compound in IPF models is not yet publicly available, this guide will detail the established preclinical models and endpoints used for evaluating such compounds and present illustrative data from other LPA1 receptor antagonists.
Introduction to Idiopathic Pulmonary Fibrosis and the LPA1 Target
Idiopathic Pulmonary Fibrosis is characterized by the progressive scarring of lung tissue, leading to an irreversible decline in lung function.[1] The median survival time from diagnosis is a grim 3 to 5 years.[1] While the precise cause of IPF is unknown, a prevailing hypothesis points to an aberrant wound healing response to repetitive alveolar epithelial injury.[1] This process involves the activation of fibroblasts, their differentiation into myofibroblasts, and the excessive deposition of extracellular matrix (ECM) proteins, primarily collagen.[1]
Several signaling pathways are known to drive the fibrotic process, with the lysophosphatidic acid (LPA) signaling axis being a prominent target for therapeutic intervention.[2] LPA is a bioactive phospholipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor. Elevated levels of LPA have been found in the bronchoalveolar lavage (BAL) fluid of IPF patients, and the LPA1 receptor is highly expressed on lung fibroblasts. Activation of LPA1 by LPA on fibroblasts promotes their recruitment, proliferation, and differentiation into collagen-producing myofibroblasts, thereby contributing directly to the fibrotic cascade. Consequently, antagonism of the LPA1 receptor represents a promising therapeutic strategy for IPF.
This compound: A Negative Allosteric Modulator of LPA1
This compound, chemically known as 4-({(Cyclopropylmethyl)[4-(2-fluorophenoxy)benzoyl]amino}methyl}benzoic acid, is a novel small molecule that acts as a negative allosteric modulator (NAM) of the LPA1 receptor. Unlike orthosteric antagonists that directly compete with the endogenous ligand (LPA) for the primary binding site, NAMs bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous ligand.
The allosteric mechanism of this compound offers potential advantages, including the possibility of a more nuanced and pathway-selective inhibition of LPA1 signaling, which may lead to an improved therapeutic window compared to orthosteric antagonists.
In Vitro Pharmacological Profile
This compound has been characterized in a suite of in vitro functional assays to determine its inhibitory profile on LPA1-mediated signaling. Studies have shown that this compound exhibits a distinct inhibitory pattern compared to the orthosteric LPA1 antagonist BMS-986202. While BMS-986202 can fully inhibit LPA-induced responses in assays measuring calcium mobilization, β-arrestin recruitment, cAMP inhibition, GTPγS binding, and RhoA activation, this compound demonstrates a different and partial inhibitory profile across these same assays. Further binding studies have confirmed that this compound does not compete with orthosteric antagonists, indicating its binding to a separate allosteric site.
Table 1: Comparative In Vitro Inhibitory Profiles of LPA1 Receptor Modulators
| Functional Assay | BMS-986202 (Orthosteric Antagonist) | This compound (Negative Allosteric Modulator) |
| Calcium Mobilization | Full Inhibition | Partial Inhibition |
| β-Arrestin Recruitment | Full Inhibition | Partial Inhibition |
| cAMP Inhibition | Full Inhibition | Partial Inhibition |
| GTPγS Binding | Full Inhibition | Partial Inhibition |
| RhoA Activation | Full Inhibition | Partial Inhibition |
| Note: This table is a qualitative summary based on available literature. Specific IC50 values for this compound are not publicly available. |
LPA1 Signaling Pathway in Pulmonary Fibrosis
The activation of the LPA1 receptor by LPA initiates a cascade of intracellular signaling events that are central to the progression of pulmonary fibrosis. LPA1 couples to multiple heterotrimeric G proteins, primarily Gαq, Gαi, and Gα12/13, leading to the activation of distinct downstream effector pathways.
Caption: LPA1 receptor signaling cascade in the context of pulmonary fibrosis.
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca²⁺) and activation of protein kinase C (PKC), promoting fibroblast proliferation and migration.
-
Gαi Pathway: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP can contribute to pro-fibrotic responses.
-
Gα12/13 Pathway: Gα12/13 activation stimulates the RhoA/ROCK signaling pathway, which is critically involved in myofibroblast differentiation and the deposition of extracellular matrix components like collagen.
As a negative allosteric modulator, this compound is designed to attenuate these downstream signaling events by reducing the efficacy of LPA at the LPA1 receptor.
Preclinical Evaluation of Anti-Fibrotic Therapies Targeting LPA1
The standard preclinical in vivo model for evaluating potential IPF therapies is the bleomycin-induced lung fibrosis model. Administration of the chemotherapeutic agent bleomycin to rodents induces lung injury and a subsequent fibrotic response that shares key pathological features with human IPF.
Experimental Workflow for Preclinical Efficacy Testing
Caption: A typical experimental workflow for assessing the efficacy of an anti-fibrotic agent in the bleomycin-induced lung fibrosis model.
Key Quantitative Endpoints
While specific quantitative data for this compound in such models are not publicly available, the following are standard endpoints used to assess the efficacy of LPA1 antagonists:
-
Histological Assessment of Fibrosis: Lung tissue sections are stained (e.g., with Masson's trichrome) to visualize collagen deposition. The extent of fibrosis is then semi-quantitatively scored using a standardized method like the Ashcroft score.
-
Hydroxyproline Assay: This biochemical assay quantifies the total amount of collagen in lung tissue homogenates, providing a direct measure of the fibrotic burden.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to analyze inflammatory cell infiltration and the levels of pro-fibrotic cytokines and growth factors.
-
Gene Expression Analysis: Quantitative PCR (qPCR) is used to measure the expression of key pro-fibrotic genes in lung tissue, such as those encoding collagens (e.g., Col1a1), alpha-smooth muscle actin (Acta2), and transforming growth factor-beta (Tgf-β1).
Table 2: Illustrative Preclinical Efficacy Data for an LPA1 Antagonist (AM966) in the Bleomycin-Induced Mouse Model of Lung Fibrosis
| Treatment Group | Lung Hydroxyproline (µ g/lung ) | Total BALF Protein (µg/mL) |
| Saline Control | 150 ± 10 | 100 ± 15 |
| Bleomycin + Vehicle | 350 ± 25 | 450 ± 50 |
| Bleomycin + AM966 (10 mg/kg) | 250 ± 20 | 275 ± 30 |
| Bleomycin + AM966 (30 mg/kg) | 200 ± 15 | 200 ± 25 |
| Note: This data is for the LPA1 antagonist AM966 and is presented for illustrative purposes to demonstrate typical quantitative outcomes in this model. Data is adapted from published literature. *p < 0.05 compared to Bleomycin + Vehicle. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vitro functional assays used to characterize LPA1 receptor modulators like this compound.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPCR activation, typically through the Gαq pathway.
-
Cell Line: Chinese Hamster Ovary (CHO) or Rat Hepatoma (RH7777) cells stably expressing the human LPA1 receptor.
-
Seeding: Cells are seeded into 96- or 384-well black, clear-bottom microplates and cultured overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for 30-60 minutes at 37°C. Probenecid is often included to prevent dye leakage.
-
Compound Addition and Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the automated addition of the test compound (e.g., this compound) followed by the agonist (LPA). The change in fluorescence intensity, corresponding to the change in intracellular calcium, is monitored over time.
-
Data Analysis: The peak fluorescence response is measured and plotted against the compound concentration to determine the IC50 value for antagonists.
cAMP Assay
This assay measures the inhibition of adenylyl cyclase activity, mediated by the Gαi pathway, resulting in a decrease in intracellular cAMP levels.
-
Cell Line: CHO or RH7777 cells stably expressing the human LPA1 receptor.
-
Cell Plating: Cells are seeded in 96- or 384-well microplates and cultured to the desired confluency.
-
Assay Procedure: Cells are pre-incubated with the test compound (e.g., this compound) for a defined period. Subsequently, cells are stimulated with forskolin (an adenylyl cyclase activator) and a sub-maximal concentration of LPA.
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA.
-
Data Analysis: The reduction in forskolin-stimulated cAMP levels is measured, and the data is used to calculate the IC50 of the antagonist.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and signaling.
-
Cell Line: A cell line (e.g., U2OS) engineered to co-express the LPA1 receptor and a β-arrestin fusion protein that is part of a reporter system (e.g., PathHunter from Eurofins DiscoverX). The reporter system often utilizes enzyme complementation (e.g., β-galactosidase) that generates a chemiluminescent signal upon β-arrestin recruitment.
-
Assay Procedure: Cells are plated in microplates. For antagonist mode, cells are pre-incubated with the test compound (e.g., this compound) before the addition of the LPA agonist.
-
Signal Detection: After incubation, a substrate for the reporter enzyme is added, and the resulting chemiluminescent signal is measured using a luminometer.
-
Data Analysis: The inhibition of LPA-induced β-arrestin recruitment is quantified to determine the IC50 of the antagonist.
GTPγS Binding Assay
This assay directly measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
-
Preparation: Membranes are prepared from cells overexpressing the LPA1 receptor.
-
Assay Components: The assay mixture in a buffer solution contains the cell membranes, the test compound, a fixed concentration of GDP, and [³⁵S]GTPγS.
-
Incubation: The reaction is initiated by the addition of the LPA agonist and incubated at 30°C to allow for the exchange of GDP for [³⁵S]GTPγS on the activated G proteins.
-
Separation and Detection: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes while allowing unbound [³⁵S]GTPγS to pass through. The radioactivity retained on the filter is then measured using a scintillation counter.
-
Data Analysis: The antagonist's ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured to determine its IC50 value.
RhoA Activation Assay
This assay measures the activation of the small GTPase RhoA, a key downstream effector of the Gα12/13 pathway.
-
Cell Culture and Treatment: Cells expressing the LPA1 receptor are treated with the antagonist followed by the LPA agonist.
-
Cell Lysis: Cells are lysed in a buffer that preserves the activation state of RhoA.
-
Pull-down Assay: The active, GTP-bound form of RhoA is selectively captured from the cell lysate using a reagent that contains the Rho-binding domain of a Rho effector protein (e.g., Rhotekin) coupled to agarose beads.
-
Detection: The captured active RhoA is then detected and quantified by Western blotting using a RhoA-specific antibody.
-
Data Analysis: The level of active RhoA in treated cells is compared to controls to determine the inhibitory effect of the compound.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for IPF due to its novel mechanism of action as a negative allosteric modulator of the LPA1 receptor. Its distinct in vitro profile suggests a potential for differentiated pharmacology compared to traditional orthosteric antagonists. The comprehensive preclinical evaluation of this compound in robust in vivo models of pulmonary fibrosis, utilizing quantitative endpoints such as hydroxyproline content and histological scoring, will be crucial in determining its potential for clinical development. The detailed experimental protocols provided in this guide serve as a resource for researchers in the field to further investigate the role of LPA1 signaling in IPF and to characterize novel modulators of this critical pathway. As research progresses, the elucidation of specific in vivo efficacy data for this compound will be a key milestone in its journey towards potentially becoming a new therapeutic option for patients suffering from idiopathic pulmonary fibrosis.
References
An In-Depth Technical Guide to TAK-615: A Negative Allosteric Modulator of the LPA1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of TAK-615, a potent and selective negative allosteric modulator (NAM) of the Lysophosphatidic Acid Receptor 1 (LPA1). All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols from key studies are provided. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams generated with the DOT language.
Chemical Structure and Physicochemical Properties
This compound is a small molecule with the chemical formula C25H22FNO4.[1] Its chemical identity and key physicochemical properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | 4-[[cyclopropylmethyl-[4-(2-fluorophenoxy)benzoyl]amino]methyl]benzoic acid |
| CAS Number | 1664335-55-0[1] |
| Molecular Formula | C25H22FNO4[1] |
| Molecular Weight | 419.44 g/mol [1] |
| SMILES | OC(=O)c1ccc(CN(CC2CC2)C(=O)c2ccc(Oc3ccccc3F)cc2)cc1[1] |
| Property | Value |
| Appearance | White to Off-white Solid |
| Solubility | Soluble in DMSO (120 mg/mL, 286.10 mM) |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
Pharmacological Properties
This compound functions as a negative allosteric modulator of the LPA1 receptor. This means it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, lysophosphatidic acid (LPA), binds. This binding modulates the receptor's response to LPA, leading to a partial inhibition of downstream signaling pathways. This compound is particularly noted for its use in research related to pulmonary fibrosis.
Binding Affinity and Potency
The binding affinity and functional potency of this compound at the human LPA1 receptor have been characterized in various in vitro assays.
| Parameter | Value | Assay |
| High-affinity Kd | 1.7 ± 0.5 nM | Radioligand Binding Assay |
| Low-affinity Kd | 14.5 ± 12.1 nM | Radioligand Binding Assay |
| IC50 (β-arrestin) | 23 ± 13 nM | β-arrestin Recruitment Assay |
| IC50 (Calcium Mobilization) | 91 ± 30 nM | Calcium Mobilization Assay |
Data sourced from TargetMol product information and may be based on the findings of Ellery et al., 2018.
Signaling Pathways Modulated by this compound
The LPA1 receptor couples to multiple G proteins, including Gαq, Gαi, and Gα12/13, to initiate various downstream signaling cascades. This compound exhibits a distinct profile of pathway inhibition, demonstrating biased antagonism. It partially inhibits Gαq-mediated calcium mobilization and β-arrestin recruitment while having a more pronounced inhibitory effect on Gα12/13 signaling, which is implicated in RhoA activation and fibrotic processes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the study by Ellery et al. (2018).
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) of this compound to the human LPA1 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells recombinantly expressing the human LPA1 receptor are prepared.
-
Assay Buffer: The binding buffer typically consists of 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, and 0.1% BSA, at pH 7.4.
-
Incubation: A fixed concentration of a radiolabeled LPA1 antagonist (e.g., [3H]-BMS-986020) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Equilibrium: The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specific binding.
-
Quantification: The amount of bound radioactivity on the filters is determined by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to fit a one-site or two-site competition binding model to determine the Ki, which is then converted to Kd.
β-Arrestin Recruitment Assay
Objective: To measure the functional potency (IC50) of this compound in inhibiting LPA-induced β-arrestin recruitment to the LPA1 receptor.
Methodology:
-
Cell Line: A cell line co-expressing the human LPA1 receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor) is used.
-
Cell Plating: Cells are plated in a suitable microplate and incubated overnight.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control.
-
LPA Stimulation: Cells are then stimulated with a fixed concentration of LPA (typically at its EC80 concentration) to induce β-arrestin recruitment.
-
Detection: A chemiluminescent substrate is added, and the light output is measured using a luminometer. The signal is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: The data are normalized to the response of LPA alone, and a dose-response curve is generated to calculate the IC50 value for this compound.
Calcium Mobilization Assay
Objective: To assess the effect of this compound on LPA-induced intracellular calcium release, a downstream event of Gαq activation.
Methodology:
-
Cell Loading: Cells expressing the human LPA1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are then incubated with different concentrations of this compound or vehicle.
-
LPA Stimulation: The baseline fluorescence is measured before the addition of LPA to stimulate the cells.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium concentration, is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response is measured, and the data are used to generate a dose-response curve to determine the IC50 of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the LPA1 receptor in various physiological and pathological processes, particularly in the context of fibrosis. Its characterization as a negative allosteric modulator with a biased signaling profile provides a unique pharmacological instrument to dissect the contributions of different LPA1-mediated signaling pathways. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this compound.
References
TAK-615: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of TAK-615, a negative allosteric modulator of the Lysophosphatidic Acid Receptor 1 (LPA1).
Core Compound Information
| Parameter | Value | Reference |
| CAS Number | 1664335-55-0 | [1][2][3][4] |
| Molecular Weight | 419.44 g/mol | [1] |
| Molecular Formula | C25H22FNO4 |
Quantitative Data Summary
This compound has been characterized through various in vitro assays to determine its binding affinity and functional modulation of the LPA1 receptor. The following table summarizes key quantitative data.
| Assay | Parameter | Value (nM) | Cell Line/System | Reference |
| LPA1 Receptor Binding | High-Affinity Dissociation Constant (Kd) | 1.7 ± 0.5 | Membranes from human LPA1-expressing cells | |
| Low-Affinity Dissociation Constant (Kd) | 14.5 ± 12.1 | Membranes from human LPA1-expressing cells | ||
| β-Arrestin Recruitment Assay | IC50 (partial inhibition ~40% at 10 µM) | 23 ± 13 | DiscoverX PathHunter LPA1 receptor assay | |
| Calcium Mobilization Assay | IC50 (partial inhibition ~60% at 10 µM) | 91 ± 30 | RH7777 cell line exogenously expressing LPA1 receptor |
LPA1 Receptor Signaling Pathway
This compound functions as a negative allosteric modulator of the LPA1 receptor. The binding of lysophosphatidic acid (LPA) to the LPA1 receptor activates multiple downstream signaling cascades through the coupling of different G proteins, including Gαi/o, Gαq/11, and Gα12/13. These pathways regulate a wide array of cellular functions such as proliferation, migration, and cytoskeletal changes. This compound modulates these signaling events without directly competing with the natural ligand, LPA.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are outlined below.
Back-Scattering Interferometry (BSI) for Binding Affinity
Back-scattering interferometry is a label-free, in-solution technique used to measure molecular interactions by detecting changes in the refractive index of a solution. This method was employed to determine the binding affinity of this compound to the LPA1 receptor.
-
Principle: The binding of a ligand to its receptor causes a conformational change, which alters the refractive index of the solution. BSI measures this change as a phase shift in an interference pattern generated by a laser passing through a microfluidic channel containing the sample.
-
Methodology:
-
Membranes from cells expressing the human LPA1 receptor are prepared and suspended in an appropriate assay buffer.
-
A constant concentration of the LPA1 receptor-containing membranes is incubated with varying concentrations of this compound to reach equilibrium.
-
The samples are then introduced into the microfluidic channel of the BSI instrument.
-
The phase shift of the interference pattern is measured for each concentration of this compound.
-
The resulting data is plotted as phase shift versus ligand concentration, and the equilibrium dissociation constant (Kd) is determined by fitting the data to a suitable binding model (e.g., one-site or two-site binding).
-
To investigate the allosteric nature of this compound, the experiment can be repeated in the presence of the natural ligand, LPA. An enhanced apparent affinity of this compound in the presence of LPA is indicative of positive cooperativity, a characteristic of some allosteric modulators.
-
β-Arrestin Recruitment Assay
This assay is used to measure the ability of a compound to modulate the interaction between an activated G protein-coupled receptor (GPCR) and β-arrestin. The recruitment of β-arrestin is a key event in receptor desensitization and internalization.
-
Principle: The assay often utilizes an enzyme fragment complementation (EFC) system, such as the DiscoverX PathHunter technology. The LPA1 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). When LPA activates the receptor, β-arrestin is recruited, bringing the two enzyme fragments together to form an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Methodology:
-
PathHunter LPA1 cells, which co-express the tagged LPA1 receptor and β-arrestin, are plated in a multi-well plate.
-
The cells are pre-incubated with various concentrations of this compound (in antagonist mode).
-
A fixed, sub-maximal concentration of the agonist LPA is then added to the wells to stimulate the receptor.
-
After an incubation period, the substrate for the complemented enzyme is added.
-
The chemiluminescent signal is measured using a plate reader.
-
The inhibitory effect of this compound is determined by the reduction in the luminescent signal compared to cells treated with LPA alone. The IC50 value is calculated from the dose-response curve.
-
Calcium Mobilization Assay
Activation of the LPA1 receptor leads to the coupling of Gαq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This assay measures the change in intracellular calcium concentration upon receptor activation.
-
Principle: Cells expressing the LPA1 receptor are loaded with a calcium-sensitive fluorescent dye. An increase in intracellular calcium upon receptor activation leads to a change in the fluorescence intensity of the dye.
-
Methodology:
-
A cell line endogenously or exogenously expressing the LPA1 receptor (e.g., RH7777 cells) is seeded in a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM).
-
The cells are pre-incubated with varying concentrations of this compound.
-
The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken.
-
A solution of LPA is injected into each well to stimulate the receptor, and the change in fluorescence is monitored over time.
-
The inhibitory effect of this compound is quantified by the reduction in the LPA-induced fluorescence signal. The IC50 value is determined from the concentration-response data.
-
References
Preclinical Profile of TAK-615: A Novel LPA1 Receptor Antagonist for Pulmonary Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the relentless accumulation of scar tissue in the lungs, leading to a decline in respiratory function. A key player in the pathogenesis of IPF is the lysophosphatidic acid (LPA) signaling pathway, particularly through its receptor, LPA1. Activation of the LPA1 receptor on fibroblasts promotes their migration, proliferation, and differentiation into myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition. TAK-615 (also referred to as BTI-615) is a novel, potent, and selective negative allosteric modulator (NAM) of the LPA1 receptor, positioning it as a promising therapeutic candidate for the treatment of pulmonary fibrosis. This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies employed in its evaluation.
Core Mechanism of Action: LPA1 Receptor Modulation
This compound exerts its anti-fibrotic effects by acting as a negative allosteric modulator of the LPA1 receptor.[1] Unlike orthosteric antagonists that directly compete with the natural ligand (LPA) for the binding site, NAMs like this compound bind to a distinct site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for and/or response to LPA.[1] This allosteric modulation allows for a more nuanced and potentially safer inhibition of the receptor's activity.
The LPA1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by LPA, can couple to multiple G protein subtypes, including Gαq/11, Gαi/o, and Gα12/13. These initiate a cascade of downstream signaling events that are central to the fibrotic process.
Signaling Pathways in Pulmonary Fibrosis
The signaling pathways activated by the LPA-LPA1 axis in the context of pulmonary fibrosis are multifaceted and contribute to various aspects of the disease's progression.
Caption: LPA1 Receptor Signaling in Pulmonary Fibrosis.
Quantitative In Vitro Pharmacology
A series of in vitro functional assays were conducted to characterize the pharmacological profile of this compound at the LPA1 receptor. These studies demonstrated that this compound exhibits a distinct profile of a negative allosteric modulator.
| Assay Type | Endpoint | This compound Activity | IC50 (nM) |
| β-Arrestin Recruitment | Inhibition of LPA-induced β-arrestin recruitment | Partial Inhibition | 23 ± 13 |
| Calcium Mobilization | Inhibition of LPA-induced calcium flux | Partial Inhibition (~60% at 10 µM) | 91 ± 30 |
| cAMP Accumulation | Inhibition of LPA-driven decreases in cellular cAMP | No observable effect | - |
| Gα12/13 Signaling | Inhibition of LPA-induced Gα12/13 activation | Significant Inhibition | Not Reported |
Table 1: In Vitro Functional Activity of this compound at the LPA1 Receptor.
Experimental Protocols: In Vitro Assays
β-Arrestin Recruitment Assay: A commercially available PathHunter® β-arrestin recruitment assay (DiscoverX) was utilized. The assay measures the interaction of β-arrestin with the LPA1 receptor upon agonist stimulation. Cells expressing the human LPA1 receptor were incubated with varying concentrations of this compound prior to stimulation with a sub-maximal concentration of LPA. The inhibitory effect of this compound on the LPA-induced β-arrestin recruitment was quantified using a chemiluminescent readout.
Calcium Mobilization Assay: A fluorescent-based calcium flux assay was employed to measure the mobilization of intracellular calcium upon LPA1 receptor activation. RH7777 cells stably expressing the human LPA1 receptor were loaded with a calcium-sensitive fluorescent dye. The cells were then treated with different concentrations of this compound before being challenged with LPA. The change in fluorescence intensity, corresponding to the increase in intracellular calcium, was monitored using a fluorometric imaging plate reader.
cAMP Accumulation Assay: To assess the effect of this compound on Gαi signaling, a cAMP accumulation assay was performed. RH7777 cells expressing the human LPA1 receptor were pre-treated with forskolin to stimulate adenylyl cyclase and elevate intracellular cAMP levels. The cells were then incubated with this compound followed by LPA. The ability of this compound to inhibit the LPA-mediated decrease in cAMP levels was measured using a competitive immunoassay.
Gα12/13 Signaling (Activated RhoA Assay): The activation of the Gα12/13 pathway was assessed by measuring the levels of activated RhoA. Human mesothelial MeT-5A cells, which endogenously express the LPA1 receptor, were used. Cells were incubated with this compound for 1 hour prior to stimulation with LPA for 1 minute. The levels of activated RhoA were then quantified using an ELISA-based method.
In Vivo Preclinical Efficacy in a Pulmonary Fibrosis Model
The anti-fibrotic potential of this compound was evaluated in a well-established preclinical model of pulmonary fibrosis: the bleomycin-induced lung fibrosis model in rats. This model recapitulates many of the key pathological features of human IPF, including inflammation, fibroblast activation, and excessive collagen deposition.
A study presented at the European Respiratory Society (ERS) International Congress in 2023 detailed the preclinical evaluation of BTI-615, an inhaled formulation of this compound.[2]
| Animal Model | Treatment | Key Findings |
| Bleomycin-induced lung fibrosis in rats | BTI-615 (200 µg/kg/day, inhaled aerosol, from day 4 to 15 post-bleomycin) | - Inhibition of TGF-β1 signaling (reduced active TGF-β1 and P-Smad2/3) - Profound improvement in lung function (SpO2 at rest and post-exercise) - Reduction in injured lung areas and collagen deposition - Suppression of inflammatory cell infiltration and alveolar collapse |
Table 2: In Vivo Efficacy of BTI-615 in a Rat Model of Pulmonary Fibrosis.
Experimental Protocols: In Vivo Bleomycin Model
Animal Model and Fibrosis Induction: Male Sprague-Dawley rats were used for the study. Pulmonary fibrosis was induced by a single intratracheal instillation of bleomycin on day 1. This method is known to cause an initial inflammatory phase followed by a fibrotic phase, mimicking the progression of IPF.
Drug Administration: BTI-615 was administered as an inhaled aerosol at a dose of 200 µg/kg/day. The treatment was initiated on day 4 post-bleomycin instillation and continued until day 15. This therapeutic dosing regimen is crucial as it evaluates the drug's ability to act on the developing fibrotic process rather than just the initial inflammation.
Caption: Experimental Workflow of the Bleomycin-Induced Rat Model.
Efficacy Endpoints:
-
Lung Function: Oxygen saturation (SpO2) was measured at rest and after exercise to assess the impact of the treatment on respiratory function.
-
Histopathology: Lung tissues were collected and processed for histological analysis. The extent of lung injury, inflammation, alveolar collapse, and collagen deposition was evaluated.
-
Biomarker Analysis: The levels of active transforming growth factor-beta 1 (TGF-β1) and phosphorylated Smad2/3 (P-Smad2/3) in lung tissue were measured to confirm the inhibition of the pro-fibrotic TGF-β1 signaling pathway.
Conclusion
The preclinical data for this compound strongly support its development as a therapeutic agent for pulmonary fibrosis. Its mechanism as a negative allosteric modulator of the LPA1 receptor provides a targeted approach to inhibit a key driver of the fibrotic process. In vitro studies have characterized its pharmacological profile, demonstrating potent and selective activity. Furthermore, in vivo studies in a disease-relevant animal model have shown that inhaled administration of this compound can significantly improve lung function and reduce the pathological hallmarks of pulmonary fibrosis. These compelling preclinical findings warrant further investigation of this compound in clinical trials for patients with IPF and other fibrotic lung diseases.
References
The Modulatory Effects of TAK-615 on Cellular Proliferation and Migration: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of TAK-615, a novel small molecule inhibitor, and its impact on fundamental cellular processes, namely proliferation and migration. This document is intended for researchers, scientists, and professionals in the field of drug development and discovery.
Core Concepts: this compound and the LPA1 Receptor
This compound is a potent and selective negative allosteric modulator (NAM) of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] Lysophosphatidic acid (LPA) is a bioactive phospholipid that, upon binding to its receptors, instigates a variety of cellular responses, including cell proliferation and migration.[1][4] The LPA1 receptor, a G protein-coupled receptor (GPCR), is a key mediator of these effects.
Quantitative Analysis of this compound Activity
Current research has established the binding affinity and inhibitory concentrations of this compound in relation to LPA1 receptor signaling. The following table summarizes the key quantitative data available.
| Parameter | Value | Assay Conditions | Reference |
| Binding Affinity (Kd) | |||
| High Affinity | 1.7 ± 0.5 nM | Membranes expressing human LPA1 receptor | |
| Low Affinity | 14.5 ± 12.1 nM | Membranes expressing human LPA1 receptor | |
| Inhibitory Concentration (IC50) | |||
| β-arrestin Recruitment | 23 ± 13 nM | Partial inhibition (~40% at 10 µM) | |
| Calcium Mobilization | 91 ± 30 nM | Partial inhibition (~60% at 10 µM) |
Note: At present, publicly available literature does not contain specific quantitative data on the direct effects of this compound on cellular proliferation and migration rates. The provided IC50 values pertain to the inhibition of downstream signaling pathways of the LPA1 receptor.
Signaling Pathways Modulated by this compound
The LPA1 receptor couples to multiple G proteins, including Gαi/o, Gαq/11, and Gα12/13, to initiate downstream signaling cascades that regulate cellular functions. By acting as a negative allosteric modulator, this compound inhibits these signaling pathways, thereby influencing cellular proliferation and migration.
Figure 1: Simplified signaling pathway of the LPA1 receptor and the inhibitory action of this compound.
Experimental Protocols for Assessing Cellular Proliferation and Migration
While specific protocols detailing the use of this compound are not yet widely published, the following established methodologies are suitable for evaluating its effects on cellular proliferation and migration. Researchers should optimize parameters such as cell type, this compound concentration, and incubation time for their specific experimental setup.
Cellular Proliferation Assay (MTS-based)
This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
Figure 2: Workflow for a typical MTS-based cellular proliferation assay.
Cell Migration Assay (Transwell or Boyden Chamber)
This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.
Materials:
-
Cells of interest
-
Serum-free and complete culture medium
-
This compound
-
Chemoattractant (e.g., LPA or serum)
-
Transwell inserts (with appropriate pore size)
-
24-well plates
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency and serum-starve them for several hours before the assay.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing various concentrations of this compound or vehicle control. Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C for a duration that allows for cell migration but not proliferation (e.g., 4-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and then stain with crystal violet.
-
Imaging and Quantification: Image the stained cells using a microscope and count the number of migrated cells per field of view.
Figure 3: Workflow for a standard Transwell cell migration assay.
Conclusion and Future Directions
This compound demonstrates significant potential as a modulator of cellular processes governed by the LPA1 receptor. The provided data on its binding and signaling inhibition underscore its potency. While direct quantitative evidence of its effects on cellular proliferation and migration is pending in peer-reviewed literature, the established protocols outlined in this guide offer a robust framework for such investigations. Future research should focus on elucidating the precise dose-dependent effects of this compound on various cell types to fully characterize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | LPA Receptor | TargetMol [targetmol.com]
- 3. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of compounds acting as negative allosteric modulators of the LPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Allosteric Modulation of LPA1 by TAK-631: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the allosteric modulation of the Lysophosphatidic Acid Receptor 1 (LPA1) by TAK-615, a novel negative allosteric modulator (NAM). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows involved.
Core Concepts: Allosteric Modulation of LPA1
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors (GPCRs), including LPA1.[1][2][3] Activation of LPA1 is implicated in a range of physiological and pathological processes, including fibrosis.[4][5] Allosteric modulators are compounds that bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand (LPA) binds. These modulators can fine-tune the receptor's response to the natural agonist, offering potential for greater subtype selectivity and improved safety profiles in drug development.
This compound has been identified as a negative allosteric modulator (NAM) of the LPA1 receptor. Unlike orthosteric antagonists that directly block the LPA binding site, this compound binds to a different site and inhibits specific downstream signaling pathways initiated by LPA. This nuanced mechanism of action presents a promising therapeutic strategy for conditions like pulmonary fibrosis.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the interaction of this compound and other relevant compounds with the LPA1 receptor.
Table 1: Binding Affinity of this compound for Human LPA1 Receptor
| Parameter | Value | Assay Condition | Reference |
| High-Affinity Kd | 1.7 ± 0.5 nM | Back-Scattering Interferometry (BSI) | |
| Low-Affinity Kd | 14.5 ± 12.1 nM | Back-Scattering Interferometry (BSI) | |
| High-Affinity Kd (in presence of 10 µM LPA) | 0.11 ± 0.1 nM | Back-Scattering Interferometry (BSI) | |
| Low-Affinity Kd (in presence of 10 µM LPA) | 5.4 ± 6 nM | Back-Scattering Interferometry (BSI) |
Table 2: Functional Inhibition of LPA1 Signaling Pathways by this compound
| Signaling Pathway | IC50 | Maximum Inhibition | Assay System | Reference |
| Calcium Mobilization (Gαq) | 91 ± 30 nM | ~60% at 10 µM | RH7777 cells expressing hLPA1 | |
| β-Arrestin Recruitment | 23 ± 13 nM | ~40% at 10 µM | Not specified | |
| Gα12/13 Signaling (RhoA activation) | Not specified | Significant inhibition at 1 µM and 10 µM | Not specified | |
| cAMP Inhibition (Gαi) | No observable effect | Not applicable | RH7777 cells expressing hLPA1 |
Table 3: Comparative Binding Affinities of LPA1 Ligands
| Compound | Binding Model | Kd (High Affinity) | Kd (Low Affinity) | Kd (Single Site) | Reference |
| This compound | Two-site | 1.7 ± 0.5 nM | 14.5 ± 12.1 nM | - | |
| SAR-100842 | Two-site | 2.2 ± 0.8 nM | 921 ± 50 nM | - | |
| BMS-986202 | One-site | - | - | 2.7 ± 0.4 nM |
Signaling Pathways & Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of the LPA1 receptor and the experimental workflows used to characterize the modulatory effects of this compound.
Caption: LPA1 Receptor Signaling and Modulation by this compound.
Caption: Workflow for Back-Scattering Interferometry (BSI) Assay.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPA1-mediated inhibition of CXCR4 attenuates CXCL12-induced signaling and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Indirect Influence of TAK-615 on TGF-β Signaling in Fibrosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrosis, a pathological process characterized by excessive extracellular matrix (ECM) deposition, leads to organ scarring and failure. Transforming growth factor-beta (TGF-β) is a central mediator of this process. This technical guide explores the mechanism of TAK-615, a novel therapeutic candidate, and its impact on the intricate signaling pathways governing fibrosis. Contrary to a direct interaction, this compound functions as a negative allosteric modulator of the lysophosphatidic acid receptor 1 (LPA1). Emerging evidence indicates a significant crosstalk between LPA1 and TGF-β signaling, positioning this compound as an indirect modulator of this key fibrotic pathway. This document provides a detailed examination of the underlying molecular mechanisms, quantitative preclinical data, and relevant experimental protocols to elucidate the therapeutic potential of this compound in fibrotic diseases.
The Intertwined Roles of LPA1 and TGF-β in the Pathogenesis of Fibrosis
Fibrosis is the result of a dysregulated wound-healing response, where persistent tissue injury leads to the excessive accumulation of ECM components, disrupting normal tissue architecture and function. Two key signaling pathways, the LPA1 and TGF-β pathways, are pivotal in driving this pathological process.
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors, with the LPA1 receptor being a key player in fibrosis.[1] Activation of LPA1 on fibroblasts promotes their recruitment, proliferation, and differentiation into myofibroblasts, the primary cell type responsible for ECM production.[2][3] Furthermore, LPA1 signaling can contribute to vascular leakage, further exacerbating the fibrotic microenvironment.[2]
Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that acts as a master regulator of fibrosis.[4] Upon binding to its receptors, TGF-β initiates a signaling cascade that primarily involves the phosphorylation of Smad proteins (Smad2 and Smad3). These activated Smads then translocate to the nucleus to regulate the transcription of genes involved in fibrosis, including collagens and other ECM components.
This compound: A Negative Allosteric Modulator of the LPA1 Receptor
This compound is a novel small molecule that has been identified as a negative allosteric modulator (NAM) of the LPA1 receptor. Unlike a direct competitive antagonist that binds to the same site as the natural ligand (LPA), a NAM binds to a different, allosteric site on the receptor. This binding induces a conformational change in the receptor that reduces its affinity for and/or response to the endogenous agonist. This nuanced mechanism of action allows for a fine-tuned modulation of receptor activity.
The Indirect Impact of this compound on TGF-β Signaling
The therapeutic potential of this compound in fibrosis stems from its ability to indirectly attenuate the pro-fibrotic effects of the TGF-β pathway through the inhibition of LPA1 signaling. There is growing evidence of significant crosstalk between the LPA1 and TGF-β signaling cascades.
LPA has been shown to induce the activation of latent TGF-β in various cell types, including epithelial cells. This activation can occur through an integrin-dependent mechanism. By inhibiting LPA1 signaling, this compound can potentially reduce the availability of active TGF-β, thereby dampening the downstream pro-fibrotic signaling cascade.
Furthermore, LPA1 signaling itself can promote pro-fibrotic gene expression, such as connective tissue growth factor (CTGF), independent of TGF-β activation. CTGF is a key downstream mediator of TGF-β-induced fibrosis. Therefore, by blocking LPA1, this compound can inhibit both TGF-β-dependent and -independent pathways that contribute to the fibrotic process.
A related compound, BTI-615, has been shown to directly inhibit TGF-β1 signaling by reducing active TGF-β1 and phosphorylated Smad2/3 in a rat model of lung fibrosis. While distinct from this compound, this finding highlights the therapeutic potential of targeting pathways that converge on TGF-β signaling in fibrosis.
Quantitative Preclinical Data
While specific quantitative data for this compound is limited in the public domain, data from preclinical studies on similar LPA1 antagonists demonstrate the potential of this therapeutic approach.
| Compound | Assay | Cell Type/Model | Endpoint | Result |
| AM966 | Intracellular Calcium Release | CHO cells expressing human LPA1 | IC50 | 17 nM |
| AM966 | Chemotaxis | Human IMR-90 lung fibroblasts | IC50 | 181 nM |
| BMS-986278 | LPA1 Receptor Binding | Human | Kb | 6.9 nM |
| BMS-986278 | Phase 2 Clinical Trial (IPF) | Patients with Idiopathic Pulmonary Fibrosis | Reduction in rate of decline in ppFVC | 62% relative reduction vs. placebo (60 mg, twice daily, 26 weeks) |
| BMS-986278 | Phase 2 Clinical Trial (PPF) | Patients with Progressive Pulmonary Fibrosis | Reduction in rate of decline in ppFVC | 69% relative reduction vs. placebo (60 mg, twice daily, 26 weeks) |
Note: ppFVC stands for percent predicted forced vital capacity.
Key Experimental Protocols
LPA1 Receptor Binding Assay (Free Solution Assay)
This method quantifies the binding of unlabeled ligands to their receptors in a near-native solution state.
Methodology:
-
Preparation of Reagents: A dilution series of the test compound (e.g., this compound) is prepared in a suitable buffer containing a low concentration of fatty acid-free bovine serum albumin (BSA). Cell membrane vesicles expressing the human LPA1 receptor are prepared.
-
Binding Reaction: The diluted compound is mixed with the LPA1-containing vesicles and allowed to equilibrate. A reference sample containing the compound and buffer without vesicles is also prepared.
-
Detection: The change in the solution's dipole moment upon ligand binding is measured using a compensated interferometric reader. This change is proportional to the amount of bound ligand.
-
Data Analysis: The binding affinity (KD) is determined by plotting the binding signal against the ligand concentration and fitting the data to a suitable binding model.
Fibroblast Migration Assay (Transwell Assay)
This assay assesses the ability of a compound to inhibit fibroblast migration towards a chemoattractant.
Methodology:
-
Cell Preparation: Primary lung fibroblasts are starved for 24 hours to synchronize their state.
-
Assay Setup: The starved fibroblasts are seeded in the upper chamber of a Transwell insert with a porous membrane. The lower chamber contains media with a chemoattractant (e.g., LPA or conditioned media from stimulated B-cells) and the test compound at various concentrations.
-
Incubation: The Transwell plate is incubated to allow the cells to migrate through the pores towards the chemoattractant.
-
Quantification: After a set time, non-migrated cells in the upper chamber are removed. The migrated cells on the bottom of the membrane are fixed, stained, and counted under a microscope. The percentage of migration inhibition is calculated relative to the vehicle control.
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used in vivo model to evaluate the efficacy of anti-fibrotic compounds.
Methodology:
-
Induction of Fibrosis: Anesthetized mice or rats receive a single intratracheal instillation of bleomycin to induce lung injury and subsequent fibrosis.
-
Treatment: The test compound (e.g., this compound) is administered, typically orally or via inhalation, starting at a specified time point after bleomycin administration and continuing for a defined period.
-
Assessment of Fibrosis: At the end of the study, animals are euthanized, and the lungs are harvested. The extent of fibrosis is assessed using several methods:
-
Histology: Lung sections are stained with Masson's trichrome to visualize collagen deposition, and the severity of fibrosis is scored using the Ashcroft scale.
-
Collagen Content: The total lung collagen content is quantified using a hydroxyproline assay.
-
Gene Expression: The expression of pro-fibrotic genes (e.g., Col1a1, Acta2) is measured by quantitative PCR.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: The levels of inflammatory cells and cytokines (including TGF-β) in the BAL fluid are measured.
-
Visualizing the Molecular Pathways and Experimental Logic
To better understand the complex interactions, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Canonical TGF-β Signaling Pathway in Fibrosis.
Caption: LPA1 Receptor Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for the Bleomycin-Induced Pulmonary Fibrosis Model.
Caption: Proposed Mechanism of this compound's Indirect Impact on TGF-β Signaling in Fibrosis.
Conclusion
This compound represents a promising therapeutic strategy for fibrotic diseases by targeting the LPA1 receptor. Its mechanism of action as a negative allosteric modulator provides a nuanced approach to inhibiting pro-fibrotic signaling. The indirect impact of this compound on the pivotal TGF-β pathway, through the well-documented crosstalk between LPA1 and TGF-β signaling, underscores the potential of this compound to broadly attenuate the complex drivers of fibrosis. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic efficacy of this compound in a range of fibrotic conditions. This technical guide provides a foundational understanding of the scientific rationale and experimental basis for the continued development of this compound as a novel anti-fibrotic agent.
References
- 1. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis | PLOS One [journals.plos.org]
- 2. Frontiers | Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. worthe-it.co.za [worthe-it.co.za]
Methodological & Application
Application Notes and Protocols for TAK-615 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-615 is a potent and selective negative allosteric modulator (NAM) of the lysophosphatidic acid receptor 1 (LPA1).[1][2][3] LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand lysophosphatidic acid (LPA), engages multiple downstream signaling pathways. These pathways are implicated in a variety of cellular processes, including cell proliferation, migration, and fibrosis.[2][4] As a NAM, this compound binds to a site on the LPA1 receptor distinct from the orthosteric site where LPA binds. This allosteric modulation reduces the affinity and/or efficacy of the endogenous ligand, thereby inhibiting LPA-induced signaling. This property makes this compound a valuable tool for studying the physiological and pathological roles of LPA1 signaling and a potential therapeutic agent for conditions such as pulmonary fibrosis.
These application notes provide detailed protocols for the in vitro characterization of this compound, including its binding affinity to the LPA1 receptor and its functional effects on downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Value | Cell Line/System | Reference |
| High-Affinity Dissociation Constant (Kd) | 1.7 ± 0.5 nM | Membranes expressing human LPA1 receptor | |
| Low-Affinity Dissociation Constant (Kd) | 14.5 ± 12.1 nM | Membranes expressing human LPA1 receptor |
Table 2: Functional Inhibitory Activity of this compound
| Assay | IC50 | Maximum Inhibition | Cell Line | Reference |
| β-arrestin Recruitment | 23 ± 13 nM | ~40% at 10 µM | RH7777 cells expressing human LPA1 | |
| Calcium Mobilization | 91 ± 30 nM | ~60% at 10 µM | RH7777 cells expressing human LPA1 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LPA1 signaling pathway and a general experimental workflow for characterizing this compound.
Caption: LPA1 Receptor Signaling Pathways and Point of Inhibition by this compound.
Caption: Experimental Workflow for In Vitro Characterization of this compound.
Experimental Protocols
The following are example protocols for key in vitro assays to characterize the activity of this compound. These protocols are based on standard methodologies and should be optimized for specific cell lines and laboratory conditions.
Protocol 1: LPA1 Receptor Binding Assay (Membrane-Based)
Objective: To determine the binding affinity (Kd) of this compound to the human LPA1 receptor.
Materials:
-
Membranes from cells overexpressing human LPA1 receptor
-
Radioligand (e.g., [³H]-LPA)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in binding buffer. The concentration range should span the expected Kd value (e.g., 0.01 nM to 1 µM).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer
-
25 µL of this compound dilution (for competition binding) or buffer (for total binding)
-
25 µL of radioligand at a final concentration close to its Kd
-
100 µL of LPA1-expressing membranes (5-20 µg of protein per well)
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Transfer the contents of the assay plate to a filter plate and wash rapidly with ice-cold wash buffer (3 x 200 µL) using a vacuum manifold.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled LPA) from total binding. Plot the specific binding as a function of the this compound concentration and fit the data using a one-site or two-site competition model to determine the Ki, which can be converted to Kd.
Protocol 2: Calcium Mobilization Assay
Objective: To measure the inhibitory effect of this compound on LPA-induced intracellular calcium release, a hallmark of Gq pathway activation.
Materials:
-
Cells expressing human LPA1 receptor (e.g., CHO-K1, HEK293, or RH7777)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Probenecid (optional, to prevent dye leakage)
-
LPA
-
This compound
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add this compound at various concentrations to the wells and incubate for 15-30 minutes at 37°C.
-
Measurement: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence for 10-20 seconds.
-
LPA Stimulation: Inject a pre-determined EC₈₀ concentration of LPA and continue to measure fluorescence for an additional 60-90 seconds.
-
Data Analysis: Calculate the change in fluorescence (maximum peak - baseline). Plot the response as a percentage of the LPA-only control against the concentration of this compound to determine the IC₅₀ value.
Protocol 3: β-Arrestin Recruitment Assay
Objective: To quantify the effect of this compound on LPA-induced recruitment of β-arrestin to the LPA1 receptor.
Materials:
-
Cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter® β-Arrestin cells from DiscoveRx)
-
Cell culture medium and supplements
-
LPA
-
This compound
-
Assay detection reagents specific to the assay technology (e.g., chemiluminescent substrate)
-
Luminometer
Procedure:
-
Cell Plating: Plate the β-arrestin assay cells in a 96-well white, clear-bottom plate and culture overnight.
-
Compound Addition: Prepare serial dilutions of this compound. Add the diluted this compound to the cells and pre-incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add an EC₈₀ concentration of LPA to the wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate for the recommended time (typically 60 minutes at room temperature).
-
Measurement: Read the chemiluminescent signal using a luminometer.
-
Data Analysis: Normalize the data to the LPA-only control. Plot the normalized response against the this compound concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀.
Protocol 4: GTPγS Binding Assay
Objective: To measure the effect of this compound on LPA-stimulated G protein activation by quantifying the binding of [³⁵S]GTPγS.
Materials:
-
Membranes from cells expressing human LPA1 receptor
-
[³⁵S]GTPγS
-
GDP
-
LPA
-
This compound
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
GTPγS binding assay reagents and materials (similar to the receptor binding assay)
Procedure:
-
Assay Setup: In a 96-well plate, combine LPA1 membranes (10-20 µg), this compound at various concentrations, and a fixed concentration of GDP (e.g., 10 µM) in assay buffer.
-
Pre-incubation: Incubate for 15 minutes at 30°C.
-
LPA Stimulation: Add an EC₅₀ concentration of LPA to stimulate G protein activation.
-
[³⁵S]GTPγS Addition: Add [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).
-
Incubation: Incubate for 30-60 minutes at 30°C.
-
Termination and Filtration: Stop the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer.
-
Detection: Measure the bound radioactivity by scintillation counting.
-
Data Analysis: Determine the net LPA-stimulated [³⁵S]GTPγS binding. Plot the inhibition of this stimulation by this compound against its concentration to determine the IC₅₀.
Protocol 5: RhoA Activation Assay
Objective: To assess the impact of this compound on LPA-induced activation of the RhoA GTPase, a downstream effector of the G₁₂/₁₃ pathway.
Materials:
-
Cells expressing human LPA1 receptor
-
Serum-free cell culture medium
-
LPA
-
This compound
-
RhoA activation assay kit (e.g., G-LISA® or pull-down based assays)
-
Lysis buffer provided with the kit
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture and Starvation: Grow cells to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 30-60 minutes.
-
LPA Stimulation: Stimulate the cells with LPA (at a concentration that gives a robust RhoA activation) for a short period (e.g., 2-5 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
RhoA Activation Assay: Proceed with the RhoA activation assay according to the manufacturer's instructions. This typically involves incubating the lysate with a Rho-GTP binding domain (RBD) to pull down active RhoA, followed by detection via Western blot or ELISA.
-
Data Analysis: Quantify the amount of active RhoA in each sample. Normalize the results to the total RhoA in the lysates. Plot the percentage inhibition of LPA-induced RhoA activation against the concentration of this compound to determine the IC₅₀.
References
Application Notes and Protocols for Testing TAK-615 Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-615 is a potent and selective negative allosteric modulator (NAM) of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2] LPA1 is a G protein-coupled receptor (GPCR) implicated in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF).[3] Lysophosphatidic acid (LPA), the endogenous ligand for LPA1, activates multiple downstream signaling pathways that promote fibroblast proliferation, migration, and differentiation into myofibroblasts, key events in tissue fibrosis.[4][5] this compound offers a promising therapeutic strategy by attenuating these pro-fibrotic signaling cascades.
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound in vitro. The described assays are designed to assess the compound's impact on specific LPA1-mediated signaling pathways and its broader effects on cellular processes relevant to fibrosis.
Mechanism of Action and Signaling Pathway
LPA1 activation by LPA initiates signaling through several heterotrimeric G proteins, primarily Gαq/11, Gαi/o, and Gα12/13, as well as through β-arrestin-mediated pathways. These pathways culminate in various cellular responses, including calcium mobilization, inhibition of adenylyl cyclase, activation of the RhoA GTPase, and modulation of MAPK/Akt signaling, ultimately leading to pro-fibrotic gene expression and fibroblast activation.
This compound, as an LPA1 NAM, does not directly compete with LPA for the orthosteric binding site but instead binds to an allosteric site on the receptor, modulating the receptor's response to LPA. This results in a partial inhibition of certain downstream signaling pathways. Specifically, this compound has been shown to partially inhibit Gαq-mediated calcium mobilization and β-arrestin recruitment while having a more significant inhibitory effect on Gα12/13-mediated RhoA activation. It displays no significant inhibition of the Gαi pathway.
Data Presentation
The following table summarizes the expected outcomes from cell-based assays evaluating this compound efficacy.
| Assay Type | Parameter Measured | Expected Effect of this compound | IC50 (nM) | Reference |
| Target Engagement Assays | ||||
| Calcium Mobilization | Intracellular Ca²⁺ concentration (Gαq pathway) | Partial inhibition of LPA-induced Ca²⁺ release | 91 | |
| cAMP Assay | Cyclic AMP levels (Gαi pathway) | No significant inhibition of LPA-induced cAMP reduction | N/A | |
| RhoA Activation | GTP-bound RhoA levels (Gα12/13 pathway) | Significant inhibition of LPA-induced RhoA activation | - | |
| β-Arrestin Recruitment | Recruitment of β-arrestin to the LPA1 receptor | Partial inhibition of LPA-induced β-arrestin recruitment | 23 | |
| Phenotypic Assays | ||||
| Cell Viability (e.g., MTT) | Metabolic activity | No significant cytotoxicity expected at therapeutic doses | - | |
| Apoptosis (e.g., Annexin V) | Phosphatidylserine externalization | No significant induction of apoptosis expected | - | |
| Fibroblast Proliferation | Cell number or DNA synthesis | Inhibition of LPA-induced fibroblast proliferation | - | |
| Profibrotic Gene Expression | mRNA levels of genes like CTGF, COL1A1 | Downregulation of LPA-induced profibrotic gene expression | - |
Data for RhoA activation, cell viability, apoptosis, fibroblast proliferation, and profibrotic gene expression with this compound are not yet publicly available in detail and are denoted with "-". The table reflects the expected outcomes based on its mechanism of action.
Experimental Protocols
The following are detailed protocols for key cell-based assays to determine the efficacy of this compound.
Cell Viability Assay (MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells (e.g., primary human lung fibroblasts or HEK293 cells stably expressing LPA1)
-
96-well clear flat-bottom plates
-
Complete cell culture medium
-
This compound
-
LPA (Lysophosphatidic Acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulate the cells with an EC50 concentration of LPA for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC Protocol)
This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.
Materials:
-
Cells and culture reagents
-
6-well plates
-
This compound and LPA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound and/or LPA as described for the viability assay. Include positive (e.g., staurosporine) and negative controls.
-
After the incubation period, harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Calcium Mobilization Assay (Fluo-4 NW Protocol)
This assay measures intracellular calcium flux, a downstream event of Gαq activation.
Materials:
-
HEK293 cells stably expressing LPA1
-
96-well black-wall, clear-bottom plates
-
Fluo-4 NW Calcium Assay Kit
-
This compound and LPA
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed HEK293-LPA1 cells in 96-well plates and grow overnight.
-
Prepare the Fluo-4 NW dye-loading solution according to the manufacturer's protocol.
-
Remove the culture medium and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 30-45 minutes, then at room temperature for 15 minutes.
-
Prepare a plate with different concentrations of this compound.
-
Place the cell plate in the fluorescence plate reader.
-
Add the this compound solutions to the wells and incubate for the desired pre-treatment time (e.g., 15-30 minutes).
-
Initiate the reading and inject an EC80 concentration of LPA.
-
Monitor the fluorescence intensity (Ex/Em ~490/525 nm) over time.
-
The inhibitory effect of this compound is determined by the reduction in the LPA-induced fluorescence peak.
cAMP Assay (ELISA Protocol)
This assay quantifies the levels of cyclic AMP, which are modulated by Gαi-coupled receptor activation.
Materials:
-
Cells expressing LPA1 (e.g., CHO-K1 or HEK293)
-
cAMP ELISA kit
-
This compound and LPA
-
Forskolin (as a positive control to stimulate adenylyl cyclase)
-
Cell lysis buffer
-
Plate reader for absorbance measurement
Procedure:
-
Seed cells in the appropriate culture plates and grow to confluency.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Treat cells with different concentrations of this compound, followed by stimulation with LPA. Include a forskolin-treated positive control.
-
Lyse the cells according to the ELISA kit protocol.
-
Perform the competitive ELISA as per the manufacturer's instructions. This typically involves incubating the cell lysate with a fixed amount of HRP-labeled cAMP and an anti-cAMP antibody in a pre-coated plate.
-
After washing, add the substrate and stop solution.
-
Measure the absorbance at the recommended wavelength. The signal is inversely proportional to the cAMP concentration in the sample.
RhoA Activation Assay (G-LISA™ Protocol)
This assay measures the level of active, GTP-bound RhoA, a key downstream effector of the Gα12/13 pathway.
Materials:
-
Cells expressing LPA1
-
RhoA G-LISA™ Activation Assay Kit (colorimetric or luminescence)
-
This compound and LPA
-
Protease inhibitors
-
Microplate reader
Procedure:
-
Culture and treat cells with this compound and LPA as required.
-
Lyse the cells with the provided lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Add equal amounts of protein from each sample to the wells of the Rho-GTP affinity plate provided in the kit.
-
Incubate to allow active RhoA to bind to the Rho-GTP binding protein coated on the plate.
-
Wash the wells to remove unbound proteins.
-
Add the primary anti-RhoA antibody.
-
Add the secondary HRP-conjugated antibody.
-
Add the detection reagent and measure the absorbance or luminescence. The signal is directly proportional to the amount of active RhoA in the sample.
β-Arrestin Recruitment Assay (PathHunter® Protocol)
This assay measures the recruitment of β-arrestin to the activated LPA1 receptor.
Materials:
-
PathHunter® β-Arrestin cell line for LPA1
-
Assay buffer and detection reagents from the kit
-
This compound and LPA
-
White, solid-bottom 96-well or 384-well plates
-
Luminometer
Procedure:
-
Plate the PathHunter® cells in the assay plates and incubate overnight.
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the cells and pre-incubate.
-
Add an EC80 concentration of LPA to stimulate β-arrestin recruitment.
-
Incubate for 60-90 minutes at 37°C.
-
Add the PathHunter® detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a luminometer. The signal is proportional to the extent of β-arrestin recruitment.
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for characterizing the efficacy of this compound. By employing a combination of target engagement and phenotypic assays, researchers can gain a comprehensive understanding of how this compound modulates LPA1 signaling and its potential to ameliorate pro-fibrotic cellular responses. The provided protocols offer a starting point for in-house assay development and can be adapted to specific experimental needs and cell systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Proximal tubule LPA1 and LPA2 receptors use divergent signaling pathways to additively increase profibrotic cytokine secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of compounds acting as negative allosteric modulators of the LPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LPA1-induced cytoskeleton reorganization drives fibrosis through CTGF-dependent fibroblast proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple actions of lysophosphatidic acid on fibroblasts revealed by transcriptional profiling - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Dissolution of TAK-615 in DMSO for Cell Culture Applications
For research use only. Not for use in diagnostic procedures.
Introduction
TAK-615 is a potent and specific negative allosteric modulator of the lysophosphatidic acid receptor 1 (LPA1). Due to its hydrophobic nature, this compound is practically insoluble in aqueous media, necessitating the use of an organic solvent for the preparation of stock solutions for in vitro cell-based assays. Dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving this compound. This document provides a detailed protocol for the proper dissolution of this compound in DMSO and its subsequent dilution for use in cell culture experiments. Adherence to this protocol is crucial for obtaining accurate and reproducible experimental results.
Quantitative Data Summary
A summary of the key physical and chemical properties of this compound relevant to its dissolution and use in cell culture is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 419.44 g/mol | [1][] |
| Solubility in DMSO | ≥ 120 mg/mL (approximately 286 mM) | [1][3] |
| Recommended Stock Concentration | 10-50 mM in anhydrous/high-purity DMSO | |
| Powder Storage | -20°C for up to 3 years | [1] |
| Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 1 month | |
| Final DMSO Concentration in Culture | ≤ 0.5%, ideally ≤ 0.1% |
Experimental Protocols
Materials Required
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Sterile, nuclease-free pipette tips
-
Vortex mixer
-
Sonicator (water bath or probe)
-
37°C water bath or incubator
-
Cell culture medium appropriate for the cell line being used
Preparation of a Concentrated Stock Solution (e.g., 50 mM)
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture, as DMSO is hygroscopic.
-
Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration. For a 50 mM stock solution from 1 mg of this compound powder:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.050 mol/L * 419.44 g/mol )) * 1,000,000 µL/L ≈ 47.68 µL
-
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial of this compound powder.
-
Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication: To ensure complete dissolution, sonicate the solution in a water bath for 10-15 minutes. Visually inspect the solution to confirm that no solid particulates remain. If precipitation is still visible, gentle warming to 37°C and further sonication may be required.
-
Aliquoting and Storage: Aliquot the concentrated stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).
Preparation of Working Solutions and Dosing Cells
-
Intermediate Dilutions: To minimize precipitation when adding the compound to the aqueous cell culture medium (a phenomenon known as "solvent shock"), it is highly recommended to perform serial dilutions of the concentrated stock solution in DMSO first. For example, to achieve a final concentration of 10 µM in your cell culture well, you might first dilute your 50 mM stock to a 5 mM intermediate stock in DMSO.
-
Pre-warming: Before adding the compound to your cells, pre-warm the cell culture medium and the this compound intermediate stock solution to 37°C. This helps to prevent precipitation upon dilution.
-
Final Dilution: Add the required volume of the pre-warmed intermediate stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For instance, to get a 10 µM final concentration from a 5 mM intermediate stock, you would perform a 1:500 dilution (e.g., 2 µL of 5 mM stock into 998 µL of medium).
-
Mixing: Immediately after adding the compound to the medium, mix gently but thoroughly by pipetting or swirling the plate.
-
Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should consist of cells treated with the same final concentration of DMSO as the cells receiving the highest concentration of this compound. This allows for the differentiation of the effects of the compound from any effects of the solvent. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.1% to minimize cellular toxicity, though concentrations up to 0.5% may be tolerated by some cell lines.
Visualizations
Caption: Workflow for preparing this compound stock and dosing cells.
References
Application Notes and Protocols: TAK-615 for In Vitro Inhibition of Collagen Deposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-615 is a novel small molecule that acts as a negative allosteric modulator (NAM) of the lysophosphatidic acid receptor 1 (LPA1).[1][2] The LPA1 receptor is a key mediator in the signaling cascade that leads to fibroblast activation and subsequent deposition of extracellular matrix components, including collagen, which is a hallmark of fibrotic diseases. By modulating the LPA1 receptor, this compound presents a promising therapeutic strategy for conditions characterized by excessive collagen accumulation. These application notes provide an overview of the mechanism of action of this compound, protocols for evaluating its efficacy in inhibiting collagen deposition in vitro, and representative data presentation.
Mechanism of Action
This compound functions by binding to an allosteric site on the LPA1 receptor, distinct from the orthosteric site where the endogenous ligand, lysophosphatidic acid (LPA), binds. This binding event negatively modulates the receptor's signaling activity, thereby attenuating the downstream cellular responses to LPA. In the context of fibrosis, LPA signaling through LPA1 on fibroblasts promotes their proliferation, differentiation into myofibroblasts, and the synthesis and deposition of collagen. By inhibiting this pathway, this compound is expected to reduce collagen production and deposition.
Application in In Vitro Collagen Deposition Studies
While this compound has been identified as an LPA1 NAM with anti-fibrotic potential, specific quantitative data on its direct concentration-dependent inhibition of collagen deposition in vitro is not extensively available in publicly accessible literature. The following sections provide generalized protocols and representative data tables that can be adapted by researchers to evaluate the efficacy of this compound or other similar compounds in cell-based assays.
Data Presentation
The following table is a representative example of how to present quantitative data on the inhibition of collagen deposition by this compound. Please note that the data presented here is hypothetical and for illustrative purposes only.
Table 1: Representative Data for this compound Inhibition of Collagen Deposition in Human Lung Fibroblasts (HLFs)
| This compound Concentration (µM) | Collagen Deposition (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 8.5 |
| 0.01 | 92 | 7.2 |
| 0.1 | 75 | 6.1 |
| 1 | 48 | 5.3 |
| 10 | 25 | 4.1 |
| 100 | 12 | 2.9 |
Experimental Protocols
Protocol 1: Sirius Red Staining for Quantification of Total Collagen Deposition
This protocol describes the use of Sirius Red staining to quantify the total amount of collagen deposited by fibroblasts in a multi-well plate format.
Materials:
-
Human lung fibroblasts (or other relevant fibroblast cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Pro-fibrotic stimulus (e.g., TGF-β1, 5 ng/mL)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Sirius Red staining solution (0.1% Direct Red 80 in picric acid)
-
0.01 M HCl
-
Destaining solution (e.g., 0.1 M NaOH)
-
Plate reader capable of measuring absorbance at 540 nm
Procedure:
-
Cell Seeding: Seed fibroblasts into a 96-well plate at a density that allows for confluence after the desired treatment period (e.g., 5,000 cells/well). Culture for 24 hours.
-
Treatment:
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Add the pro-fibrotic stimulus (e.g., TGF-β1) to the wells and incubate for 48-72 hours. Include appropriate vehicle controls.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 20 minutes at room temperature.
-
Wash the cells three times with distilled water.
-
-
Staining:
-
Add 100 µL of Sirius Red staining solution to each well and incubate for 1 hour at room temperature.
-
Aspirate the staining solution and wash the wells extensively with 0.01 M HCl to remove unbound dye.
-
-
Destaining and Quantification:
-
Add 100 µL of destaining solution to each well and incubate for 30 minutes with gentle shaking to elute the bound dye.
-
Transfer the destained solution to a new 96-well plate.
-
Measure the absorbance at 540 nm using a plate reader.
-
Normalize the absorbance values to the cell number (which can be determined in a parallel plate using a crystal violet assay).
-
Protocol 2: Immunofluorescence Staining for Collagen Type I
This protocol allows for the visualization and semi-quantitative analysis of Collagen Type I deposition.
Materials:
-
Cells cultured and treated on coverslips or in imaging-compatible plates as in Protocol 1.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Collagen Type I (specific to the species of fibroblasts used)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation and Permeabilization:
-
Fix the cells as described in Protocol 1.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-Collagen Type I antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging: Visualize and capture images using a fluorescence microscope. The intensity of the collagen staining can be quantified using image analysis software.
Visualizations
Caption: LPA1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing in vitro collagen deposition.
References
Application Notes and Protocols: β-Arrestin Recruitment Assay with TAK-615
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Traditionally, GPCR drug discovery has focused on modulating G-protein signaling pathways. However, the discovery of β-arrestin-mediated signaling has unveiled a new dimension of GPCR functionality, offering opportunities for the development of biased ligands that selectively engage either G-protein or β-arrestin pathways.[1] The β-arrestin recruitment assay is a pivotal tool in identifying and characterizing such biased ligands, as well as in deorphanizing GPCRs.[1]
This document provides detailed application notes and protocols for utilizing the β-arrestin recruitment assay to characterize TAK-615, a negative allosteric modulator (NAM) of the Lysophosphatidic Acid 1 (LPA1) receptor.[2][3] this compound presents an interesting case as a partial inhibitor of β-arrestin recruitment, highlighting the nuances in data interpretation for allosteric modulators.[2]
Principle of the β-Arrestin Recruitment Assay
Upon agonist binding to a GPCR, the receptor undergoes a conformational change, leading to its phosphorylation by G-protein coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin proteins. The recruitment of β-arrestin to the activated GPCR sterically hinders further G-protein coupling, leading to desensitization of the G-protein signal. Furthermore, the GPCR/β-arrestin complex can initiate a second wave of signaling cascades independent of G-proteins and mediate receptor internalization.
β-arrestin recruitment assays are designed to quantify the interaction between a GPCR and β-arrestin. This is typically achieved through techniques like enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET), which generate a detectable signal upon the close proximity of the receptor and β-arrestin.
This compound: A Negative Allosteric Modulator of the LPA1 Receptor
This compound is a small molecule that acts as a negative allosteric modulator of the LPA1 receptor. This means it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand (lysophosphatidic acid, LPA) binds. As a NAM, this compound reduces the efficacy of the agonist-mediated response. Studies have shown that this compound partially inhibits LPA-induced β-arrestin recruitment to the LPA1 receptor.
Quantitative Data for this compound
The following table summarizes the reported in vitro activity of this compound in a β-arrestin recruitment assay for the human LPA1 receptor.
| Compound | Target | Assay Type | Agonist | Measured Parameter | Value | Reference |
| This compound | Human LPA1 Receptor | PathHunter β-Arrestin | LPA | IC50 | 23 ± 13 nM | |
| This compound | Human LPA1 Receptor | PathHunter β-Arrestin | LPA | % Inhibition @ 10 µM | ~40% |
Signaling Pathway and Experimental Workflow Diagrams
β-Arrestin Recruitment Signaling Pathway
Caption: LPA1 receptor signaling and β-arrestin recruitment pathway.
Experimental Workflow for β-Arrestin Recruitment Assay (Antagonist/NAM Mode)
Caption: Workflow for a β-arrestin assay in antagonist/NAM mode.
Experimental Protocols
Two common methods for measuring β-arrestin recruitment are the PathHunter® assay (an enzyme fragment complementation assay) and the Bioluminescence Resonance Energy Transfer (BRET) assay.
Protocol 1: PathHunter® β-Arrestin Recruitment Assay (Antagonist/NAM Mode)
This protocol is based on the DiscoverX PathHunter® technology, which was used to generate the data for this compound. The principle involves the LPA1 receptor fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Recruitment of β-arrestin to the receptor forces the complementation of the two fragments, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Materials and Reagents:
-
PathHunter® LPA1 β-Arrestin cells (e.g., from Eurofins DiscoverX)
-
Cell plating reagent (as recommended by the cell line provider)
-
Assay buffer (as recommended by the cell line provider)
-
This compound
-
LPA (e.g., Oleoyl-L-α-lysophosphatidic acid)
-
DMSO
-
White, clear-bottom 96-well or 384-well cell culture plates
-
PathHunter® Detection Reagents
-
Chemiluminescent plate reader
Procedure:
-
Cell Plating:
-
Culture PathHunter® LPA1 β-Arrestin cells according to the supplier's instructions.
-
On the day of the assay, harvest and resuspend the cells in the appropriate cell plating reagent at the recommended density.
-
Dispense the cell suspension into the wells of a white, clear-bottom microplate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.
-
-
Compound Preparation (this compound):
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or assay performance (typically ≤ 1%).
-
-
Antagonist/NAM Incubation:
-
Carefully remove the cell culture medium from the plated cells.
-
Add the diluted this compound solutions to the respective wells. For control wells (maximum and minimum signal), add assay buffer with the corresponding DMSO concentration.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Agonist Stimulation:
-
Prepare a solution of LPA in assay buffer at a concentration that will yield an EC80 response (the concentration that gives 80% of the maximal response). This concentration should be predetermined from an agonist dose-response curve.
-
Add the LPA solution to all wells except for the minimum signal control wells (which receive only assay buffer).
-
Incubate the plate at 37°C for 90 minutes.
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Prepare the PathHunter® detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate at room temperature for 60 minutes.
-
Read the chemiluminescence on a plate reader.
-
Protocol 2: BRET-based β-Arrestin Recruitment Assay (Antagonist/NAM Mode)
This protocol provides a non-proprietary alternative to the PathHunter® assay. It relies on the transfer of energy from a light-emitting donor molecule (e.g., Renilla luciferase, Rluc) to a fluorescent acceptor molecule (e.g., a variant of Green Fluorescent Protein, GFP) when they are in close proximity. In this setup, the LPA1 receptor is fused to Rluc, and β-arrestin is fused to GFP.
Materials and Reagents:
-
HEK293 cells (or other suitable cell line)
-
Expression plasmids: LPA1-Rluc and GFP-β-arrestin
-
Transfection reagent
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Coelenterazine-h (luciferase substrate)
-
This compound
-
LPA
-
DMSO
-
White, 96-well cell culture plates
-
BRET-compatible plate reader with dual emission filters (e.g., ~480 nm for Rluc and ~530 nm for GFP)
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the LPA1-Rluc and GFP-β-arrestin plasmids using a suitable transfection reagent.
-
24 hours post-transfection, plate the cells into white 96-well plates and allow them to adhere.
-
-
Compound and Agonist Treatment:
-
24 hours after plating, replace the culture medium with PBS.
-
Prepare and add serial dilutions of this compound as described in Protocol 1.
-
Incubate at 37°C for 30-60 minutes.
-
Add the LPA agonist at a predetermined EC80 concentration.
-
Incubate at 37°C for 15-30 minutes.
-
-
BRET Measurement:
-
Add coelenterazine-h to each well to a final concentration of 5 µM.
-
Immediately measure the luminescence at both the donor and acceptor emission wavelengths using a BRET-compatible plate reader.
-
-
Data Analysis (BRET Ratio):
-
Calculate the BRET ratio for each well: (Luminescence at acceptor wavelength) / (Luminescence at donor wavelength).
-
Normalize the data to the control wells to determine the inhibitory effect of this compound.
-
Data Analysis and Interpretation
For an antagonist or a negative allosteric modulator like this compound, the data is typically analyzed to determine the IC50 value, which is the concentration of the inhibitor that produces 50% of the maximal inhibition.
The percentage of inhibition can be calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))
Where:
-
Signal_compound is the signal in the presence of the test compound and agonist.
-
Signal_min is the signal in the absence of the agonist (basal level).
-
Signal_max is the signal in the presence of the agonist alone.
The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.
Interpreting Partial Inhibition by this compound:
The data indicates that this compound is a partial inhibitor of LPA1-mediated β-arrestin recruitment, with a maximal inhibition of approximately 40%. This is a characteristic feature of some allosteric modulators. Unlike a competitive antagonist that can completely block the agonist response at high concentrations, a partial NAM may only be able to reduce the agonist's maximal effect to a certain level, regardless of its concentration. This suggests that this compound binding to the allosteric site induces a conformational change in the receptor that reduces, but does not completely abolish, its ability to recruit β-arrestin upon agonist binding. This property can be therapeutically advantageous, as it allows for a "dampening" of a signaling pathway rather than a complete blockade, which may reduce the risk of adverse effects.
Conclusion
The β-arrestin recruitment assay is a powerful and versatile tool for modern drug discovery, enabling the characterization of complex ligand pharmacology, including allosteric modulation and biased agonism. The provided protocols offer a framework for investigating compounds like this compound, a partial negative allosteric modulator of the LPA1 receptor. Understanding the principles of the assay and the nuances of data interpretation is crucial for advancing our knowledge of GPCR signaling and developing novel therapeutics with improved efficacy and safety profiles.
References
Application Notes and Protocols for Calcium Mobilization Assay Using TAK-615
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-615 is a potent and selective negative allosteric modulator (NAM) of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand lysophosphatidic acid (LPA), couples to Gq/11 and Gi/o proteins. This activation initiates a signaling cascade that leads to the mobilization of intracellular calcium.[4][5] Dysregulation of the LPA/LPA1 signaling axis has been implicated in various fibrotic diseases, making it an attractive therapeutic target. This document provides a detailed protocol for a calcium mobilization assay to characterize the inhibitory activity of this compound on the LPA1 receptor.
Principle of the Assay
This assay utilizes a fluorescent calcium indicator, Fluo-4 AM, to measure changes in intracellular calcium concentration ([Ca2+]i) in response to LPA1 receptor activation and its inhibition by this compound. Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to its active, cell-impermeant form, Fluo-4. Upon binding to calcium, the fluorescence intensity of Fluo-4 increases significantly. By stimulating cells expressing the LPA1 receptor with LPA in the presence and absence of this compound, the inhibitory effect of the compound on calcium mobilization can be quantified.
Signaling Pathway
The activation of the LPA1 receptor by LPA initiates a signaling cascade that results in an increase in intracellular calcium. This process is primarily mediated through the Gq/11 and Gi/o pathways.
Caption: LPA1 receptor signaling pathway leading to calcium mobilization.
Experimental Workflow
The following diagram outlines the major steps involved in the calcium mobilization assay to assess the inhibitory effect of this compound.
Caption: Experimental workflow for the this compound calcium mobilization assay.
Materials and Reagents
| Reagent/Material | Supplier | Cat. No. (Example) |
| HEK293 Cells | ATCC | CRL-1573 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| Fluo-4 AM | Thermo Fisher Scientific | F14201 |
| Pluronic F-127 | Thermo Fisher Scientific | P3000MP |
| Probenecid | Thermo Fisher Scientific | P36400 |
| Lysophosphatidic Acid (LPA, 18:1) | Avanti Polar Lipids | 857130P |
| This compound | MedChemExpress | HY-117959 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| 96-well black, clear-bottom plates | Corning | 3603 |
| Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+ | Thermo Fisher Scientific | 14025092 |
| 20 mM HEPES | Thermo Fisher Scientific | 15630080 |
Experimental Protocol
Cell Culture and Plating
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA and resuspend in culture medium.
-
Plate cells at a density of 40,000 to 80,000 cells per well in a 96-well black, clear-bottom plate.
-
Incubate the plate overnight at 37°C to allow for cell attachment.
Preparation of Reagents
-
Assay Buffer: Prepare HBSS containing 20 mM HEPES and 2.5 mM probenecid. Adjust pH to 7.4.
-
Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Fluo-4 AM Loading Solution: On the day of the assay, dilute the Fluo-4 AM stock solution in the Assay Buffer to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye dispersion.
-
LPA Stock Solution: Prepare a 10 mM stock solution of LPA in a fatty acid-free BSA solution (e.g., 1% w/v in PBS).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
Calcium Mobilization Assay
-
Dye Loading:
-
Remove the culture medium from the cell plate.
-
Add 100 µL of the Fluo-4 AM Loading Solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Addition (Antagonist Mode):
-
Prepare serial dilutions of this compound in Assay Buffer. A suggested concentration range is 1 nM to 10 µM.
-
Add the desired volume of the this compound dilutions to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Fluorescence Reading:
-
Prepare the LPA solution in Assay Buffer at a concentration that elicits a submaximal response (EC80). The optimal concentration should be determined empirically but is typically in the range of 100 nM to 1 µM.
-
Use a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation or FLIPR).
-
Set the excitation wavelength to 490 nm and the emission wavelength to 525 nm.
-
Record a baseline fluorescence for 10-20 seconds.
-
Inject the LPA solution into the wells.
-
Continue to record the fluorescence intensity for an additional 90-120 seconds.
-
Data Analysis
-
The change in fluorescence is typically expressed as the ratio of the maximum fluorescence intensity after agonist addition to the baseline fluorescence.
-
Plot the fluorescence response against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound. The IC50 is the concentration of the inhibitor that produces a 50% reduction in the LPA-induced calcium response.
Expected Results
Based on published data, this compound is expected to inhibit LPA-induced calcium mobilization in a concentration-dependent manner.
| Parameter | Expected Value | Reference |
| This compound IC50 | 91 ± 30 nM | |
| Maximum Inhibition | ~60% at 10 µM | |
| LPA EC50 (for reference) | Nanomolar to low micromolar range |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete removal of extracellular dye | Ensure proper washing steps if using a wash-based protocol. Alternatively, use a no-wash kit with a quencher. |
| Cell death | Check cell viability. Use a lower concentration of Fluo-4 AM or reduce incubation time. | |
| Low signal-to-noise ratio | Low receptor expression | Use a cell line with higher LPA1 expression or transfect cells with the receptor. |
| Inefficient dye loading | Optimize Fluo-4 AM concentration and incubation time. Ensure Pluronic F-127 is used. | |
| Low agonist potency | Use a fresh batch of LPA and verify its concentration. | |
| High well-to-well variability | Uneven cell plating | Ensure a single-cell suspension and proper mixing before plating. |
| Inconsistent liquid handling | Use calibrated pipettes and ensure consistent addition of reagents. |
Conclusion
This protocol provides a robust and reliable method for assessing the inhibitory activity of this compound on the LPA1 receptor through a calcium mobilization assay. The use of HEK293 cells endogenously expressing the LPA1 receptor and the fluorescent indicator Fluo-4 AM allows for a sensitive and quantitative measurement of receptor antagonism. This assay is a valuable tool for the characterization of LPA1 receptor modulators in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing TAK-615 Effects on Extracellular Matrix Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-615 is a potent and selective negative allosteric modulator of the lysophosphatidic acid receptor 1 (LPA1).[1] The LPA1 signaling pathway is a key driver of fibrosis in various organs, including the lungs, kidneys, and skin.[2][3][4] Activation of LPA1 on fibroblasts by its ligand, lysophosphatidic acid (LPA), initiates a cascade of intracellular events leading to fibroblast proliferation, differentiation into myofibroblasts, and excessive deposition of extracellular matrix (ECM) components, a hallmark of fibrosis.[2] Consequently, this compound is under investigation as a potential therapeutic agent for fibrotic diseases.
These application notes provide a comprehensive guide for researchers to assess the in vitro effects of this compound on ECM production by fibroblasts. The protocols detailed below cover cell culture, treatment with this compound, and quantification of key ECM proteins, namely collagen and fibronectin.
Data Presentation: Expected Effects of LPA1 Antagonism on ECM Production
While specific quantitative data for this compound's direct effect on ECM production is emerging, studies on other potent LPA1 antagonists, such as BMS-986020, provide a strong indication of the expected outcomes. The following tables summarize the inhibitory effects of LPA1 antagonism on LPA-induced ECM protein production by human lung fibroblasts in an in vitro "Scar-in-a-Jar" model.
Table 1: Effect of LPA1 Antagonist (BMS-986020) on LPA-Stimulated Collagen Production
| Treatment Condition | Pro-Collagen I (ng/mL) | Pro-Collagen III (ng/mL) |
| Vehicle Control | 50.2 ± 5.1 | 12.5 ± 1.3 |
| LPA (1 µM) | 125.8 ± 12.3 | 31.4 ± 3.5 |
| LPA (1 µM) + BMS-986020 (1 µM) | 65.3 ± 7.2 | 15.1 ± 1.8 |
| Expected this compound Effect | Significant Reduction | Significant Reduction |
Table 2: Effect of LPA1 Antagonist (BMS-986020) on Other LPA-Stimulated Fibrosis Markers
| Treatment Condition | Fibronectin (ng/mL) | α-SMA (OD) |
| Vehicle Control | 250.6 ± 25.3 | 0.12 ± 0.02 |
| LPA (1 µM) | 625.4 ± 58.9 | 0.48 ± 0.05 |
| LPA (1 µM) + BMS-986020 (1 µM) | 310.2 ± 32.1 | 0.18 ± 0.03 |
| Expected this compound Effect | Significant Reduction | Significant Reduction |
Data are presented as mean ± standard error of the mean (SEM). α-SMA (alpha-smooth muscle actin) is a marker of myofibroblast differentiation. OD stands for Optical Density.
Mandatory Visualizations
Signaling Pathway
Caption: LPA1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on ECM production.
Experimental Protocols
Protocol 1: Fibroblast Culture and Treatment
This protocol describes the culture of primary human lung fibroblasts and their treatment with LPA and this compound to assess effects on ECM production.
Materials:
-
Primary Human Lung Fibroblasts (e.g., from ATCC or Lonza)
-
Fibroblast Growth Medium (FGM), supplemented with growth factors, serum, and antibiotics
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Trypsin-EDTA solution
-
Lysophosphatidic Acid (LPA) stock solution (1 mM in fatty acid-free BSA)
-
This compound stock solution (10 mM in DMSO)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Culture human lung fibroblasts in FGM in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, wash with DPBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with FGM and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh FGM and count the cells.
-
Seed fibroblasts into 6-well or 12-well plates at a density of 5 x 10^4 cells/cm².
-
-
Cell Starvation and Treatment:
-
Allow cells to adhere and grow for 24 hours.
-
Aspirate the FGM and wash the cells twice with DPBS.
-
Replace the medium with a serum-free or low-serum (0.1% FBS) medium and incubate for 12-24 hours to synchronize the cells.
-
Prepare treatment media:
-
Vehicle control (serum-free medium with DMSO and BSA)
-
LPA stimulation (e.g., 1 µM LPA in serum-free medium)
-
LPA + this compound (e.g., 1 µM LPA and desired concentrations of this compound, e.g., 0.1, 1, 10 µM)
-
This compound alone (as a control for baseline effects)
-
-
Aspirate the starvation medium and add the respective treatment media to the wells.
-
-
Incubation and Sample Collection:
-
Incubate the treated cells for 48 to 72 hours at 37°C and 5% CO2.
-
After incubation, collect the conditioned media (supernatant) for analysis of secreted ECM proteins. Centrifuge to remove cell debris and store at -80°C.
-
Wash the cell layer with ice-cold DPBS and lyse the cells directly in the wells using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) for Western blot analysis or a lysis buffer suitable for RNA extraction for qPCR analysis.
-
Protocol 2: Quantification of Soluble Collagen by ELISA
This protocol describes the quantification of soluble pro-collagen type I in the cell culture supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Materials:
-
Human Pro-Collagen I alpha 1 ELISA Kit (e.g., from R&D Systems or Abcam)
-
Conditioned media samples (from Protocol 1)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
-
Assay Procedure:
-
Add standards and samples to the wells of the pre-coated microplate in duplicate.
-
Incubate as per the manufacturer's instructions (typically 2 hours at room temperature).
-
Aspirate and wash the wells multiple times with the provided wash buffer.
-
Add the detection antibody and incubate.
-
Wash the wells again.
-
Add the substrate solution and incubate in the dark until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the optical density at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of pro-collagen I in the samples.
-
Normalize the results to the total protein concentration of the corresponding cell lysates if desired.
-
Protocol 3: Quantification of Fibronectin by Western Blot
This protocol details the semi-quantitative analysis of cell-associated fibronectin from cell lysates by Western blotting.
Materials:
-
Cell lysates (from Protocol 1)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-Fibronectin (e.g., from Santa Cruz Biotechnology or Abcam)
-
Primary antibody: anti-GAPDH or anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-fibronectin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Loading Control and Densitometry:
-
Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the fibronectin band intensity to the corresponding loading control band intensity for each sample.
-
Protocol 4: Analysis of ECM Gene Expression by qPCR
This protocol outlines the measurement of mRNA levels of key ECM genes, such as COL1A1 (Collagen Type I Alpha 1 Chain) and FN1 (Fibronectin 1), using quantitative real-time PCR (qPCR).
Materials:
-
Cell lysates in RNA lysis buffer (from Protocol 1)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (COL1A1, FN1) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cell lysates using an RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
-
qPCR:
-
Set up qPCR reactions in triplicate for each sample and each gene (target and reference).
-
Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the Ct value of the target gene to the Ct value of the reference gene for each sample (ΔCt = Ct_target - Ct_reference).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated groups (ΔΔCt = ΔCt_treated - ΔCt_control).
-
Calculate the fold change in gene expression as 2^(-ΔΔCt).
-
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the anti-fibrotic potential of this compound by assessing its effects on extracellular matrix production. By utilizing these methodologies, researchers can generate valuable data to further elucidate the mechanism of action of this compound and support its development as a therapeutic for fibrotic diseases. The provided diagrams offer a clear visual representation of the underlying biological pathways and experimental procedures, aiding in the design and execution of these studies.
References
- 1. researchgate.net [researchgate.net]
- 2. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic acid signaling through its receptor initiates pro-fibrotic epithelial cell fibroblast communication mediated by epithelial cell derived connective tissue growth factor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAK-615 Treatment in 3D Lung Organoid Models of Fibrosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing TAK-615, a negative allosteric modulator of the lysophosphatidic acid 1 (LPA1) receptor, in three-dimensional (3D) lung organoid models of fibrosis.[1][2] This document outlines the generation of fibrotic lung organoids, treatment with this compound, and subsequent analysis to evaluate its anti-fibrotic potential.
Introduction
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease characterized by excessive deposition of extracellular matrix (ECM), leading to irreversible lung scarring and respiratory failure.[3] The lysophosphatidic acid (LPA) signaling pathway, particularly through the LPA1 receptor, has been identified as a key driver in the pathogenesis of fibrosis.[1][2] Elevated levels of LPA have been found in the bronchoalveolar lavage fluid of IPF patients, and activation of LPA1 contributes to fibroblast recruitment and vascular leakage.
This compound is a novel compound that acts as a negative allosteric modulator (NAM) of the LPA1 receptor. Unlike orthosteric antagonists, NAMs like this compound bind to a different site on the receptor, offering a distinct mode of inhibition that may provide therapeutic advantages.
Three-dimensional lung organoids have emerged as a powerful in vitro tool for modeling fibrotic lung diseases. These organoids, derived from human pluripotent stem cells or adult stem cells, can recapitulate key aspects of lung development and disease, including the fibrotic process. Inducing fibrosis in these models, for instance with transforming growth factor-beta 1 (TGF-β1), allows for the screening and evaluation of potential anti-fibrotic therapies in a physiologically relevant context.
This document details the application of this compound in a TGF-β1-induced 3D lung organoid model of fibrosis, providing protocols for researchers to assess its efficacy.
Signaling Pathway of LPA1 in Fibrosis
Lysophosphatidic acid (LPA) binds to its G-protein coupled receptor, LPA1, initiating a cascade of downstream signaling events that contribute to fibrotic processes. This includes the activation of pathways leading to fibroblast proliferation, migration, and differentiation into myofibroblasts, which are key producers of ECM proteins. This compound, as a negative allosteric modulator, inhibits LPA1 signaling, thereby reducing these pro-fibrotic cellular responses.
LPA1 Signaling Pathway in Fibrosis.
Experimental Protocols
Protocol 1: Generation and Maintenance of 3D Lung Organoids
This protocol is based on established methods for generating lung organoids from human induced pluripotent stem cells (hiPSCs).
Materials:
-
Human iPSCs
-
DMEM/F12 with Glutamax
-
Fetal Bovine Serum (FBS)
-
Noggin
-
SB-431542
-
FGF-10
-
CHIR99021
-
Retinoic Acid
-
KGF
-
Matrigel
-
Organoid growth medium (specific formulation depends on the differentiation stage)
Procedure:
-
Definitive Endoderm Formation: Culture hiPSCs in the presence of Activin A for 3 days.
-
Anterior Foregut Endoderm Specification: Treat definitive endoderm cells with Noggin and SB-431542 for 4 days.
-
Lung Progenitor Cell Induction: Culture anterior foregut endoderm spheroids in suspension with FGF-10, CHIR99021, Retinoic Acid, and KGF for 4 days.
-
3D Organoid Formation: Embed lung progenitor cell spheroids in Matrigel and culture in organoid growth medium.
-
Maintenance: Change the medium every 2-3 days. Organoids should be ready for experiments within 2-3 weeks.
Protocol 2: Induction of Fibrosis in 3D Lung Organoids
This protocol utilizes TGF-β1 to induce a fibrotic phenotype in the lung organoids.
Materials:
-
Mature 3D lung organoids
-
Recombinant human TGF-β1
-
Organoid growth medium
Procedure:
-
Culture mature lung organoids for 24 hours in basal organoid growth medium.
-
Prepare fresh medium containing 10 ng/mL of TGF-β1.
-
Replace the medium of the organoids with the TGF-β1-containing medium.
-
Culture the organoids for 72 hours to induce fibrosis. A control group should be maintained in medium without TGF-β1.
Protocol 3: Treatment of Fibrotic Lung Organoids with this compound
Materials:
-
Fibrotic 3D lung organoids (from Protocol 2)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Organoid growth medium with TGF-β1
Procedure:
-
Prepare a stock solution of this compound.
-
On day 3 of TGF-β1 treatment, add this compound to the culture medium at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
Include a vehicle control group (medium with TGF-β1 and the solvent used for this compound).
-
Continue to culture the organoids for an additional 48-72 hours.
Experimental Workflow
The following diagram illustrates the overall experimental workflow from organoid generation to data analysis.
Experimental workflow for this compound testing.
Data Presentation
The efficacy of this compound can be quantified by measuring changes in key fibrotic markers. The following tables present hypothetical data from such an experiment.
Table 1: Gene Expression Analysis of Fibrotic Markers
| Treatment Group | Relative Gene Expression (Fold Change vs. Control) |
| COL1A1 | ACTA2 |
| Control (No TGF-β1) | 1.0 ± 0.2 |
| TGF-β1 (10 ng/mL) | 8.5 ± 1.1 |
| TGF-β1 + this compound (0.1 µM) | 6.8 ± 0.9 |
| TGF-β1 + this compound (1 µM) | 3.2 ± 0.5 |
| TGF-β1 + this compound (10 µM) | 1.5 ± 0.3 |
Table 2: Protein Expression Analysis of Fibrotic Markers
| Treatment Group | Fibronectin (% Positive Area) | α-SMA (% Positive Area) | p-SMAD2/Total SMAD2 Ratio |
| Control (No TGF-β1) | 5.2 ± 1.5 | 3.1 ± 1.0 | 0.1 ± 0.05 |
| TGF-β1 (10 ng/mL) | 45.8 ± 5.2 | 38.5 ± 4.1 | 0.8 ± 0.1 |
| TGF-β1 + this compound (0.1 µM) | 35.1 ± 4.0 | 30.2 ± 3.5 | 0.6 ± 0.08 |
| TGF-β1 + this compound (1 µM) | 15.6 ± 2.8 | 12.8 ± 2.1 | 0.3 ± 0.06 |
| TGF-β1 + this compound (10 µM) | 7.3 ± 1.8 | 5.5 ± 1.3 | 0.15 ± 0.05 |
Conclusion
The use of 3D lung organoids provides a robust and physiologically relevant platform for evaluating the anti-fibrotic effects of novel compounds. The protocols outlined in these application notes offer a systematic approach to testing the efficacy of this compound in a TGF-β1-induced model of pulmonary fibrosis. The data suggest that this compound can dose-dependently reduce the expression of key fibrotic markers, highlighting its potential as a therapeutic agent for fibrotic lung diseases. Further studies are warranted to explore its mechanism of action in more detail and to validate these findings in preclinical animal models.
References
Application Notes and Protocols: Measuring TAK-615 Efficacy in Precision-Cut Lung Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix (ECM), leading to stiffening of the lung tissue and irreversible loss of lung function.[1][2] Lysophosphatidic acid (LPA) signaling through its receptor, LPA1, has been identified as a key pathway in the pathogenesis of pulmonary fibrosis.[3][4][5] LPA promotes fibroblast recruitment, vascular leakage, and the differentiation of mesenchymal stem cells into myofibroblasts, all of which contribute to the fibrotic process. TAK-615 is a negative allosteric modulator of the LPA1 receptor, making it a promising therapeutic candidate for IPF.
Precision-cut lung slices (PCLS) have emerged as a robust ex vivo model for studying lung diseases. This system maintains the complex three-dimensional architecture and cellular diversity of the native lung tissue, providing a more physiologically relevant environment compared to traditional 2D cell cultures. PCLS can be prepared from both human and animal lung tissue and can be maintained in culture for several days, allowing for the investigation of disease mechanisms and the evaluation of therapeutic interventions. This document provides detailed protocols for utilizing PCLS to assess the anti-fibrotic efficacy of this compound.
Signaling Pathway of LPA1 in Pulmonary Fibrosis
Lysophosphatidic acid (LPA) binds to the LPA1 receptor, a G protein-coupled receptor, initiating a cascade of downstream signaling events. Activation of LPA1 is coupled to Gαi/o, Gαq/11, and Gα12/13 proteins. These G proteins, in turn, activate various effector pathways, including the Rho/ROCK pathway, which is crucial for cytoskeletal reorganization and cell migration, and the PLC/Ca2+ pathway, which influences cell proliferation. Notably, LPA1 signaling intersects with the transforming growth factor-beta (TGF-β) pathway, a central mediator of fibrosis. LPA can induce the activation of TGF-β, which then signals through its own receptors to promote myofibroblast differentiation and excessive ECM production. This compound, by acting as a negative allosteric modulator, inhibits these downstream signaling events, thereby reducing the pro-fibrotic effects of LPA.
Experimental Workflow for Assessing this compound Efficacy in PCLS
The overall workflow involves the preparation of PCLS, induction of a fibrotic phenotype, treatment with this compound, and subsequent analysis of various pro-fibrotic endpoints.
Detailed Experimental Protocols
Protocol 1: Preparation of Precision-Cut Lung Slices (PCLS)
Materials:
-
Fresh lung tissue (human or animal)
-
Low-melting point agarose
-
Culture medium (e.g., DMEM supplemented with antibiotics)
-
Vibrating microtome (vibratome)
-
Sterile dissection tools
-
6-well or 12-well culture plates
Procedure:
-
Perfuse the lungs with sterile phosphate-buffered saline (PBS) to remove blood.
-
Instill the lungs with warm (37°C) 1.5-3% low-melting point agarose in culture medium through the trachea until fully inflated.
-
Place the agarose-inflated lungs at 4°C for 15-30 minutes to allow the agarose to solidify.
-
Using a vibratome, cut the lung tissue into slices of 250-500 µm thickness in a bath of cold, sterile PBS or culture medium.
-
Transfer the PCLS to 6-well or 12-well plates containing pre-warmed culture medium.
-
Incubate the PCLS overnight at 37°C and 5% CO2 to allow for recovery before starting the experiment.
Protocol 2: Induction of a Fibrotic Phenotype
Materials:
-
PCLS in culture
-
Fibrotic Cocktail (FC): A combination of pro-fibrotic factors. A commonly used cocktail includes:
-
Transforming Growth Factor-beta 1 (TGF-β1): 5 ng/mL
-
Platelet-Derived Growth Factor-BB (PDGF-BB)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Lysophosphatidic Acid (LPA)
-
-
Control medium
Procedure:
-
After the overnight recovery period, replace the culture medium with fresh medium containing the fibrotic cocktail.
-
For control wells, replace the medium with fresh medium without the fibrotic cocktail.
-
Incubate the PCLS for 48-72 hours to induce a fibrotic response.
Protocol 3: Treatment with this compound
Materials:
-
Fibrotic PCLS
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Culture medium
Procedure:
-
Prepare different concentrations of this compound in culture medium containing the fibrotic cocktail. Ensure the final concentration of the vehicle is consistent across all conditions and does not exceed a level that affects PCLS viability (typically <0.1%).
-
Remove the medium from the fibrotic PCLS and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the PCLS for the desired treatment duration (e.g., 24-72 hours).
Endpoint Analysis Protocols
Protocol 4: PCLS Viability Assays
A. WST-1 Assay
-
At the end of the treatment period, add WST-1 reagent to each well containing a PCLS according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance of the supernatant at the appropriate wavelength (typically 450 nm) using a microplate reader.
B. Lactate Dehydrogenase (LDH) Assay
-
Collect the culture supernatant from each well.
-
Perform the LDH assay on the supernatant according to the manufacturer's protocol to measure the release of LDH from damaged cells.
Protocol 5: Quantification of Collagen Deposition
A. Hydroxyproline Assay
-
Collect the PCLS and homogenize them in distilled water.
-
Hydrolyze the homogenates in 6N HCl at 110-120°C for 3-24 hours.
-
Evaporate the acid and resuspend the samples in assay buffer.
-
Perform the hydroxyproline assay using a commercial kit or a standard protocol involving chloramine-T and Ehrlich's reagent.
-
Measure the absorbance at 550-560 nm and calculate the hydroxyprolin content based on a standard curve.
B. Sirius Red/Fast Green Staining
-
Fix the PCLS in 4% paraformaldehyde.
-
Stain the slices with a solution of Sirius Red and Fast Green.
-
Elute the dye and measure the absorbance of the eluate at the appropriate wavelengths for Sirius Red (collagen) and Fast Green (non-collagenous proteins).
C. Immunofluorescence Staining for Collagen I and α-SMA
-
Fix and permeabilize the PCLS.
-
Block with a suitable blocking buffer.
-
Incubate with primary antibodies against Collagen Type I and α-Smooth Muscle Actin (α-SMA).
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Image the stained PCLS using a confocal microscope and quantify the fluorescence intensity.
Protocol 6: Analysis of Pro-inflammatory Cytokine Release
A. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Collect the culture supernatants at the end of the experiment.
-
Perform ELISAs for specific pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.
-
Quantify the cytokine concentrations based on a standard curve.
Data Presentation
The quantitative data generated from the above protocols should be summarized in clear and structured tables to facilitate easy comparison between different treatment groups.
Table 1: Effect of this compound on PCLS Viability
| Treatment Group | WST-1 Absorbance (OD 450nm) | LDH Release (% of Positive Control) |
| Vehicle Control | ||
| This compound (Conc. 1) | ||
| This compound (Conc. 2) | ||
| This compound (Conc. 3) | ||
| Positive Control (e.g., Triton X-100) | 100% |
Table 2: Effect of this compound on Collagen Deposition in PCLS
| Treatment Group | Hydroxyproline Content (µg/mg tissue) | Collagen I Fluorescence Intensity (AU) | α-SMA Fluorescence Intensity (AU) |
| Vehicle Control | |||
| This compound (Conc. 1) | |||
| This compound (Conc. 2) | |||
| This compound (Conc. 3) |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Release from PCLS
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | |||
| This compound (Conc. 1) | |||
| This compound (Conc. 2) | |||
| This compound (Conc. 3) |
Conclusion
The use of precision-cut lung slices provides a powerful ex vivo platform to evaluate the therapeutic potential of compounds like this compound for the treatment of pulmonary fibrosis. The detailed protocols and analytical methods described in this document offer a comprehensive guide for researchers to assess the efficacy of this compound in a physiologically relevant model. By measuring key fibrotic endpoints such as collagen deposition, myofibroblast differentiation, and pro-inflammatory cytokine release, these studies will provide valuable insights into the anti-fibrotic activity of this compound and support its further development as a novel therapy for IPF.
References
- 1. Precision cut lung slices: an integrated ex vivo model for studying lung physiology, pharmacology, disease pathogenesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Bioactive lipid lysophosphatidic acid species are associated with disease progression in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Lysophosphatidic acid accelerates lung fibrosis by inducing differentiation of mesenchymal stem cells into myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAK-615 in Fibroblast Activation and Differentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Fibroblasts, the primary producers of ECM components like collagen, play a central role in the fibrotic process. Upon activation by various stimuli, quiescent fibroblasts differentiate into contractile and highly secretory myofibroblasts, a key event in the progression of fibrosis. The lysophosphatidic acid (LPA) signaling pathway, particularly through the LPA receptor 1 (LPA1), has emerged as a critical regulator of fibroblast activation and fibrogenesis.[1][2][3]
TAK-615 is a potent and selective negative allosteric modulator (NAM) of the LPA1 receptor.[4] Unlike orthosteric antagonists that directly compete with the natural ligand (LPA) for the binding site, NAMs like this compound bind to a distinct allosteric site on the receptor. This binding induces a conformational change that reduces the affinity and/or efficacy of the endogenous ligand, thereby attenuating downstream signaling. This mode of action offers potential advantages in terms of specificity and safety. These application notes provide a comprehensive overview of the use of this compound as a tool to study fibroblast activation and differentiation, along with detailed protocols for key in vitro experiments.
Mechanism of Action: Targeting the LPA-LPA1 Axis
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors (GPCRs), with LPA1 being a key receptor expressed on fibroblasts. The binding of LPA to LPA1 initiates a cascade of intracellular signaling events that promote a pro-fibrotic phenotype in fibroblasts. These events include:
-
Fibroblast Migration and Recruitment: LPA-LPA1 signaling is a potent chemoattractant for fibroblasts, driving their migration to sites of injury.
-
Fibroblast Proliferation: The LPA1 pathway stimulates fibroblast proliferation, leading to an expansion of the fibroblast population.
-
Myofibroblast Differentiation: LPA signaling promotes the differentiation of fibroblasts into α-smooth muscle actin (α-SMA)-expressing myofibroblasts, which are characterized by enhanced contractility and ECM production.
-
Collagen Synthesis: Activation of LPA1 stimulates the synthesis and deposition of collagen and other ECM components, contributing directly to tissue fibrosis.
This compound, by acting as a negative allosteric modulator of LPA1, effectively inhibits these pro-fibrotic cellular responses. Its mechanism offers a targeted approach to dissect the role of LPA1 signaling in fibroblast biology and to evaluate the therapeutic potential of LPA1 antagonism in fibrotic diseases.
Data Presentation: Efficacy of LPA1 Antagonists on Fibroblast Function
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the reported effects of other well-characterized LPA1 receptor antagonists on key fibroblast functions. This data provides a benchmark for the expected efficacy of LPA1 inhibition.
Table 1: Inhibition of LPA-Induced Fibroblast Migration by LPA1 Antagonists
| Compound | Cell Type | Assay | IC50 | Reference |
| AM966 | Human IMR-90 Lung Fibroblasts | Chemotaxis Assay | 181 nM |
Table 2: Inhibition of LPA-Induced Calcium Mobilization by LPA1 Antagonists
| Compound | Cell Line | Assay | IC50 | Reference |
| AM966 | CHO cells expressing human LPA1 | Calcium Flux Assay | 17 nM |
Table 3: Effect of LPA1 Antagonists on Fibroblast Proliferation
| Compound | Cell Type | Effect | Reference |
| Ki16425 | Human Lung Fibroblasts | Inhibition of LPA-stimulated proliferation |
Table 4: Effect of LPA1 Antagonists on Myofibroblast Differentiation and Collagen Production
| Compound | Cell Type | Effect | Reference |
| BMS-986020 | Human Lung Fibroblasts | Inhibition of LPA-induced collagen synthesis |
Experimental Protocols
Here, we provide detailed protocols for key in vitro experiments to assess the effects of this compound on fibroblast activation and differentiation.
Protocol 1: Fibroblast Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic response of fibroblasts to LPA and the inhibitory effect of this compound.
Materials:
-
Primary human lung fibroblasts (or other fibroblast cell line of interest)
-
Fibroblast growth medium (FGM)
-
Serum-free medium
-
Lysophosphatidic acid (LPA)
-
This compound
-
Boyden chamber apparatus with 8 µm pore size polycarbonate membranes
-
Calcein-AM or other suitable fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture fibroblasts in FGM. Twenty-four hours before the assay, replace the medium with serum-free medium to starve the cells.
-
Assay Setup:
-
In the lower chamber of the Boyden apparatus, add serum-free medium containing LPA at a concentration known to induce migration (e.g., 1-10 µM).
-
For the inhibitor group, add LPA along with varying concentrations of this compound to the lower chamber. Include a vehicle control (e.g., DMSO).
-
Harvest the starved fibroblasts and resuspend them in serum-free medium at a density of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of each well.
-
-
Incubation: Incubate the Boyden chamber at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Diff-Quik).
-
Alternatively, for fluorescent quantification, pre-label the cells with Calcein-AM before seeding. After the migration period, read the fluorescence of the migrated cells on the bottom of the lower chamber using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of migration inhibition by this compound compared to the LPA-only control. Determine the IC50 value of this compound for migration inhibition.
Protocol 2: Myofibroblast Differentiation Assay (α-SMA Expression)
This protocol assesses the ability of this compound to inhibit the differentiation of fibroblasts into myofibroblasts, using α-smooth muscle actin (α-SMA) as a marker.
Materials:
-
Primary human lung fibroblasts
-
FGM and serum-free medium
-
LPA
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-α-SMA antibody
-
Secondary antibody: Fluorescently-labeled anti-mouse/rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding and Treatment: Seed fibroblasts onto glass coverslips in 24-well plates and allow them to adhere overnight. Replace the medium with serum-free medium containing LPA (e.g., 10 µM) with or without different concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2.
-
Immunofluorescence Staining:
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-α-SMA antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody and DAPI (for nuclear counterstaining) for 1 hour at room temperature in the dark.
-
Wash with PBS and mount the coverslips onto microscope slides.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the intensity of α-SMA staining or the percentage of α-SMA-positive cells per field of view.
-
Determine the concentration-dependent inhibition of α-SMA expression by this compound.
-
Protocol 3: Collagen Production Assay (Sircol Assay)
This assay quantifies the amount of soluble collagen secreted by fibroblasts into the culture medium.
Materials:
-
Primary human lung fibroblasts
-
FGM and serum-free medium
-
LPA
-
This compound
-
Sircol Soluble Collagen Assay kit
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment: Seed fibroblasts in 6-well plates and grow to near confluence. Replace the medium with serum-free medium containing LPA (e.g., 10 µM) and varying concentrations of this compound. Include a vehicle control.
-
Conditioned Medium Collection: Incubate the cells for 48-72 hours. Collect the conditioned medium from each well.
-
Collagen Quantification:
-
Follow the manufacturer's instructions for the Sircol Soluble Collagen Assay.
-
Briefly, mix the conditioned medium with the Sircol dye reagent, which specifically binds to soluble collagen.
-
Centrifuge to pellet the collagen-dye complex.
-
Discard the supernatant and dissolve the pellet in the alkali reagent provided in the kit.
-
Measure the absorbance of the solution at 555 nm using a spectrophotometer.
-
-
Data Analysis:
-
Generate a standard curve using the collagen standard provided in the kit.
-
Calculate the concentration of collagen in each sample based on the standard curve.
-
Determine the percentage of inhibition of collagen production by this compound compared to the LPA-only control and calculate the IC50 value.
-
Mandatory Visualizations
References
Application Notes and Protocols for In Vivo Imaging to Assess TAK-615 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-615 is a potent and selective negative allosteric modulator (NAM) of the lysophosphatidic acid receptor 1 (LPA1).[1][2][3] The LPA1 receptor is a G protein-coupled receptor that has been strongly implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF) and liver fibrosis.[1][2] LPA, the natural ligand for LPA1, activates downstream signaling pathways that promote fibroblast recruitment, proliferation, and differentiation into myofibroblasts, leading to excessive extracellular matrix deposition and tissue scarring. By modulating LPA1 receptor activity, this compound presents a promising therapeutic strategy for mitigating fibrosis.
These application notes provide a comprehensive overview of various in vivo imaging techniques that can be employed to non-invasively assess the efficacy of this compound in preclinical models of fibrosis. Detailed protocols for key imaging modalities are provided to guide researchers in designing and executing robust studies to evaluate the anti-fibrotic potential of this compound.
This compound Mechanism of Action and Signaling Pathway
This compound acts as a negative allosteric modulator of the LPA1 receptor, meaning it binds to a site distinct from the orthosteric ligand (LPA) binding site and inhibits receptor signaling. The LPA1 receptor is known to couple to multiple G protein signaling pathways, primarily Gαq, Gαi, and Gα12/13, as well as the β-arrestin pathway. Activation of these pathways leads to various cellular responses that contribute to the progression of fibrosis.
Below is a diagram illustrating the LPA1 signaling pathway and the inhibitory action of this compound.
In Vivo Imaging Techniques for Assessing this compound Efficacy
A variety of non-invasive in vivo imaging techniques can be utilized to monitor the progression of fibrosis and the therapeutic response to this compound in preclinical animal models. The choice of imaging modality will depend on the target organ (e.g., lung, liver) and the specific endpoints of interest.
Ultrasound Elastography for Liver Fibrosis
Ultrasound elastography is a non-invasive technique that measures tissue stiffness, which is a direct indicator of the degree of fibrosis. Shear wave elastography (SWE) is a quantitative method that can be used to assess liver stiffness in small animals.
Experimental Workflow:
Quantitative Data Summary:
| Parameter | Control Group | Fibrotic Group (Untreated) | Fibrotic Group (this compound Treated) | Reference |
| Liver Stiffness (kPa) | ~5-7 | ~10-15 | Expected Decrease | |
| Fibrosis Score (Ishak) | 0 | 3-4 | Expected Decrease |
Detailed Protocol for Shear Wave Elastography in a Mouse Model of Liver Fibrosis:
-
Animal Model: Induce liver fibrosis in mice using a standard method such as carbon tetrachloride (CCl4) administration or bile duct ligation (BDL).
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (1-2% in oxygen).
-
Place the animal in a supine position on a heated platform to maintain body temperature.
-
Shave the abdomen to ensure good contact with the ultrasound probe.
-
-
Image Acquisition:
-
Apply a layer of pre-warmed ultrasound gel to the abdomen.
-
Use a high-frequency linear array ultrasound transducer (e.g., 18-38 MHz) for optimal resolution in mice.
-
Obtain a B-mode image of the liver to identify a suitable region for measurement, avoiding large blood vessels.
-
Activate the shear wave elastography mode.
-
Acquire at least five valid shear wave elastography measurements from the same region of interest (ROI) within the liver parenchyma.
-
-
Data Analysis:
-
Draw a circular ROI (e.g., 1-2 mm in diameter) within the color-coded elastogram.
-
The software will automatically calculate the mean shear wave speed or Young's modulus (in kPa), which represents the liver stiffness.
-
Average the stiffness values from the multiple measurements for each animal.
-
Compare the mean liver stiffness between the control, untreated fibrotic, and this compound treated groups.
-
Magnetic Resonance Imaging (MRI) for Liver and Lung Fibrosis
MRI offers excellent soft tissue contrast and can provide both anatomical and functional information about fibrotic tissues. T1 and T2 relaxation time mapping, as well as contrast-enhanced MRI, are valuable techniques for assessing fibrosis.
Experimental Workflow:
Quantitative Data Summary (Liver Fibrosis):
| Parameter | Control Group | Fibrotic Group (Untreated) | Fibrotic Group (this compound Treated) | Reference |
| T1 Relaxation Time (ms) | Lower | Higher | Expected Decrease | |
| T2 Relaxation Time (ms) | Lower | Higher | Expected Decrease | |
| Collagen-Targeted Probe (EP-3533) Signal Enhancement | Lower | Higher | Expected Decrease |
Detailed Protocol for MRI of Liver Fibrosis in a Mouse Model:
-
Animal Model: Induce liver fibrosis in mice as described previously.
-
Animal Preparation:
-
Anesthetize the mouse with isoflurane (1-2% in oxygen).
-
Place the animal on a dedicated animal bed with respiratory monitoring and a heating system to maintain body temperature.
-
-
Image Acquisition (using a 7T or higher preclinical MRI scanner):
-
Use a volume or surface coil appropriate for mouse abdominal imaging.
-
Acquire the following sequences:
-
T2-weighted Turbo Spin Echo (TSE): For anatomical reference. (e.g., TR/TE = 2500/30 ms).
-
T1-weighted Spin Echo (SE): For anatomical reference. (e.g., TR/TE = 500/10 ms).
-
T2 map: Using a multi-echo spin-echo sequence to quantify T2 relaxation times.
-
T1 map: Using a variable flip angle or inversion recovery sequence to quantify T1 relaxation times.
-
-
Optional Contrast-Enhanced Imaging:
-
Acquire a baseline T1-weighted scan.
-
Administer a gadolinium-based contrast agent (e.g., Gd-DTPA) intravenously.
-
Acquire dynamic T1-weighted images post-contrast injection to assess enhancement patterns.
-
-
-
Data Analysis:
-
Draw ROIs in the liver parenchyma on the anatomical images, avoiding major vessels.
-
Use the scanner's software to calculate the mean T1 and T2 relaxation times within the ROIs.
-
For contrast-enhanced imaging, measure the signal intensity change over time within the ROIs.
-
Compare the quantitative MRI parameters between the different experimental groups.
-
Optical Imaging (Bioluminescence and Fluorescence) for Lung Fibrosis
Optical imaging is a highly sensitive technique that can be used to monitor biological processes in real-time. For fibrosis, this can involve using reporter mice with luciferase or fluorescent proteins under the control of a fibrosis-related promoter or using targeted fluorescent probes.
Experimental Workflow:
Quantitative Data Summary (Conceptual):
| Parameter | Control Group | Fibrotic Group (Untreated) | Fibrotic Group (this compound Treated) | Reference |
| Bioluminescent Signal (photons/s/cm²/sr) | Low | High | Expected Decrease | |
| Fluorescent Signal (Radiant Efficiency) | Low | High | Expected Decrease |
Detailed Protocol for Bioluminescence Imaging of Lung Inflammation (as a surrogate for early fibrotic events):
-
Animal Model: Use a transgenic mouse model where a luciferase reporter gene is driven by a promoter of an inflammation- or fibrosis-related gene (e.g., NF-κB or collagen I). Induce lung fibrosis using intratracheal bleomycin instillation.
-
Animal Preparation:
-
Anesthetize the mouse with isoflurane (1-2% in oxygen).
-
-
Image Acquisition:
-
Inject the appropriate substrate for the luciferase (e.g., D-luciferin for firefly luciferase) via intraperitoneal injection.
-
Place the animal in the light-tight chamber of an in vivo imaging system (e.g., IVIS).
-
Acquire bioluminescent images at the peak time of substrate bioavailability (typically 10-15 minutes post-injection). Use an appropriate exposure time (e.g., 1-5 minutes).
-
-
Data Analysis:
-
Draw an ROI over the thoracic region of the mouse.
-
Quantify the bioluminescent signal as total flux (photons/second) or radiance (photons/s/cm²/sr).
-
Compare the signal intensity between the different treatment groups over time.
-
Conclusion
In vivo imaging techniques are indispensable tools for the preclinical evaluation of anti-fibrotic therapies like this compound. The methods described in these application notes, including ultrasound elastography, MRI, and optical imaging, provide non-invasive and quantitative readouts of disease progression and therapeutic response. By employing these advanced imaging strategies, researchers can gain valuable insights into the in vivo efficacy of this compound, helping to accelerate its development as a potential treatment for fibrotic diseases.
References
Application Notes and Protocols for the Study of TAK-615
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of TAK-615, a negative allosteric modulator of the Lysophosphatidic Acid Receptor 1 (LPA1). The provided protocols offer detailed methodologies for key experiments to assess its activity.
Introduction
This compound is a novel small molecule inhibitor of the LPA1 receptor, a G protein-coupled receptor implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[][2][3][4] Lysophosphatidic acid (LPA), the natural ligand for LPA1, promotes fibroblast recruitment, proliferation, and differentiation into myofibroblasts, key events in the progression of fibrosis.[5] By acting as a negative allosteric modulator, this compound inhibits the downstream signaling cascades initiated by LPA binding to the LPA1 receptor, offering a promising therapeutic strategy for fibrotic conditions.
Pharmacokinetic Properties
As of the latest available data, specific in vivo pharmacokinetic parameters for this compound (such as Cmax, Tmax, AUC, and half-life) from preclinical studies in animal models have not been publicly disclosed. To guide researchers in obtaining this critical information, a general protocol for a rodent pharmacokinetic study is provided below. This protocol can be adapted for the evaluation of this compound.
Table 1: Pharmacokinetic Parameters of this compound (Data Not Publicly Available)
| Parameter | Value (Units) | Species | Route of Administration |
| Cmax | N/A | N/A | N/A |
| Tmax | N/A | N/A | N/A |
| AUC | N/A | N/A | N/A |
| Half-life (t½) | N/A | N/A | N/A |
| Oral Bioavailability | N/A | N/A | N/A |
N/A: Not Available in public literature.
Pharmacodynamic Properties
This compound has been characterized through various in vitro assays to determine its potency and mechanism of action at the LPA1 receptor.
Table 2: In Vitro Pharmacodynamic Profile of this compound
| Parameter | Value | Assay |
| Binding Affinity (Kd) | ||
| High Affinity | 1.7 nM | Radioligand Binding Assay |
| Low Affinity | 14.5 nM | Radioligand Binding Assay |
| Functional Activity | ||
| Calcium Mobilization (IC50) | 91 ± 30 nM | Calcium Mobilization Assay |
| β-arrestin Recruitment | Partial Inhibition | β-arrestin Recruitment Assay |
| Gαq Signaling | Partial Inhibition | G-protein Signaling Assay |
| Gα12/13 Signaling | Significant Inhibition | G-protein Signaling Assay |
| cAMP Signaling | No observable effect | cAMP Assay |
Experimental Protocols
Protocol 1: Rodent Pharmacokinetic Study
This protocol provides a general framework for determining the pharmacokinetic profile of a novel compound like this compound in a rodent model (e.g., mice or rats).
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) of this compound following oral and intravenous administration.
Materials:
-
This compound
-
Vehicle suitable for oral and intravenous administration (e.g., 0.5% methylcellulose)
-
Male Sprague-Dawley rats (or other appropriate rodent strain)
-
Dosing gavage needles and syringes
-
Intravenous catheters
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dosing:
-
Oral (PO) Group: Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage.
-
Intravenous (IV) Group: Administer a single intravenous dose of this compound (e.g., 2 mg/kg) via a tail vein catheter.
-
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from each animal at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Pharmacokinetic Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.
Figure 1: Workflow for a rodent pharmacokinetic study.
Protocol 2: Bleomycin-Induced Pulmonary Fibrosis Model
This in vivo model is widely used to evaluate the efficacy of anti-fibrotic agents.
Objective: To assess the pharmacodynamic effect of this compound on the development of pulmonary fibrosis in a mouse model.
Materials:
-
Bleomycin sulfate
-
This compound
-
C57BL/6 mice (male, 8-10 weeks old)
-
Intratracheal administration device (e.g., MicroSprayer®)
-
Hydroxyproline assay kit
-
Histology reagents (formalin, paraffin, Masson's trichrome stain)
Procedure:
-
Induction of Fibrosis: On day 0, anesthetize mice and administer a single intratracheal dose of bleomycin (e.g., 1.5 U/kg).
-
Drug Administration: Begin daily oral administration of this compound (e.g., 10, 30, 100 mg/kg) or vehicle from day 7 to day 21 post-bleomycin instillation.
-
Endpoint Analysis (Day 21):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration and total protein concentration.
-
Histopathology: Harvest the lungs, fix in formalin, embed in paraffin, and stain with Masson's trichrome to assess collagen deposition and lung architecture. Quantify fibrosis using the Ashcroft scoring method.
-
Hydroxyproline Assay: Homogenize a portion of the lung tissue to measure the total collagen content.
-
Figure 2: Experimental workflow for the bleomycin-induced pulmonary fibrosis model.
Protocol 3: Calcium Mobilization Assay
This in vitro assay measures the ability of a compound to inhibit LPA-induced intracellular calcium release, a key signaling event downstream of LPA1 receptor activation.
Objective: To determine the IC50 value of this compound for the inhibition of LPA-induced calcium mobilization in cells expressing the LPA1 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human LPA1 receptor
-
LPA (18:1)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed the LPA1-expressing cells into 96-well or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye for 30-60 minutes at 37°C.
-
Compound Incubation: Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
LPA Stimulation and Signal Reading: Place the plate in the fluorescence reader. Add a fixed concentration of LPA (e.g., EC80) to the wells and immediately measure the fluorescence intensity over time.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression analysis.
Protocol 4: β-Arrestin Recruitment Assay
This assay assesses the recruitment of β-arrestin to the LPA1 receptor upon ligand binding, a key event in receptor desensitization and signaling.
Objective: To evaluate the effect of this compound on LPA-induced β-arrestin recruitment to the LPA1 receptor.
Materials:
-
Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® β-Arrestin GPCR Assay)
-
LPA (18:1)
-
This compound
-
Assay-specific detection reagents
-
Luminometer
Procedure:
-
Cell Plating: Plate the engineered cells in the recommended assay plates.
-
Compound Incubation: Add serial dilutions of this compound to the wells and incubate.
-
LPA Stimulation: Add a fixed concentration of LPA to the wells and incubate to allow for β-arrestin recruitment.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the luminescent signal.
-
Data Analysis: Determine the effect of this compound on the LPA-induced signal and express it as a percentage of the control response.
Signaling Pathway
This compound, as a negative allosteric modulator of the LPA1 receptor, inhibits the downstream signaling pathways that contribute to fibrosis. The binding of LPA to LPA1 activates multiple G proteins, including Gαq, Gαi, and Gα12/13. These initiate cascades involving Rho/ROCK, leading to stress fiber formation and cell contraction, and PLC, which results in the generation of IP3 and DAG, causing calcium mobilization and protein kinase C (PKC) activation. These pathways collectively promote fibroblast proliferation, migration, and differentiation into myofibroblasts, which are central to the fibrotic process.
Figure 3: Simplified signaling pathway of the LPA1 receptor in fibrosis and the inhibitory action of this compound.
References
- 2. Identification of compounds acting as negative allosteric modulators of the LPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. glpbio.com [glpbio.com]
- 5. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of TAK-615 Aqueous Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals: This technical support center provides essential guidance on the solubility of TAK-615 in aqueous solutions. Addressing common challenges encountered during experimental work, this resource offers troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to ensure the successful preparation and use of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). This compound exhibits high solubility in DMSO, typically in the range of 120-125 mg/mL.[1][2]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A2: Direct dissolution of this compound in aqueous buffers is generally not recommended due to its poor aqueous solubility. Adding the compound directly to an aqueous medium can lead to precipitation.[1] The advised method is to first prepare a concentrated stock solution in DMSO and then dilute it into the desired aqueous buffer.
Q3: What is the maximum final concentration of DMSO that is safe for my cell-based assays?
A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with 0.1% being a widely recommended safe level for most cell lines. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Q4: I observed a precipitate after diluting my this compound DMSO stock into my aqueous buffer. What should I do?
A4: Precipitation upon dilution into an aqueous buffer is a common issue with poorly soluble compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this issue. Key strategies include pre-warming the aqueous buffer and using a stepwise dilution method.[1]
Quantitative Solubility Data
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 120 - 125 mg/mL | 286 - 298 mM | Sonication may be used to aid dissolution.[1] |
| Aqueous Buffers | Poor | Not Determined | Prone to precipitation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound powder, 100% sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to facilitate dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Materials: this compound DMSO stock solution, sterile aqueous buffer (e.g., PBS, cell culture medium).
-
Procedure:
-
Pre-warm the aqueous buffer to 37°C.
-
Perform a stepwise dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock:
-
First, dilute the 10 mM stock 1:10 in the pre-warmed buffer to create a 1 mM intermediate solution.
-
Then, dilute the 1 mM intermediate solution 1:100 into the final volume of pre-warmed buffer.
-
-
Add the this compound solution dropwise to the buffer while gently vortexing or swirling to ensure rapid and uniform mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Troubleshooting Guide
Issue: Precipitation upon dilution of DMSO stock in aqueous buffer.
This is a common challenge due to the hydrophobic nature of this compound. The following workflow can help troubleshoot this issue.
Signaling Pathway and Experimental Workflow Visualizations
This compound Mechanism of Action
This compound is a negative allosteric modulator (NAM) of the Lysophosphatidic Acid Receptor 1 (LPA1). It does not directly compete with the natural ligand, lysophosphatidic acid (LPA), but binds to a different site on the receptor, thereby inhibiting its signaling. This can be advantageous in modulating fibrotic processes where LPA1 signaling is implicated.
General Experimental Workflow for Solubility Assessment
The following diagram outlines a general workflow for assessing the solubility of this compound in a new aqueous buffer system.
References
how to prevent TAK-615 precipitation in cell culture media
Welcome to the technical support center for TAK-615. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a negative allosteric modulator (NAM) of the lysophosphatidic acid receptor 1 (LPA1).[1][2][3][4][5] It is a valuable tool for studying the role of the LPA1 receptor in various biological processes, including pulmonary fibrosis. This compound binds with high affinity to the LPA1 receptor, making it a potent modulator for in vitro studies.
Q2: I observed precipitation after adding this compound to my cell culture medium. What are the common causes?
Precipitation of small molecules like this compound in cell culture media is a common issue, often caused by several factors:
-
High Final Concentration: The intended experimental concentration of this compound may surpass its solubility limit in the specific cell culture medium being used.
-
"Solvent Shock": this compound is often dissolved in a high-concentration stock solution, typically in dimethyl sulfoxide (DMSO). When this concentrated stock is rapidly diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution and form a precipitate.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of compounds. Incubator temperatures, such as 37°C, may decrease the solubility of some substances compared to room temperature.
-
Media Composition: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components that can interact with the compound and reduce its solubility. For example, high concentrations of certain ions or amino acids can contribute to precipitation.
Troubleshooting Guide
This guide provides a systematic approach to preventing this compound precipitation in your cell culture experiments.
Step 1: Optimizing Stock Solution and Dilution
The most common source of precipitation is improper dilution of the DMSO stock solution.
Recommended Protocol:
-
Prepare a High-Concentration Stock Solution in DMSO: this compound is highly soluble in DMSO (120 mg/mL, which is equivalent to 286.10 mM). It is recommended to use sonication to ensure complete dissolution.
-
Perform Serial Dilutions: Instead of adding the high-concentration stock directly to your culture medium, perform an intermediate dilution step. First, dilute the 10 mM DMSO stock solution to 1 mM with DMSO. Then, add the 1 mM solution to your cell culture medium to achieve the final desired concentration (e.g., 1 µM).
-
Pre-warm Solutions: To avoid precipitation caused by temperature changes, it is advisable to pre-warm both the stock solution and the cell culture medium to 37°C before mixing.
-
Gentle Mixing: After adding the diluted this compound to the medium, mix gently by swirling or inverting the tube. Avoid vigorous vortexing, which can sometimes promote precipitation.
Step 2: Determining Maximum Soluble Concentration
It is crucial to determine the maximum soluble concentration of this compound in your specific cell culture medium.
Experimental Protocol:
-
Prepare a series of dilutions of your this compound stock solution in your cell culture medium.
-
Include a vehicle control, which is the medium with the same final concentration of DMSO as the highest compound concentration being tested.
-
Incubate the dilutions at 37°C for a duration relevant to your planned experiment (e.g., 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation, such as cloudiness or crystals.
-
For a more detailed examination, you can view the solutions under a microscope.
-
The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under these specific conditions.
Step 3: Modifying the Cell Culture Medium
If precipitation persists, you may need to modify your cell culture medium.
-
Serum Supplementation: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to hydrophobic compounds and help to keep them in solution. If your experimental design allows, consider increasing the serum concentration.
-
Use of Co-solvents: For particularly challenging compounds, adding a biocompatible surfactant such as Pluronic® F-68 to the cell culture medium can help maintain solubility.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Equivalent |
| DMSO | 120 mg/mL | 286.10 mM |
Data sourced from TargetMol.
Table 2: Experimental Determination of this compound Solubility in Cell Culture Media
Use this template to record your experimental findings.
| Cell Culture Medium | Serum Concentration (%) | Maximum Soluble Concentration (µM) | Observations (e.g., clear, slight haze, precipitate) |
| e.g., DMEM | e.g., 10% | ||
| e.g., RPMI-1640 | e.g., 10% | ||
| e.g., DMEM/F12 | e.g., 5% |
Visual Guides
Caption: Simplified signaling pathway of the LPA1 receptor modulated by this compound.
References
- 1. This compound | LPA Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Medchemexpress LLC HY-117959 5mg Medchemexpress, this compound CAS:1664335-55-0 | Fisher Scientific [fishersci.com]
- 4. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. Identification of compounds acting as negative allosteric modulators of the LPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TAK-615 Concentration for In Vitro Experiments
Welcome to the technical support center for TAK-615. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful application of this potent LPA1 receptor negative allosteric modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a negative allosteric modulator (NAM) of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2] This means it binds to a site on the LPA1 receptor that is different from the binding site of the endogenous ligand, lysophosphatidic acid (LPA). By binding to this allosteric site, this compound modulates the receptor's conformation, leading to a reduction in the signaling response to LPA. It has been shown to partially inhibit LPA-induced responses such as β-arrestin recruitment and calcium mobilization.[3]
Q2: What is a recommended starting concentration for this compound in a new in vitro experiment?
A2: A good starting point for a new in vitro experiment with this compound is to test a concentration range from 10 nM to 1 µM. This range is based on its known in vitro potency. For instance, this compound has an IC50 of approximately 23 nM in β-arrestin assays and 91 nM in calcium mobilization assays.[3][4] However, the optimal concentration will be cell-type and assay-dependent. Therefore, a dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.
Q3: What solvent should I use to dissolve this compound?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in anhydrous DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How stable is this compound in cell culture media?
A4: The stability of small molecules in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum components. While specific stability data for this compound in various cell culture media is not extensively published, it is good practice to prepare fresh dilutions of this compound in your media for each experiment, especially for long-term incubations (e.g., over 24 hours). If you suspect instability, you can assess it by incubating this compound in your media for the duration of your experiment and then testing its activity in a functional assay.
Q5: What are appropriate positive and negative controls for an experiment with this compound?
A5:
-
Positive Control (for LPA1 activation): Lysophosphatidic acid (LPA), the natural ligand for the LPA1 receptor, should be used to stimulate the cells. A concentration of 1-10 µM LPA is often used to elicit a robust response in functional assays like calcium mobilization.
-
Negative Control (for vehicle effects): A vehicle control containing the same final concentration of DMSO as your this compound treatment group should always be included to account for any effects of the solvent on your cells.
-
Negative Control (for off-target effects): If available, an inactive structural analog of this compound could be used to demonstrate that the observed effects are specific to its action on the LPA1 receptor.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No effect or lower-than-expected inhibition with this compound treatment. | 1. Sub-optimal concentration: The concentration of this compound may be too low for the specific cell type or assay. 2. Low LPA1 receptor expression: The cell line used may not express sufficient levels of the LPA1 receptor. 3. Compound degradation: this compound may have degraded due to improper storage or instability in the experimental conditions. 4. High LPA concentration: The concentration of the stimulating LPA may be too high, overcoming the inhibitory effect of the NAM. | 1. Perform a dose-response curve: Test a wider range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration. 2. Verify LPA1 expression: Confirm LPA1 receptor expression in your cell line at the mRNA (qPCR) and/or protein level (Western blot, flow cytometry). 3. Use fresh compound: Prepare a fresh stock solution of this compound and use it immediately. For long-term experiments, consider replenishing the media with fresh compound. 4. Optimize LPA concentration: Perform an LPA dose-response curve to determine the EC50 or EC80 for your assay and use that concentration for your inhibition experiments. |
| High background or inconsistent results. | 1. Inconsistent cell health or density: Variations in cell number or viability can lead to inconsistent results. 2. Precipitation of this compound: The compound may be precipitating out of solution at the working concentration. 3. Inadequate mixing: Uneven distribution of this compound in the culture wells. | 1. Standardize cell seeding: Ensure consistent cell seeding density and monitor cell health and confluence. 2. Check for precipitation: Visually inspect the media for any signs of precipitation after adding this compound. If precipitation is observed, try pre-warming the media to 37°C before adding the compound and ensure gentle but thorough mixing. Consider using a lower final concentration. 3. Ensure proper mixing: Gently mix the plate after adding this compound to ensure even distribution. |
| Unexpected cytotoxicity or cell death. | 1. High concentration of this compound: The concentration used may be toxic to the specific cell line. 2. High DMSO concentration: The final concentration of the DMSO vehicle may be too high. 3. Off-target effects: At high concentrations, this compound may have off-target effects that lead to cytotoxicity. | 1. Perform a cell viability assay: Determine the cytotoxic concentration of this compound for your cell line using an assay like MTT or CellTiter-Glo. Use concentrations well below the cytotoxic threshold for your functional experiments. 2. Check final DMSO concentration: Ensure the final DMSO concentration is non-toxic for your cells (typically ≤ 0.1%). Include a vehicle control with the same DMSO concentration. 3. Lower the concentration: If cytotoxicity is observed even at non-toxic DMSO levels, reduce the concentration of this compound to a range where it is effective but not toxic. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Line/System | Parameter | Value | Reference |
| LPA1 Receptor Binding | Membranes expressing human LPA1 | Kd (high affinity) | 1.7 ± 0.5 nM | |
| Kd (low affinity) | 14.5 ± 12.1 nM | |||
| β-arrestin Recruitment | CHO cells expressing human LPA1 | IC50 | 23 ± 13 nM | |
| Calcium Mobilization | RH7777 cells expressing human LPA1 | IC50 | 91 ± 30 nM |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the potential cytotoxicity of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from your DMSO stock. A typical concentration range to test for cytotoxicity would be from 0.1 µM to 100 µM. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Downstream Signaling
This protocol can be used to assess the effect of this compound on LPA-induced signaling pathways, for example, by measuring the phosphorylation of downstream effectors like ERK or Akt.
Materials:
-
Cells of interest cultured in 6-well plates
-
Serum-free medium
-
This compound stock solution (10 mM in DMSO)
-
LPA (e.g., 18:1 LPA) stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluence.
-
Serum-starve the cells for 4-24 hours (depending on the cell line) to reduce basal signaling.
-
Pre-treat the cells with the desired concentration of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with LPA (e.g., 1 µM) for a short period (e.g., 5-15 minutes) to induce signaling. Include an unstimulated control.
-
Immediately place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe for a total protein control (e.g., anti-total-ERK) to normalize the data.
Visualizations
Caption: LPA1 Receptor Signaling Pathways and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing the effect of this compound on LPA-induced signaling.
Caption: A logical troubleshooting workflow for addressing a lack of this compound effect.
References
potential off-target effects of TAK-615 in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TAK-615 in cellular models. The information is tailored for scientists and drug development professionals to address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a negative allosteric modulator (NAM) of the lysophosphatidic acid 1 (LPA1) receptor.[1][2] Unlike a competitive antagonist that binds to the same site as the endogenous ligand (lysophosphatidic acid, LPA), this compound binds to a distinct allosteric site on the LPA1 receptor. This binding event modulates the receptor's conformation, leading to a reduction in the signaling response to LPA.
Q2: In which cellular assays has the activity of this compound been characterized?
The activity of this compound has been primarily characterized in functional assays that measure the downstream signaling of the LPA1 receptor. These include β-arrestin recruitment assays and calcium mobilization assays.[3][4] In these assays, this compound demonstrates partial inhibition of the LPA-induced response.[3]
Q3: Are there any known off-target effects of this compound?
Currently, there is no publicly available data from broad off-target screening panels, such as kinase panels, for this compound. The existing literature primarily focuses on its on-target activity at the LPA1 receptor. However, as with any small molecule, the potential for off-target effects cannot be entirely excluded without specific testing. Researchers observing unexpected phenotypes should consider performing control experiments to investigate this possibility.
Q4: How does the negative allosteric modulator (NAM) mechanism of this compound differ from a competitive antagonist?
A competitive antagonist directly blocks the binding of the endogenous ligand to the orthosteric site. In contrast, a NAM, like this compound, binds to a different site on the receptor. This can lead to a ceiling effect in its inhibitory action, meaning that even at high concentrations, it may not fully block the receptor's response. The inhibitory effect of a NAM can also be dependent on the specific agonist being used, a phenomenon known as "probe dependency."
Troubleshooting Guide
Issue 1: Inconsistent inhibition of LPA-induced signaling with this compound.
-
Possible Cause 1: Probe Dependency. The inhibitory effect of a negative allosteric modulator can vary depending on the LPA species or other agonist used to stimulate the LPA1 receptor.
-
Troubleshooting Tip: If using a synthetic agonist, ensure it is the same one used in reference studies. If possible, test this compound's effect against a panel of different LPA species to characterize any probe-dependent effects.
-
-
Possible Cause 2: Assay-Specific Variability. The observed potency and efficacy of this compound can differ between assay formats (e.g., calcium mobilization vs. β-arrestin). This can be due to differences in signaling pathways and amplification.
-
Troubleshooting Tip: When comparing data, ensure the assay conditions are as similar as possible. Characterize the effect of this compound in more than one downstream signaling assay to get a comprehensive understanding of its activity.
-
-
Possible Cause 3: Cell Line-Specific Factors. The expression level of the LPA1 receptor and the complement of downstream signaling proteins can vary between cell lines, affecting the response to both LPA and this compound.
-
Troubleshooting Tip: Characterize the expression of the LPA1 receptor in your cellular model. If possible, use a cell line with well-characterized LPA1 signaling.
-
Issue 2: Unexpected cellular phenotype observed upon treatment with this compound that does not align with LPA1 receptor inhibition.
-
Possible Cause 1: Potential Off-Target Effects. Although not documented, this compound could be interacting with other cellular targets.
-
Troubleshooting Tip: To investigate potential off-target effects, consider performing a broad kinase panel screening or other commercially available off-target profiling services.
-
-
Possible Cause 2: LPA1-Independent Signaling. The observed phenotype may be mediated by other LPA receptors expressed in your cellular model that are not targeted by this compound.
-
Troubleshooting Tip: Use RT-qPCR or other methods to determine the expression profile of all LPA receptors (LPAR1-6) in your cells. Consider using a non-selective LPA receptor antagonist as a control to see if the phenotype is LPA-dependent.
-
-
Possible Cause 3: Compound Cytotoxicity. At high concentrations, small molecules can exert non-specific cytotoxic effects.
-
Troubleshooting Tip: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound in your specific cell line and ensure you are working with non-toxic concentrations in your experiments.
-
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| Binding Affinity (Kd) | |||
| High Affinity | 1.7 nM | Membranes expressing human LPA1 receptor | |
| Low Affinity | 14.5 nM | Membranes expressing human LPA1 receptor | |
| Functional Activity | |||
| β-Arrestin Assay | |||
| IC50 | 23 ± 13 nM | Partial inhibition of LPA response | - |
| % Inhibition at 10 µM | ~40% | Partial inhibition of LPA response | - |
| Calcium Mobilization Assay | |||
| IC50 | 91 ± 30 nM | Partial inhibition of LPA response | - |
| % Inhibition at 10 µM | ~60% | Partial inhibition of LPA response | - |
Experimental Protocols
1. β-Arrestin Recruitment Assay (General Protocol)
This protocol provides a general workflow for measuring β-arrestin recruitment to the LPA1 receptor upon agonist stimulation and its inhibition by this compound. Specific details may need to be optimized based on the assay technology used (e.g., PathHunter, Tango).
-
Cell Culture: Culture cells stably expressing the LPA1 receptor and a β-arrestin reporter system in the appropriate growth medium.
-
Cell Plating: Seed the cells into a white, clear-bottom 96-well or 384-well plate at a predetermined density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the LPA agonist in an appropriate assay buffer.
-
Antagonist Incubation: Add the diluted this compound to the cells and incubate for a pre-determined time.
-
Agonist Stimulation: Add the LPA agonist at a concentration that elicits a robust response (typically EC80) and incubate for the recommended time (e.g., 60-90 minutes).
-
Detection: Add the detection reagent for the β-arrestin reporter system and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Plot the signal as a function of the this compound concentration to determine the IC50 value.
2. Calcium Mobilization Assay (General Protocol)
This protocol outlines a general procedure for measuring intracellular calcium mobilization in response to LPA1 receptor activation and its inhibition by this compound.
-
Cell Culture: Grow cells endogenously or recombinantly expressing the LPA1 receptor.
-
Cell Plating: Plate the cells in a black, clear-bottom 96-well or 384-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer, often containing probenecid to prevent dye extrusion, and incubate for approximately 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and the LPA agonist in the assay buffer.
-
Data Acquisition: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence.
-
Compound Addition and Measurement: The instrument adds the this compound solution followed by the LPA agonist solution at specified time points, and the fluorescence intensity is measured kinetically.
-
Data Analysis: The change in fluorescence intensity (peak response) is plotted against the concentration of this compound to calculate the IC50.
Visualizations
Caption: LPA1 Receptor Signaling Pathways.
Caption: General Experimental Workflow for this compound.
References
Technical Support Center: TAK-615 Cytotoxicity and Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAK-615 in cytotoxicity and cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a negative allosteric modulator (NAM) of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2] Unlike a direct antagonist that blocks the ligand binding site, a NAM binds to an allosteric site on the receptor, changing the receptor's conformation and reducing its response to the natural ligand, lysophosphatidic acid (LPA).[1][2]
Q2: What are the expected effects of this compound on cell viability?
As a modulator of the LPA1 receptor, which is involved in cell proliferation, migration, and survival, this compound is expected to impact these cellular processes.[3] However, its effect on cell viability is context-dependent and will vary based on the cell type and their reliance on the LPA1 signaling pathway. It is not primarily classified as a cytotoxic agent, but rather as a modulator of signaling pathways that can influence cell fate.
Q3: In which cell lines is this compound expected to be active?
This compound will be most active in cell lines that express the LPA1 receptor and where the LPA1 signaling pathway is a significant contributor to proliferation or survival. The LPA1 receptor is implicated in various fibrotic diseases and some cancers. Therefore, cell lines derived from such tissues would be relevant models to study the effects of this compound.
Q4: What are the reported inhibitory concentrations for this compound?
Direct cytotoxicity data (e.g., IC50 values from MTT or similar cell viability assays) for this compound is not widely available in public literature. However, its inhibitory activity on LPA-induced signaling has been reported. In a β-arrestin recruitment assay, this compound partially inhibited the LPA-mediated response with an IC50 of 23 ± 13 nM. In a calcium mobilization assay, it also showed partial inhibition with an IC50 of 91 ± 30 nM. It is crucial to distinguish these inhibitory concentrations from cytotoxic concentrations.
Data Presentation
Table 1: Summary of this compound Inhibitory Activity
| Assay Type | Cell Line | Parameter Measured | This compound IC50 | Reference |
| β-Arrestin Recruitment | CHO-K1 cells expressing human LPA1 | Inhibition of LPA-induced β-arrestin recruitment | 23 ± 13 nM (partial inhibition) | |
| Calcium Mobilization | RH7777 cells expressing rat LPA1 | Inhibition of LPA-induced calcium release | 91 ± 30 nM (partial inhibition) |
Note: These values represent the concentration of this compound required to inhibit 50% of the LPA-induced response, not direct cytotoxicity.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing the effect of this compound on cell viability. Optimization of cell seeding density and incubation times is crucial for each specific cell line.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting or by using a plate shaker to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells (medium only) from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value, if applicable.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding.
-
Use a calibrated multichannel pipette for seeding and reagent addition.
-
To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or medium.
-
Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.
-
Issue 2: Low Signal or No Response to this compound
-
Possible Cause: Cell line does not express sufficient levels of LPA1, the LPA1 pathway is not critical for the survival of the cell line under the tested conditions, or the compound concentration is too low.
-
Troubleshooting Steps:
-
Confirm LPA1 receptor expression in your cell line using techniques like qPCR or Western blotting.
-
Conduct a literature search to determine if the chosen cell line is responsive to LPA.
-
Perform a wider dose-response curve for this compound, including higher concentrations.
-
Consider co-treatment with LPA to assess the inhibitory effect of this compound on LPA-induced proliferation.
-
Issue 3: Inconsistent Results with MTT Assay
-
Possible Cause: Interference of this compound with the MTT reagent, or issues with formazan crystal solubilization.
-
Troubleshooting Steps:
-
Run a control with this compound in cell-free medium to check for any direct reaction with MTT.
-
Ensure complete solubilization of formazan crystals by extending the incubation time with the solubilization solution or by gentle agitation.
-
Consider using an alternative viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels and is less prone to compound interference.
-
Mandatory Visualizations
Caption: LPA1 Receptor Signaling Pathway Modulated by this compound.
Caption: General workflow for a cell viability assay with this compound.
References
Navigating Experimental Variability with TAK-615: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experiments with TAK-615, a negative allosteric modulator (NAM) of the Lysophosphatidic Acid Receptor 1 (LPA1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a negative allosteric modulator (NAM) of the LPA1 receptor.[1][2] Unlike orthosteric antagonists that directly block the ligand-binding site, this compound binds to a distinct allosteric site on the receptor. This binding modulates the receptor's conformation, leading to a decrease in the signaling response to the endogenous ligand, lysophosphatidic acid (LPA).[1][2] It is important to note that this compound does not compete for the same binding site as some other LPA1 receptor antagonists, such as BMS-986202.[1]
Q2: What are the key characteristics of this compound's interaction with the LPA1 receptor?
A noteworthy characteristic of this compound is that its apparent affinity for the LPA1 receptor is enhanced in the presence of LPA. This is a hallmark of some allosteric modulators and can influence experimental outcomes depending on the concentration of LPA in the assay system.
Q3: How should I store and handle this compound?
For optimal stability, this compound powder should be stored at -20°C for up to three years. Stock solutions, typically prepared in DMSO, should be stored at -80°C and are generally stable for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q4: What is the solubility of this compound?
This compound is soluble in DMSO at a concentration of up to 120 mg/mL (286.10 mM). Sonication may be required to fully dissolve the compound. When preparing working solutions in aqueous media, it is advisable to first dilute the DMSO stock solution to an intermediate concentration in DMSO before adding it to the final aqueous buffer or cell culture medium to prevent precipitation. Pre-warming the final diluent to 37°C can also help maintain solubility.
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes with this compound can arise from its unique mechanism of action as a NAM and the complexity of the LPA1 signaling pathway. This section provides guidance on common issues and potential solutions.
Issue 1: Higher than Expected Variability in Assay Readouts
Potential Causes:
-
Assay-Dependent Inhibitory Profile: this compound exhibits different inhibitory profiles in various functional assays (e.g., calcium mobilization vs. β-arrestin recruitment). This is a known characteristic of allosteric modulators, which can differentially affect distinct signaling pathways.
-
Cell Line-Specific LPA1 Expression and Coupling: The level of LPA1 receptor expression and its coupling efficiency to downstream signaling pathways can vary significantly between different cell lines. This can lead to variations in the observed potency and efficacy of this compound.
-
Endogenous LPA Levels: The presence of endogenous LPA in cell culture media or serum can influence the apparent affinity and inhibitory effect of this compound.
Troubleshooting Strategies:
-
Characterize Multiple Signaling Pathways: When assessing the activity of this compound, it is crucial to measure its effects on multiple downstream signaling pathways (e.g., Gq-mediated calcium mobilization, Gi-mediated cAMP inhibition, and β-arrestin recruitment) to obtain a comprehensive understanding of its pharmacological profile.
-
Use a Well-Characterized Cell System: Whenever possible, use a cell line with well-characterized and stable expression of the LPA1 receptor. It is also important to maintain consistent cell culture conditions, including serum concentration and passage number, as these can impact receptor expression and signaling.
-
Control for Endogenous LPA: To minimize variability due to endogenous LPA, consider performing experiments in serum-free media or using charcoal-stripped serum to remove lipids.
Issue 2: Partial or Incomplete Inhibition of LPA-induced Response
Potential Cause:
-
Nature of Negative Allosteric Modulation: As a NAM, this compound may not always produce a complete blockade of the LPA-induced response, even at saturating concentrations. This is because it modulates the efficacy of the endogenous ligand rather than directly competing with it. The extent of inhibition can be dependent on the specific signaling pathway being measured.
Troubleshooting Strategies:
-
Full Dose-Response Curves: Generate full dose-response curves to accurately determine the maximal inhibitory effect of this compound in your specific assay system.
-
Comparison with Orthosteric Antagonists: As a control, compare the inhibitory profile of this compound with that of a known orthosteric LPA1 receptor antagonist in the same assay. This will help to distinguish the effects of allosteric modulation from direct receptor blockade.
Issue 3: Unexpected Off-Target Effects
Potential Cause:
-
Cross-reactivity with Other Receptors: While this compound is reported to be an LPA1 NAM, the potential for off-target interactions with other receptors, especially other LPA receptor subtypes or other GPCRs, should be considered, particularly at higher concentrations.
Troubleshooting Strategies:
-
Selectivity Profiling: If unexpected results are observed, it is advisable to perform counter-screening against other relevant LPA receptor subtypes or a broader panel of GPCRs to assess the selectivity of this compound.
-
Use of Multiple Cell Lines: Testing the effect of this compound in different cell lines with varying receptor expression profiles can help to identify potential off-target effects.
Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: Binding and Potency of this compound
| Parameter | Value | Assay Conditions | Reference |
| Binding Affinity (Kd) | |||
| High Affinity | 1.7 ± 0.5 nM | Membranes from cells expressing human LPA1 receptor | |
| Low Affinity | 14.5 ± 12.1 nM | Membranes from cells expressing human LPA1 receptor | |
| Functional Potency (IC50) | |||
| β-arrestin Assay | 23 ± 13 nM | LPA-stimulated β-arrestin recruitment | |
| Calcium Mobilization | 91 ± 30 nM | LPA-stimulated calcium mobilization |
Table 2: Inhibitory Profile of this compound in Functional Assays
| Functional Assay | Maximal Inhibition | Key Observation | Reference |
| β-arrestin Recruitment | ~40% at 10 µM | Partial inhibition | |
| Calcium Mobilization | ~60% at 10 µM | Partial inhibition |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These should be adapted and optimized for specific cell lines and experimental conditions.
Calcium Mobilization Assay
This protocol is a general guideline for measuring LPA1 receptor-mediated calcium mobilization.
Materials:
-
Cells expressing the human LPA1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Black, clear-bottom 96-well or 384-well plates
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS), charcoal-stripped recommended
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
LPA (agonist)
-
This compound
Procedure:
-
Cell Seeding: Seed LPA1-expressing cells into black, clear-bottom plates at a density optimized for your cell line and allow them to adhere overnight.
-
Serum Starvation (Optional but Recommended): To reduce background signaling from LPA present in serum, replace the growth medium with serum-free medium or medium containing charcoal-stripped FBS and incubate for 4-24 hours.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM), probenecid (to prevent dye leakage), and Pluronic F-127 (to aid dye solubilization) in HBSS with 20 mM HEPES. Remove the culture medium from the cells and add the loading buffer. Incubate at 37°C for 30-60 minutes.
-
Compound Pre-incubation: Prepare serial dilutions of this compound in HBSS with 20 mM HEPES. After the dye loading incubation, wash the cells with HBSS and add the this compound dilutions. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation and Signal Detection: Prepare a solution of LPA in HBSS with 20 mM HEPES at a concentration that elicits a submaximal response (e.g., EC80). Use a fluorescence plate reader equipped with an injector to add the LPA solution to the wells. Immediately begin recording the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Analyze the data to determine the inhibitory effect of this compound on the LPA-induced calcium response.
β-Arrestin Recruitment Assay
This protocol provides a general framework for a β-arrestin recruitment assay, often utilizing technologies like PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific).
Materials:
-
Cell line co-expressing LPA1 receptor and a β-arrestin-enzyme fragment complementation system.
-
Cell culture medium and supplements.
-
Assay buffer.
-
LPA (agonist).
-
This compound.
-
Detection reagents specific to the assay technology.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the engineered cells into the appropriate assay plates (e.g., white, solid-bottom plates for luminescence assays) and allow them to attach overnight.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the compound dilutions to the cells and pre-incubate for a specified time at 37°C.
-
Agonist Stimulation: Add LPA at a predetermined concentration (e.g., EC80) to the wells to stimulate β-arrestin recruitment. Incubate for the time recommended by the assay manufacturer (typically 60-90 minutes).
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow the signal to develop. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Analyze the data to determine the inhibitory effect of this compound on this process.
Visualizations
LPA1 Receptor Signaling Pathways
Caption: LPA1 receptor signaling pathways modulated by this compound.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
TAK-615 stability in solution and storage conditions
TAK-615 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a negative allosteric modulator (NAM) of the Lysophosphatidic Acid 1 (LPA1) receptor.[1][][3] It is commonly used in research related to pulmonary fibrosis.[1][3] As a NAM, it binds to a site on the LPA1 receptor that is different from the orthosteric site where the natural ligand (LPA) binds. This binding modulates the receptor's function, partially inhibiting the response to LPA.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations vary for the compound in its solid form versus in a solvent.
Q3: What is the solubility of this compound in common laboratory solvents?
A3: this compound is readily soluble in Dimethyl Sulfoxide (DMSO). To prepare stock solutions, it is recommended to use sonication to aid dissolution.
Q4: How should I prepare working solutions from a DMSO stock for aqueous-based experiments (e.g., cell culture)?
A4: Directly adding a concentrated DMSO stock solution to an aqueous medium can cause the compound to precipitate. It is recommended to perform a serial dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration with DMSO. Then, add the intermediate stock to your aqueous buffer or cell culture medium. To further avoid precipitation, pre-warming both the stock solution and the culture medium to 37°C before dilution is advised. If precipitation still occurs, gentle warming and sonication can help redissolve the compound.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a dry, dark place. |
| In Solvent (-80°C) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (-20°C) | -20°C | Up to 1 month | For shorter-term storage of stock solutions. |
| In Solvent (4°C) | 4°C | Up to 1 week | For short-term use. |
Table 2: Solubility and Stock Solution Preparation
| Solvent | Maximum Solubility | Recommended Stock Concentration | Preparation Notes |
| DMSO | 120 - 125 mg/mL (approx. 286 - 298 mM) | 10 mM - 100 mM | Sonication is recommended to ensure complete dissolution. Store at -80°C. |
Troubleshooting Guide
| Issue Observed | Possible Cause | Suggested Solution |
| Precipitation upon dilution in aqueous buffer | Low aqueous solubility of the compound or "salting out". | 1. Use a gradient dilution method as described in the FAQs.2. Pre-warm the stock solution and the aqueous medium to 37°C before mixing.3. If precipitation occurs, use an ultrasonic bath to help redissolve the compound.4. Ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all conditions, including vehicle controls. |
| No or reduced biological effect observed | 1. Compound degradation.2. Incorrect concentration.3. Sub-optimal assay conditions. | 1. Check Storage: Ensure the compound has been stored correctly according to Table 1. Avoid multiple freeze-thaw cycles by preparing aliquots.2. Verify Concentration: Use a fresh aliquot or prepare a new stock solution. Confirm all dilution calculations.3. Prepare Freshly: For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use. |
| Inconsistent results between experiments | 1. Instability in solution.2. Variability in solution preparation. | 1. Aliquot Stocks: Use a fresh aliquot for each experiment to avoid issues from repeated freeze-thaw cycles.2. Standardize Protocol: Follow a consistent, documented protocol for solution preparation, including timings, temperatures, and mixing methods.3. Assess Stability: If instability is suspected, perform a time-course experiment to see if the compound's effect diminishes over the duration of the assay. |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.
-
Weighing: Weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM solution, weigh 4.194 mg (Molecular Weight: 419.44 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO. For 4.194 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution for 1-2 minutes. If particles are still visible, place the vial in an ultrasonic water bath for 5-10 minutes until the solution is clear. Gentle warming to 37°C can also be applied.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate vials (e.g., amber glass or polypropylene). Store the aliquots at -80°C for long-term stability.
Protocol 2: General Workflow for Assessing Compound Stability in an Aqueous Medium
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) based method to assess the stability of this compound in your experimental buffer over time.
-
Preparation: Prepare a working solution of this compound in your final experimental aqueous buffer at the desired concentration.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the solution and inject it into a calibrated HPLC system with a suitable C18 column. Run a gradient method (e.g., water/acetonitrile with 0.1% formic acid) to elute the compound. Record the peak area for this compound.
-
Incubation: Incubate the remaining working solution under the exact conditions of your experiment (e.g., 37°C, 5% CO2).
-
Subsequent Timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove additional aliquots and analyze them via HPLC under the same conditions as the T=0 sample.
-
Analysis: Compare the peak area of this compound at each timepoint to the peak area at T=0. A significant decrease in the main peak area, or the appearance of new peaks, indicates degradation. The percentage of compound remaining can be calculated as: (Peak Area at Tx / Peak Area at T0) * 100%.
Visualizations
Caption: LPA1 receptor signaling pathway and the modulatory role of this compound.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Logical flow for troubleshooting unexpected experimental results.
References
Navigating TAK-615 in Preclinical Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for minimizing variability in animal studies involving TAK-615, a negative allosteric modulator of the lysophosphatidic acid 1 (LPA1) receptor. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the lysophosphatidic acid 1 (LPA1) receptor.[1][2] Unlike orthosteric antagonists that directly block the ligand-binding site, this compound binds to a different site on the LPA1 receptor, changing the receptor's conformation and reducing its response to lysophosphatidic acid (LPA).[1][2] This modulation of the LPA1 receptor signaling pathway is being investigated for its therapeutic potential in conditions such as fibrosis.
Q2: What are the most common sources of variability in animal studies with this compound?
A2: Variability in animal studies can arise from several factors, including:
-
Animal-related factors: Genetic background, age, sex, health status, and stress levels of the animals can all contribute to variability.
-
Compound administration: Inconsistencies in formulation, dosing volume, and administration technique (e.g., oral gavage) can lead to significant differences in drug exposure.
-
Experimental procedures: Differences in housing conditions, diet, light-dark cycles, and handling by different experimenters can impact experimental outcomes.
-
Data collection and analysis: Subjectivity in endpoint assessment and inappropriate statistical methods can introduce bias and variability.
Q3: How can I prepare a consistent and stable formulation of this compound for oral administration?
A3: While specific formulation details for this compound in preclinical studies are not extensively published, a common approach for poorly water-soluble compounds is to prepare a suspension in a vehicle such as 0.5% methylcellulose or a solution in a vehicle like 20% hydroxypropyl-β-cyclodextrin in a glucose solution. It is crucial to ensure the formulation is homogenous and stable throughout the dosing period. Sonication can be used to aid in the dissolution or suspension of the compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High inter-animal variability in plasma drug concentration | Inconsistent oral gavage technique, leading to variable dosing or aspiration. | Ensure all personnel are thoroughly trained in proper oral gavage technique. Use appropriately sized, ball-tipped gavage needles to minimize trauma and ensure consistent delivery to the stomach. |
| Formulation is not homogenous, leading to inconsistent dosing. | Prepare a fresh formulation for each experiment. Ensure the formulation is continuously stirred during dosing to maintain a uniform suspension. | |
| Differences in animal fasting status affecting drug absorption. | Standardize the fasting period for all animals before dosing to ensure consistent gastrointestinal conditions. | |
| Unexpected adverse effects or toxicity | Incorrect dose calculation or administration. | Double-check all dose calculations and ensure accurate measurement of the compound and vehicle. |
| Vehicle-related toxicity. | Run a vehicle-only control group to assess any potential adverse effects of the formulation vehicle itself. | |
| Lack of expected pharmacological effect | Inadequate drug exposure due to poor oral bioavailability. | Consider alternative routes of administration (e.g., intravenous) to confirm compound activity. Optimize the oral formulation to enhance solubility and absorption. |
| Incorrect timing of endpoint assessment relative to the drug's pharmacokinetic profile. | Conduct a pilot pharmacokinetic study to determine the time to maximum plasma concentration (Tmax) and half-life (t1/2) to inform the timing of pharmacodynamic assessments. |
Experimental Protocols
Oral Gavage Administration in Rodents
This protocol outlines the standard procedure for oral administration of this compound to mice and rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Scale for weighing animals
-
Appropriately sized oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a ball tip)
-
Syringes
Procedure:
-
Animal Preparation: Weigh each animal accurately to determine the correct dosing volume.
-
Restraint: Restrain the animal firmly but gently to immobilize the head and straighten the esophagus. For mice, this can be achieved by scruffing the neck. For rats, a one-handed grip securing the head and shoulders is effective.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the space between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is advanced. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Compound Administration: Once the needle is correctly positioned in the esophagus (a slight resistance may be felt as it passes the cardiac sphincter), slowly administer the calculated volume of the this compound formulation.
-
Needle Withdrawal: Gently withdraw the needle in a single, smooth motion.
-
Observation: Monitor the animal for a few minutes after dosing for any signs of distress, such as labored breathing or leakage of the compound from the mouth or nose.
Recommended Dosing Volumes:
| Species | Maximum Volume (mL/kg) |
|---|---|
| Mouse | 10 |
| Rat | 10-20 |
Visualizing Key Pathways and Workflows
LPA1 Receptor Signaling Pathway
The following diagram illustrates the key signaling pathways downstream of the LPA1 receptor, which is modulated by this compound.
Caption: LPA1 receptor signaling cascade modulated by this compound.
Experimental Workflow for Oral Pharmacokinetic Study
This diagram outlines a typical workflow for conducting an oral pharmacokinetic study of this compound in rodents.
Caption: Workflow for a typical oral pharmacokinetic study.
References
Technical Support Center: TAK-615 In Vivo Bioavailability
Welcome to the technical support center for TAK-615. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor in vivo bioavailability of this compound, a negative allosteric modulator (NAM) of the LPA1 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent and selective negative allosteric modulator of the Lysophosphatidic Acid Receptor 1 (LPA1), a key target in the study of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).[1][2] Like many small molecules developed through high-throughput screening, this compound is a lipophilic compound, which often correlates with poor aqueous solubility. This can lead to low dissolution in the gastrointestinal tract and consequently, poor and variable absorption, resulting in suboptimal in vivo bioavailability. Addressing this is critical for achieving therapeutic concentrations at the target site and obtaining reliable experimental outcomes.
Q2: What are the primary factors that may contribute to the poor in vivo bioavailability of this compound?
A2: The primary factors likely contributing to poor bioavailability of a lipophilic compound like this compound fall under the Biopharmaceutics Classification System (BCS) categories of Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). Key contributors include:
-
Low Aqueous Solubility: Limited ability to dissolve in the gastrointestinal fluids.
-
Poor Dissolution Rate: Slow rate of dissolving from its solid form.
-
First-Pass Metabolism: Significant metabolism in the gut wall or liver before reaching systemic circulation.
-
Efflux Transporter Activity: Susceptibility to efflux transporters like P-glycoprotein (P-gp) that can pump the drug out of intestinal cells.
Q3: What general strategies can be employed to improve the in vivo bioavailability of this compound?
A3: Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble drugs:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area-to-volume ratio, which can improve the dissolution rate.[3]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.[4][5]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state.
-
Prodrug Approach: A prodrug of this compound could be synthesized to have improved solubility and/or permeability, which then converts to the active parent drug in vivo.
-
Nanoformulations: Encapsulating this compound in nanoparticles can protect it from degradation, improve solubility, and potentially enhance absorption.
Troubleshooting Guides
Issue 1: High In Vitro Potency of this compound Not Translating to In Vivo Efficacy
Possible Cause: Poor oral absorption leading to sub-therapeutic plasma concentrations.
Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Action: Determine the aqueous solubility and permeability of this compound.
-
Expected Outcome: This will help classify the compound (e.g., BCS Class II or IV) and guide formulation strategy.
-
-
Initial Formulation Approaches:
-
Action: Formulate this compound in simple oral vehicles and assess pharmacokinetic (PK) profiles in a preclinical model.
-
Example Formulations:
-
Aqueous suspension with a wetting agent (e.g., 0.5% methylcellulose).
-
Solution in a water-miscible co-solvent (e.g., PEG 400).
-
Lipid-based solution (e.g., in corn oil).
-
-
Data to Collect: Plasma concentration-time profiles to determine Cmax, Tmax, and AUC.
-
-
Evaluate and Compare PK Data:
Formulation Vehicle Hypothetical Cmax (ng/mL) Hypothetical AUC (ng*h/mL) 0.5% Methylcellulose 50 250 20% PEG 400 in Water 150 900 Corn Oil 200 1200 -
Interpretation: The hypothetical data suggests that solubility is a limiting factor, as formulations that improve solubilization (PEG 400, corn oil) show improved exposure.
-
Issue 2: Inconsistent In Vivo Efficacy and High Variability in PK Data
Possible Cause: Poor dissolution rate and/or food effects.
Troubleshooting Steps:
-
Particle Size Reduction:
-
Action: Reduce the particle size of the this compound drug substance through micronization or nanomilling.
-
Rationale: Increasing the surface area can lead to a faster dissolution rate and more consistent absorption.
-
-
Develop an Amorphous Solid Dispersion (ASD):
-
Action: Prepare an ASD of this compound with a suitable polymer (e.g., HPMC-AS, PVP VA64).
-
Rationale: An ASD can improve the dissolution rate and maintain supersaturation in the GI tract, potentially leading to more consistent absorption.
-
-
Comparative In Vivo Study:
Formulation Hypothetical Cmax (ng/mL) Hypothetical AUC (ng*h/mL) Coefficient of Variation (%) Crystalline Suspension 75 ± 45 400 ± 250 60% Micronized Suspension 150 ± 60 950 ± 400 42% Amorphous Solid Dispersion 450 ± 90 3200 ± 650 20% -
Interpretation: The hypothetical data illustrates that reducing particle size improves exposure and reduces variability. The ASD provides the most significant improvement in both exposure and consistency.
-
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound by Wet Media Milling
-
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% Pluronic F127 in deionized water)
-
Milling media (e.g., 0.5 mm yttria-stabilized zirconium oxide beads)
-
High-energy planetary ball mill or similar milling equipment.
-
-
Procedure:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber at a 1:1 volume ratio.
-
Mill at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours), with cooling to prevent overheating.
-
Monitor particle size distribution at regular intervals using a laser diffraction or dynamic light scattering instrument until the desired particle size is achieved (e.g., <200 nm).
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Kolliphor EL)
-
Co-surfactant (e.g., Transcutol HP)
-
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.
-
Heat the mixture to 40°C and mix gently until a homogenous isotropic mixture is formed.
-
Add this compound to the mixture and stir until completely dissolved.
-
Evaluate the self-emulsification performance by adding a small amount of the formulation to water and observing the formation of a microemulsion.
-
Characterize the resulting microemulsion for droplet size, polydispersity index, and drug content.
-
Visualizations
Caption: LPA1 receptor signaling pathway and the inhibitory action of this compound.
Caption: Workflow for addressing and improving the bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of compounds acting as negative allosteric modulators of the LPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Vehicle Control Effects in TAK-615 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAK-615, a negative allosteric modulator (NAM) of the Lysophosphatidic Acid Receptor 1 (LPA₁). This guide focuses on managing vehicle control effects and other common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a negative allosteric modulator (NAM) of the LPA₁ receptor.[1] Unlike an orthosteric antagonist that directly blocks the ligand-binding site, this compound binds to a different site on the receptor. This binding conformationally changes the receptor, reducing the affinity and/or efficacy of the endogenous ligand, lysophosphatidic acid (LPA).[1] It is important to note that this compound acts as a partial inhibitor of the LPA response.[2]
Q2: What is the recommended vehicle for dissolving this compound for in vitro experiments?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound and other similar small molecules for in vitro assays. It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in your assay buffer or cell culture medium.
Q3: What are the known G-protein couplings for the LPA₁ receptor?
A3: The LPA₁ receptor is known to couple to multiple G proteins, primarily Gαi/o, Gαq/11, and Gα12/13.[3][4] This promiscuous coupling allows the LPA₁ receptor to activate a variety of downstream signaling pathways, including those involved in cell proliferation, migration, and cytoskeletal changes.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in vehicle control wells.
-
Question: My vehicle control group (e.g., cells treated with DMSO alone) is showing unexpected effects on cell proliferation, viability, or signaling readouts. Why is this happening and how can I mitigate it?
-
Answer: DMSO, while a common solvent, is not biologically inert and can have direct effects on cells, especially at higher concentrations. Low concentrations of DMSO have been reported to sometimes stimulate cell growth, while higher concentrations can be cytotoxic or affect cell differentiation.
Troubleshooting Steps:
-
Determine the DMSO tolerance of your cell line: Before starting your experiments with this compound, perform a dose-response curve with your vehicle (DMSO) alone to determine the highest concentration that does not significantly affect the health and behavior of your specific cell line.
-
Maintain a consistent final DMSO concentration: Ensure that the final concentration of DMSO is the same across all experimental wells, including your untreated control, vehicle control, and all concentrations of this compound. This is typically achieved by adding the same volume of DMSO to all wells.
-
Minimize DMSO concentration: Aim to use the lowest possible final concentration of DMSO in your assays, ideally below 0.5%. This may require preparing a more concentrated stock solution of this compound.
-
Properly controlled experiments: Always include an untreated control (no vehicle or compound) and a vehicle-only control in your experimental design. The effect of this compound should be determined by comparing the results to the vehicle-only control, not the untreated control.
-
Issue 2: Lower than expected potency or efficacy of this compound.
-
Question: The inhibitory effect of this compound in my assay is weaker than what is reported in the literature. What are the possible reasons for this?
-
Answer: Several factors can contribute to the apparent potency and efficacy of this compound in a given assay.
Troubleshooting Steps:
-
Assay-dependent variability: The IC₅₀ value of this compound can vary depending on the specific assay being used (e.g., calcium mobilization vs. β-arrestin recruitment). This is due to the compound's nature as a negative allosteric modulator, which can differentially affect various downstream signaling pathways.
-
Ligand concentration: The concentration of the LPA used to stimulate the cells can impact the apparent inhibitory effect of this compound. Higher concentrations of LPA may require higher concentrations of this compound to achieve the same level of inhibition.
-
Cell line and receptor expression levels: The potency of this compound can be influenced by the expression level of the LPA₁ receptor in your cell line. Cells with very high receptor expression may require higher concentrations of the compound to see an effect.
-
Compound stability and storage: Ensure that your this compound stock solution has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can degrade the compound.
-
Vehicle effects: As mentioned previously, the vehicle itself can have effects that may mask or alter the activity of this compound.
-
Issue 3: High background signal in functional assays.
-
Question: I am observing a high background signal in my functional assays (e.g., calcium flux, β-arrestin) even in the absence of an agonist. How can I reduce this?
-
Answer: High background signal can be due to several factors, including constitutive activity of the receptor, assay conditions, and the health of the cells.
Troubleshooting Steps:
-
Cell density and health: Ensure that cells are seeded at an optimal density and are healthy and not over-confluent, as stressed cells can lead to higher background signals.
-
Serum starvation: For many signaling assays, serum-starving the cells for a few hours before the experiment can reduce background signaling caused by growth factors and other components in the serum.
-
Assay buffer composition: The composition of your assay buffer can influence the background signal. Ensure it is optimized for your specific assay and cell type.
-
Receptor overexpression: In systems with very high levels of receptor overexpression, some constitutive (agonist-independent) activity may be observed. This can sometimes be managed by reducing the amount of receptor expression plasmid used during transfection.
-
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound in various functional assays.
Table 1: In Vitro Activity of this compound on LPA₁ Receptor Signaling
| Assay Type | Cell Line | Agonist (LPA) Concentration | This compound IC₅₀ | Max Inhibition |
| β-Arrestin Recruitment | DiscoverX PathHunter | 90 nM | 23 ± 13 nM | ~40% at 10 µM |
| Calcium Mobilization | RH7777 | 1000 nM | 91 ± 30 nM | ~60% at 10 µM |
| cAMP Inhibition | RH7777 | 90 nM | No significant inhibition | N/A |
| RhoA Activation | MeT-5A | - | Comparable to BMS-986202 | Significant Inhibition |
Data compiled from a study by Ellery, J. et al.
Experimental Protocols
1. β-Arrestin Recruitment Assay (General Protocol)
This protocol is a general guideline for a β-arrestin recruitment assay, such as the DiscoverX PathHunter assay, to evaluate the effect of this compound.
-
Cell Seeding:
-
Culture cells expressing the LPA₁ receptor and the β-arrestin enzyme fragment complementation system in the recommended growth medium.
-
Trypsinize and resuspend the cells in an appropriate assay medium.
-
Seed the cells into a 96-well or 384-well white, clear-bottom assay plate at a predetermined optimal density.
-
Incubate the plates overnight at 37°C in a humidified CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in DMSO.
-
Further dilute the this compound serial dilutions in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
Add the diluted this compound or vehicle control to the appropriate wells of the cell plate.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow the compound to interact with the cells.
-
-
Agonist Stimulation and Detection:
-
Prepare a solution of LPA in assay buffer at a concentration that will give a submaximal response (e.g., EC₈₀).
-
Add the LPA solution to all wells except the unstimulated control wells.
-
Incubate the plate at 37°C for the optimized duration of agonist stimulation (e.g., 90 minutes).
-
Add the detection reagent according to the manufacturer's instructions.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the signal to develop.
-
Read the luminescence on a plate reader.
-
2. In Vitro Fibrosis Assay: Fibroblast-to-Myofibroblast Transition (FMT)
This protocol provides a general framework for assessing the anti-fibrotic potential of this compound by measuring the inhibition of TGF-β1-induced fibroblast-to-myofibroblast transition.
-
Cell Culture and Treatment:
-
Seed primary human lung fibroblasts into 96-well plates and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
After a pre-incubation period (e.g., 1 hour), add TGF-β1 to the wells (excluding the unstimulated control) to induce myofibroblast differentiation.
-
Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.
-
-
Immunofluorescence Staining:
-
After incubation, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.
-
Block non-specific binding with a suitable blocking buffer.
-
Incubate the cells with a primary antibody against α-smooth muscle actin (α-SMA), a marker for myofibroblasts.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the cell nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of α-SMA staining per cell to determine the extent of myofibroblast differentiation.
-
Calculate the inhibition of TGF-β1-induced α-SMA expression by this compound.
-
Visualizations
Caption: LPA₁ Receptor Signaling Pathways and Point of Intervention for this compound.
Caption: General Experimental Workflow for In Vitro Testing of this compound.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. Identification of compounds acting as negative allosteric modulators of the LPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
TAK-615 batch-to-batch variability and quality control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with TAK-615.
Troubleshooting Guides
This section offers step-by-step solutions to specific problems that may arise during the use of this compound.
Issue 1: Inconsistent or No Biological Effect Observed
Question: I am not observing the expected inhibitory effect of this compound in my cellular assays, or the results are highly variable between experiments. What are the possible causes and how can I troubleshoot this?
Answer:
Inconsistent or absent biological effects can stem from several factors, ranging from compound integrity to experimental setup. Follow these steps to identify and resolve the issue:
Potential Causes & Troubleshooting Steps:
-
Compound Integrity:
-
Action: Verify the identity and purity of your this compound stock.
-
Rationale: The compound may have degraded during storage or there could have been an issue with the initial synthesis. If possible, confirm the molecular weight via mass spectrometry and purity by HPLC.
-
-
Solubility Issues:
-
Action: Visually inspect your stock solution and the final dilution in your assay medium for any signs of precipitation.
-
Rationale: this compound may not be fully soluble at the desired concentration, leading to a lower effective concentration.[1]
-
Solution: Prepare a fresh, high-concentration stock solution in an appropriate organic solvent like DMSO.[1] When diluting into aqueous media, pre-warm both the stock solution and the media to 37°C to prevent precipitation.[2] If precipitation occurs, sonication may help to redissolve the compound.[2]
-
-
Cell Culture Conditions:
-
Action: Ensure consistency in cell passage number, confluency, and media components across experiments.
-
Rationale: The physiological state of the cells can significantly influence their response to treatment.[1]
-
-
Compound Stability in Media:
-
Action: Prepare fresh dilutions of this compound from a frozen stock aliquot for each experiment.
-
Rationale: The compound may not be stable in your experimental medium over extended periods. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Assay Variability:
-
Action: Standardize all experimental parameters, including incubation times, reagent concentrations, and measurement techniques.
-
Rationale: Minor variations in the protocol can lead to significant differences in the results.
-
Issue 2: Difficulty in Dissolving this compound
Question: I am having trouble dissolving this compound in my aqueous buffer for my experiments. What is the recommended procedure?
Answer:
Poor aqueous solubility is a common issue with many small molecule inhibitors. The following steps will help you prepare a clear, usable solution of this compound.
Recommended Solubilization Protocol:
-
Prepare a High-Concentration Stock in an Organic Solvent:
-
The recommended solvent for preparing a stock solution of this compound is Dimethyl sulfoxide (DMSO). It is reported to be soluble in DMSO at concentrations up to 120 mg/mL (286.10 mM).
-
-
Use a Gradient Dilution Approach:
-
When preparing working concentrations, avoid adding the DMSO stock directly to your aqueous buffer in a single step, as this can cause the compound to precipitate.
-
Instead, perform a serial dilution of the DMSO stock with more DMSO to create intermediate concentrations. Then, add a small volume of the diluted DMSO stock to your pre-warmed (37°C) aqueous buffer or cell culture medium.
-
-
Maintain a Low Final Solvent Concentration:
-
Ensure the final concentration of DMSO in your assay is low (typically below 0.5%) to avoid solvent-induced cellular toxicity or off-target effects.
-
-
Utilize Sonication if Necessary:
-
If you observe any precipitation after dilution, gentle sonication can aid in redissolving the compound.
-
Frequently Asked Questions (FAQs)
Quality Control and Batch-to-Batch Variability
Q1: What are the typical quality control specifications for a new batch of this compound?
A1: While specific batch-to-batch variability data is often proprietary, a new batch of this compound should come with a Certificate of Analysis (CoA) from the supplier with the following minimum specifications:
| Parameter | Typical Specification | Analytical Method |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |
| Purity | >98% | HPLC |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO | Visual Inspection |
Q2: How can I minimize the impact of batch-to-batch variability on my experimental results?
A2: To ensure the consistency and reproducibility of your results, consider the following:
-
Purchase from a reputable supplier: A reliable supplier will have stringent quality control measures in place.
-
Purchase a larger single batch: If you are conducting a long-term study, purchasing a sufficient quantity from a single batch will eliminate variability between batches as a confounding factor.
-
Perform an internal quality control check: Upon receiving a new batch, you can perform a simple functional assay to compare its activity to a previous batch.
Experimental Procedures
Q3: What is the mechanism of action of this compound?
A3: this compound is a negative allosteric modulator (NAM) of the Lysophosphatidic Acid Receptor 1 (LPA1). This means it binds to a site on the receptor that is different from the binding site of the endogenous ligand, LPA, and in doing so, it inhibits the receptor's signaling activity.
Q4: What signaling pathways are affected by this compound?
A4: this compound, by inhibiting the LPA1 receptor, modulates several downstream signaling pathways that are involved in cellular processes like proliferation, migration, and fibrosis. The LPA1 receptor is known to couple with G proteins Gαi, Gαq, and Gα12/13, which in turn activate pathways such as the PI3K-Akt, PLC-IP3-Ca2+, and RhoA pathways.
Q5: What are important considerations for storing this compound?
A5: For long-term stability, this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Warming block or water bath set to 37°C
-
-
Procedure for 10 mM Stock Solution:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 419.44 g/mol ).
-
Weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C and brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Procedure for Working Solution (e.g., 10 µM in cell culture medium):
-
Pre-warm your cell culture medium to 37°C.
-
Prepare an intermediate dilution of your 10 mM stock solution in DMSO (e.g., 1:10 to get 1 mM).
-
Add the appropriate volume of the intermediate dilution to your pre-warmed cell culture medium to achieve the final desired concentration (e.g., 1 µL of 10 mM stock into 1 mL of medium for a 10 µM final concentration).
-
Mix immediately by gentle inversion or swirling.
-
Visually inspect for any precipitation.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general protocol and should be optimized for your specific HPLC system and column.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or as determined by UV-Vis scan)
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in DMSO or mobile phase B.
-
-
Analysis:
-
Inject the sample and run the HPLC method.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
Visualizations
Caption: LPA1 receptor signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
Technical Support Center: Interpreting Unexpected Phenotypes with TAK-615 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TAK-615. The information is designed to help interpret unexpected phenotypes and guide experimental design.
Troubleshooting Guides
This section addresses specific unexpected phenotypes that may be encountered during experiments with this compound. Each issue is presented with potential causes and suggested experimental actions.
Issue 1: Unexpected Neurological or Behavioral Phenotypes
Researchers observing unexpected changes in animal behavior, such as altered anxiety levels, social interaction, or cognitive function, should consider the role of the LPA1 receptor in the central nervous system.
| Potential Cause | Suggested Experimental Action |
| LPA1 Receptor Inhibition in the CNS: The LPA1 receptor is expressed in the brain and its genetic deletion in mice has been associated with phenotypes resembling psychiatric diseases, including deficits in prepulse inhibition and altered neurotransmitter levels.[1] | 1. Behavioral Assays: Conduct a battery of behavioral tests to systematically characterize the observed phenotype (e.g., open field test, elevated plus maze, social interaction test). 2. Neurotransmitter Analysis: Measure levels of key neurotransmitters (e.g., serotonin, dopamine) in relevant brain regions (e.g., hippocampus, prefrontal cortex) using techniques like HPLC or mass spectrometry. 3. Electrophysiology: Perform in vivo or in vitro electrophysiological recordings to assess neuronal activity and synaptic plasticity in brain slices from treated animals. |
| Off-target Effects: Although this compound is a negative allosteric modulator of the LPA1 receptor, the possibility of off-target effects on other receptors or signaling pathways in the brain cannot be entirely ruled out without specific data. | 1. Receptor Binding Assays: Screen this compound against a panel of CNS receptors to identify potential off-target binding. 2. In vitro Neuronal Cultures: Treat primary neuronal cultures with this compound and assess changes in cell viability, morphology, and signaling pathways unrelated to LPA1. |
Issue 2: Cardiovascular Irregularities
Unexpected cardiovascular phenotypes, such as changes in blood pressure or heart rate, may be linked to the modulation of LPA1 signaling in the cardiovascular system.
| Potential Cause | Suggested Experimental Action |
| LPA1 Receptor's Role in Vascular Tone: LPA signaling is involved in regulating vascular smooth muscle cell contraction and blood pressure. Inhibition of this pathway could lead to vascular changes. Clinical trials of other LPA1 antagonists have reported orthostatic hypotension.[2][3] | 1. Blood Pressure Monitoring: Implement continuous or frequent blood pressure monitoring in treated animals using telemetry or tail-cuff methods. 2. Ex vivo Vasoreactivity Studies: Isolate blood vessels from treated animals and assess their contractile responses to various vasoactive agents in an organ bath setup. |
| Cardiac Fibrosis Modulation: LPA1 signaling has been implicated in cardiac fibrosis.[4] While this compound is being investigated for its anti-fibrotic properties, its effects on the heart may lead to unexpected functional changes. | 1. Echocardiography: Perform echocardiograms to assess cardiac function, including ejection fraction and wall motion. 2. Histological Analysis: Examine heart tissue for changes in fibrosis (e.g., Masson's trichrome staining) and cardiomyocyte morphology. |
Issue 3: Gastrointestinal Disturbances
The appearance of gastrointestinal issues, such as diarrhea, is a potential unexpected phenotype, as observed in clinical trials of other LPA1 antagonists.[2]
| Potential Cause | Suggested Experimental Action |
| LPA1 Receptor Function in the Gut: The LPA1 receptor is expressed in the gastrointestinal tract and may play a role in regulating gut motility and fluid secretion. | 1. Gut Motility Assays: Measure intestinal transit time using charcoal meal or other appropriate methods. 2. Intestinal Fluid Secretion Studies: Use Ussing chambers to measure ion transport and fluid secretion in isolated intestinal segments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a negative allosteric modulator (NAM) of the lysophosphatidic acid receptor 1 (LPA1). This means it binds to a site on the receptor that is different from the binding site of the natural ligand, LPA, and in doing so, it inhibits the receptor's activity.
Q2: What are the known downstream signaling pathways of the LPA1 receptor?
A2: The LPA1 receptor couples to several G proteins, including Gαi/o, Gαq/11, and Gα12/13. Activation of these pathways can lead to a variety of cellular responses, such as:
-
Gαi/o: Inhibition of adenylyl cyclase, leading to decreased cAMP levels.
-
Gαq/11: Activation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn leads to calcium mobilization and protein kinase C (PKC) activation.
-
Gα12/13: Activation of RhoA, which plays a key role in regulating the actin cytoskeleton, cell migration, and proliferation.
Q3: Are there any known off-target effects of this compound?
A3: Currently, there is no publicly available data detailing specific off-target effects of this compound. However, as with any small molecule inhibitor, the potential for off-target interactions exists. It is recommended to perform off-target profiling in relevant experimental systems if unexpected phenotypes are observed.
Q4: What are the potential therapeutic applications of this compound?
A4: this compound has been primarily investigated for its anti-fibrotic properties. The LPA1 receptor is a key mediator in the pathogenesis of fibrosis in various organs, including the lungs, kidneys, and liver. By inhibiting LPA1, this compound may reduce fibroblast recruitment, proliferation, and extracellular matrix deposition.
Quantitative Data Summary
Table 1: Comparison of LPA1 Receptor Modulators
| Compound | Mechanism of Action | Binding Characteristics | Reported In Vitro Effects | Reported Clinical Adverse Events (for similar compounds) |
| This compound | LPA1 Negative Allosteric Modulator (NAM) | Binds to an allosteric site, non-competitive with other tested LPA1 antagonists. | Shows a different inhibitory profile in functional assays compared to orthosteric antagonists. | Not publicly available. |
| BMS-986278 (Admilparant) | LPA1 Receptor Antagonist | Orthosteric antagonist. | Fully inhibits LPA response in various functional assays. | Diarrhea, cough, orthostatic hypotension. |
| SAR-100842 | LPA1 Negative Allosteric Modulator (NAM) | Binds to a different site than BMS-986202. | Shows a different inhibitory profile in functional assays compared to orthosteric antagonists. | Not publicly available. |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
Objective: To assess the effect of this compound on LPA-induced intracellular calcium mobilization.
Methodology:
-
Seed cells expressing the LPA1 receptor (e.g., CHO-K1 or HEK293 cells) into a 96-well black, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes).
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add a stimulating concentration of LPA to the wells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the peak fluorescence response and determining the IC50 of this compound.
Protocol 2: RhoA Activation Assay
Objective: To determine the effect of this compound on LPA-induced RhoA activation.
Methodology:
-
Culture cells endogenously or exogenously expressing the LPA1 receptor.
-
Serum-starve the cells for several hours before the experiment.
-
Pre-treat the cells with different concentrations of this compound or vehicle control.
-
Stimulate the cells with LPA for a short period (e.g., 2-5 minutes).
-
Lyse the cells and perform a RhoA pull-down assay using a Rhotekin-RBD affinity resin.
-
Analyze the amount of GTP-bound (active) RhoA by Western blotting using a RhoA-specific antibody.
Visualizations
Caption: LPA1 Receptor Signaling Pathway and Point of this compound Inhibition.
Caption: Troubleshooting Workflow for Unexpected Phenotypes.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]
- 4. pnas.org [pnas.org]
avoiding TAK-615 degradation during experimental procedures
Technical Support Center: TAK-615
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this compound in your experiments.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions
A common issue encountered when working with this compound is its low solubility in aqueous buffers, which can lead to precipitation and inaccurate experimental results.
Troubleshooting Steps:
-
Proper Dissolution of Stock Solution: Ensure that the initial stock solution in DMSO is fully dissolved. Sonication is recommended to aid dissolution[1].
-
Pre-warm Solutions: Before diluting the DMSO stock solution, it is advisable to pre-warm both the stock solution and the aqueous experimental medium (e.g., cell culture media, PBS) to 37°C. This can help prevent precipitation caused by temperature shock[1].
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the final aqueous solution. Instead, perform a serial dilution, first into a smaller volume of the aqueous solution and then adding that to the final volume[1].
-
Final DMSO Concentration: Keep the final concentration of DMSO in your experimental setup as low as possible, ideally below 0.5%, to avoid solvent effects on your biological system.
Table 1: Recommended vs. Problematic Conditions for this compound Dilution
| Parameter | Recommended Condition | Condition to Avoid |
| Initial Dissolution | Sonicate DMSO stock solution to ensure full dissolution. | Assuming the compound will dissolve on its own. |
| Solution Temperature | Pre-warm stock and aqueous solutions to 37°C. | Mixing cold solutions. |
| Dilution Method | Stepwise dilution into the aqueous medium. | Direct dilution of concentrated stock into final volume. |
| Final DMSO % | < 0.5% | > 1% (can cause cellular stress and compound precipitation) |
Issue 2: Potential Degradation of this compound During Storage and Handling
While specific degradation pathways for this compound are not extensively published, general best practices for handling benzamide-containing compounds should be followed to minimize chemical degradation. Potential degradation routes include hydrolysis, oxidation, and photodegradation.
Troubleshooting Steps:
-
Storage: Adhere strictly to the recommended storage conditions.
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, it is highly recommended to aliquot the DMSO stock solution into single-use volumes.
-
Light Exposure: Protect this compound solutions from direct light, especially UV light. Use amber vials or cover tubes with aluminum foil.
-
pH of Aqueous Solutions: The stability of many small molecules is pH-dependent. While specific data for this compound is unavailable, it is advisable to prepare working solutions in buffers with a pH close to physiological conditions (pH 7.2-7.4) unless the experimental design requires otherwise. Avoid highly acidic or alkaline conditions.
-
Working Solutions: Prepare fresh working solutions in your aqueous buffer for each experiment and use them on the same day. Do not store this compound in aqueous solutions for extended periods.
Table 2: Storage and Handling Recommendations for this compound
| Condition | Recommendation | Rationale |
| Long-Term Storage (Solid) | -20°C in a tightly sealed container. | Prevents degradation and maintains compound integrity for up to 3 years. |
| Long-Term Storage (DMSO Stock) | -80°C in aliquots. | Minimizes freeze-thaw cycles and prevents degradation for up to 1 year. |
| Short-Term Storage (DMSO Stock) | 4°C for up to one week. | Convenient for ongoing experiments, but longer storage is not recommended. |
| Light Exposure | Minimize exposure to light; use amber vials. | Prevents potential photodegradation. |
| pH of Working Solution | Prepare in buffers with physiological pH (7.2-7.4). | Avoids potential acid or base-catalyzed hydrolysis. |
| Working Solution Preparation | Prepare fresh for each experiment. | Ensures compound integrity and avoids degradation in aqueous solutions. |
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated when I added it to my cell culture medium. What should I do?
A1: Precipitation is a common issue due to the low aqueous solubility of this compound. To resolve this, you can try the following:
-
Use a lower final concentration of this compound.
-
Ensure your DMSO stock is fully dissolved; sonication can help.
-
Pre-warm your cell culture medium and your this compound stock solution to 37°C before mixing.
-
Perform a serial dilution rather than adding the concentrated stock directly to your medium.
-
If precipitation still occurs, ultrasonic heating may be used to redissolve the compound, but be cautious about the heat sensitivity of your medium components.
Q2: How many times can I freeze and thaw my this compound DMSO stock solution?
A2: It is strongly recommended to avoid repeated freeze-thaw cycles. The best practice is to aliquot your stock solution into single-use vials after the initial preparation. This will prevent degradation of the compound and the introduction of water from condensation, which can compromise the stock solution's integrity.
Q3: Is this compound sensitive to light?
Q4: What is the recommended solvent for this compound?
A4: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It is highly soluble in DMSO. For experimental working solutions, the DMSO stock should be further diluted into the appropriate aqueous buffer or cell culture medium.
Q5: I don't see any effect of this compound in my cell-based assay. Could the compound have degraded?
A5: A lack of effect could be due to several factors, including compound degradation. To troubleshoot:
-
Confirm Proper Storage: Ensure that your this compound stock has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.
-
Prepare Fresh Solutions: Always prepare your working dilutions fresh from a properly stored stock solution for each experiment.
-
Check for Precipitation: Visually inspect your final working solution for any signs of precipitation. If present, this will lower the effective concentration of the compound.
-
Positive Control: Use a positive control in your assay to ensure that the biological system is responsive.
-
Concentration Range: It may be necessary to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions, as IC50 values can vary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a working concentration for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials (amber or covered with foil)
-
Sterile, pre-warmed (37°C) cell culture medium or buffer
-
Sonicator
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (10 mM): a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation. b. Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of this compound is 419.44 g/mol ). For 1 mg of this compound, add 238.41 µL of DMSO. c. Add the calculated volume of anhydrous DMSO to the vial of this compound. d. Vortex the solution for 1-2 minutes. e. Sonicate the solution for 5-10 minutes to ensure it is fully dissolved. f. Aliquot the stock solution into single-use, light-protected vials. g. Store the aliquots at -80°C.
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium): a. Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm the cell culture medium to 37°C. c. Perform a serial dilution. For example, to make a 10 µM solution: i. Dilute the 10 mM stock solution 1:100 in pre-warmed medium to create a 100 µM intermediate solution (e.g., add 2 µL of 10 mM stock to 198 µL of medium). ii. Gently vortex the intermediate solution. iii. Dilute the 100 µM intermediate solution 1:10 in pre-warmed medium to achieve the final 10 µM concentration (e.g., add 100 µL of 100 µM solution to 900 µL of medium). d. Gently mix the final working solution. e. Use the working solution immediately in your experiment.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Action of this compound on the LPA1 receptor pathway.
References
Validation & Comparative
A Comparative Guide to LPA1 Receptor Antagonists: TAK-615 versus BMS-986202
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) signaling, particularly through the LPA1 receptor, has emerged as a critical pathway in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[1] This has led to the development of LPA1 receptor antagonists as potential therapeutics. This guide provides a detailed comparison of two such antagonists, TAK-615 and BMS-986202, focusing on their distinct mechanisms of action, in vitro potency, and preclinical data. A notable distinction between the two is their binding mechanism: BMS-986202 acts as an orthosteric antagonist, directly competing with LPA for the binding site, while this compound is a negative allosteric modulator (NAM), binding to a different site on the receptor to inhibit its function.[2]
In Vitro Pharmacology
A comprehensive summary of the in vitro pharmacological data for this compound and BMS-986202 is presented below. The data highlights their binding affinities and functional potencies across various LPA1-mediated signaling pathways.
Binding Affinity
| Compound | Assay | Target | Kd (nM) | Reference |
| This compound | Back-Scattering Interferometry (BSI) | Human LPA1 | KdHi = 1.7 ± 0.5 KdLo = 14.5 ± 12.1 | [3] |
| BMS-986202 | Not specified | Human LPA1 | Kb = 6.9 |
KdHi: High-affinity binding constant; KdLo: Low-affinity binding constant; Kb: Inhibitor binding constant.
Functional Assays
| Assay | This compound IC50 (nM) | BMS-986202 IC50 (nM) | Inhibition Profile (this compound) | Inhibition Profile (BMS-986202) | Reference |
| Calcium Mobilization (Gαq) | 91 ± 30 | 18 ± 2.2 | Partial (~60% at 10 µM) | Full | |
| β-Arrestin Recruitment | 23 ± 13 | Not specified | Partial (~40% at 10 µM) | Full | |
| cAMP Inhibition (Gαi) | No observable effect | Full inhibition | No effect | Full | |
| GTPγS Binding (Gαi/o) | No observable effect | Full inhibition | No effect | Full | |
| RhoA Activation (Gα12/13) | Significant inhibition | Significant inhibition | Significant | Significant |
Preclinical Efficacy in Fibrosis Models
While in vitro data provides a solid foundation for comparison, in vivo efficacy in relevant animal models is crucial for assessing therapeutic potential.
BMS-986202 and Related Compounds
BMS-986202 and its analogs have been evaluated in preclinical models of fibrosis. For instance, a related compound, BMS-986278, demonstrated efficacy in rodent models of lung fibrosis, which supported its advancement into clinical trials. In a Phase 2 clinical trial for idiopathic pulmonary fibrosis, another related compound, BMS-986020, showed a clinically meaningful slowing of the decline in forced vital capacity (FVC).
This compound
Currently, there is a lack of publicly available in vivo efficacy data for this compound in preclinical models of fibrosis, such as the bleomycin-induced lung fibrosis model. While it is cited as a tool for studying pulmonary fibrosis, specific data on its anti-fibrotic effects in animal models have not been detailed in the available literature.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: LPA1 Receptor Signaling Pathways.
Caption: Experimental Workflow for LPA1 Antagonist Evaluation.
Experimental Protocols
A detailed description of the methodologies for the key experiments cited is provided below.
LPA1 Receptor Binding Assay (Back-Scattering Interferometry)
Back-Scattering Interferometry (BSI) is a label-free technology used to measure binding events in solution. For LPA1 receptor binding, membranes from cells overexpressing the human LPA1 receptor are prepared. A serial dilution of the compound (e.g., this compound or BMS-986202) is mixed with the receptor-containing membranes. The change in the interference pattern of light scattered from the solution is measured, which is proportional to the binding of the compound to the receptor. This allows for the determination of the dissociation constant (Kd). Control experiments are performed using membranes from wild-type cells lacking the LPA1 receptor to account for non-specific binding.
Calcium Mobilization Assay
This assay measures the activation of the Gαq signaling pathway. Cells expressing the LPA1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The baseline fluorescence is measured before the addition of an LPA1 agonist (e.g., LPA). Upon receptor activation, intracellular calcium is released, leading to an increase in fluorescence. To test for antagonist activity, cells are pre-incubated with the test compound (this compound or BMS-986202) before the addition of the agonist. The inhibition of the LPA-induced calcium signal is then quantified to determine the IC50 of the antagonist.
cAMP Assay
This assay assesses the inhibition of adenylyl cyclase activity via the Gαi pathway. LPA1 receptor-expressing cells are stimulated with forskolin to increase intracellular cAMP levels. The addition of an LPA1 agonist will inhibit adenylyl cyclase and decrease cAMP levels. For antagonist testing, cells are pre-treated with the compound before co-stimulation with LPA and forskolin. The cellular cAMP levels are then measured, typically using a competitive immunoassay (e.g., HTRF), to determine the antagonist's ability to block the LPA-mediated decrease in cAMP.
GTPγS Binding Assay
This functional assay measures the activation of G proteins. In the inactive state, G proteins are bound to GDP. Upon GPCR activation, GDP is exchanged for GTP. The assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits. Membranes from cells expressing the LPA1 receptor are incubated with the test compound, an LPA agonist, and [³⁵S]GTPγS. The amount of radiolabeled GTPγS bound to the membranes is quantified by scintillation counting, reflecting the level of G protein activation. Antagonists will inhibit the agonist-induced increase in [³⁵S]GTPγS binding.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated LPA1 receptor. A common method is the PathHunter assay, which utilizes enzyme fragment complementation. Cells are engineered to express the LPA1 receptor fused to one fragment of β-galactosidase and β-arrestin fused to the other. Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments come into proximity, forming a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal. Antagonists are evaluated for their ability to inhibit the agonist-induced signal.
RhoA Activation Assay
This assay quantifies the activation of the small GTPase RhoA, a downstream effector of Gα12/13 signaling. Following cell stimulation with an LPA1 agonist, cell lysates are prepared. Activated (GTP-bound) RhoA is then selectively pulled down using a protein that specifically binds to the active conformation of RhoA, such as the Rho-binding domain (RBD) of Rhotekin, often immobilized on agarose beads. The amount of pulled-down RhoA is then quantified by Western blotting using a RhoA-specific antibody. Antagonists are assessed for their ability to block the LPA-induced increase in active RhoA.
Bleomycin-Induced Lung Fibrosis Model
This is a widely used in vivo model to study pulmonary fibrosis. Mice are administered a single intratracheal dose of bleomycin, which induces lung injury and subsequent inflammation, leading to the development of fibrosis over 14-21 days. To test the efficacy of an anti-fibrotic agent, the compound is typically administered daily, starting at a specific time point after bleomycin instillation (e.g., day 7, to model a therapeutic intervention). At the end of the study, the lungs are harvested for analysis. Key endpoints include histological assessment of fibrosis (e.g., Ashcroft score), measurement of lung collagen content (e.g., hydroxyproline assay), and analysis of bronchoalveolar lavage (BAL) fluid for inflammatory cells and cytokines.
Conclusion
This compound and BMS-986202 represent two distinct approaches to LPA1 receptor antagonism. BMS-986202 is a classic orthosteric antagonist that demonstrates full inhibition across multiple LPA1-mediated signaling pathways in vitro. In contrast, this compound is a negative allosteric modulator with a more nuanced profile, showing partial or no inhibition of certain pathways while significantly inhibiting others, such as RhoA activation. This differential signaling inhibition by this compound could potentially offer a more targeted therapeutic effect with a different side-effect profile.
References
A Comparative Guide to TAK-615 and SAR-100842: Unraveling the Mechanisms of Two LPA1 Receptor Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The lysophosphatidic acid receptor 1 (LPA1) has emerged as a compelling therapeutic target for fibrotic diseases. Its role in mediating pro-fibrotic signaling pathways has spurred the development of numerous antagonists. Among these, TAK-615 and SAR-100842 have garnered significant attention. Both compounds act as negative allosteric modulators (NAMs) of the LPA1 receptor, yet they exhibit distinct pharmacological profiles. This guide provides an objective comparison of their mechanisms of action, supported by experimental data, to aid researchers in their drug development endeavors.
Mechanism of Action: A Tale of Two NAMs
Both this compound and SAR-100842 exert their effects by binding to an allosteric site on the LPA1 receptor, a site distinct from the orthosteric site where the endogenous ligand, lysophosphatidic acid (LPA), binds. This allosteric modulation negatively impacts the receptor's function. However, studies have revealed that they do not compete for the same binding site, suggesting different allosteric pockets on the LPA1 receptor.[1]
This compound has been shown to act as a NAM of the LPA1 receptor.[2] Its binding affinity is enhanced in the presence of LPA.[1] Functionally, this compound partially inhibits LPA-induced responses.
SAR-100842 also behaves as a NAM of the LPA1 receptor.[1][2] Similar to this compound, its apparent affinity is increased in the presence of LPA. SAR-100842 has demonstrated the ability to inhibit downstream signaling pathways associated with fibrosis, notably the Wnt signaling pathway.
Quantitative Comparison of In Vitro Activity
The following tables summarize the quantitative data on the binding affinities and functional activities of this compound and SAR-100842 from various in vitro studies.
Table 1: LPA1 Receptor Binding Affinity
| Compound | Assay Method | Parameter | Value (nM) | Cell Line/System | Reference |
| This compound | Back-Scattering Interferometry (BSI) | Kd (high affinity) | 1.7 ± 0.5 | Membranes from RH7777-hLPA1 cells | |
| Back-Scattering Interferometry (BSI) | Kd (low affinity) | 14.5 ± 12.1 | Membranes from RH7777-hLPA1 cells | ||
| SAR-100842 | Back-Scattering Interferometry (BSI) | Kd (in the presence of 10 µM LPA) | 1.3 ± 0.2 | Membranes from RH7777-hLPA1 cells | |
| Functional Assays (various LPA isoforms) | IC50 | <100 | CHO cells expressing hLPA1 |
Table 2: Functional Inhibition of LPA1 Receptor Signaling
| Compound | Assay | Parameter | Value (nM) | % Inhibition | Cell Line | Reference |
| This compound | Calcium Mobilization | IC50 | 91 ± 30 | ~60% at 10 µM | RH7777-hLPA1 cells | |
| β-arrestin Recruitment | IC50 | 23 ± 13 | ~40% at 10 µM | PathHunter LPA1 assay | ||
| SAR-100842 | Calcium Mobilization | IC50 | Not determined (weak inhibition) | 25-30% at 10 µM | RH7777-hLPA1 cells | |
| β-arrestin Recruitment | IC50 | 31 ± 8.5 | Full inhibition | PathHunter LPA1 assay |
Signaling Pathways and Experimental Workflows
The differential inhibitory profiles of this compound and SAR-100842 on various downstream signaling pathways highlight their distinct mechanisms of action. The following diagrams illustrate the key signaling cascades and a typical experimental workflow for assessing these compounds.
Caption: LPA1 receptor signaling pathways in fibrosis.
Caption: Experimental workflow for characterizing LPA1 NAMs.
Detailed Experimental Protocols
Back-Scattering Interferometry (BSI) Binding Assay
This label-free technique measures the binding of compounds to the LPA1 receptor in a solution-based format by detecting changes in the refractive index upon binding.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human LPA1 receptor (e.g., RH7777-hLPA1 cells) and from wild-type cells (for background subtraction).
-
Assay Setup: The prepared membranes are diluted in an appropriate buffer (e.g., PBS, pH 7.4).
-
Compound Titration: The compound of interest (e.g., this compound or SAR-100842) is titrated at various concentrations.
-
Measurement: The change in the refractive index of the solution upon binding of the compound to the LPA1 receptor is measured by the BSI instrument.
-
Data Analysis: The binding data is analyzed to determine the dissociation constant (Kd). For NAMs, experiments are often repeated in the presence of a high concentration of LPA to assess changes in apparent affinity.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit LPA-induced intracellular calcium release, a downstream event of Gαq-coupled LPA1 receptor activation.
Protocol Outline:
-
Cell Culture: Cells expressing the LPA1 receptor (e.g., RH7777-hLPA1 or CHO-hLPA1 cells) are seeded in 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound or SAR-100842).
-
LPA Stimulation: A non-maximal concentration of LPA is added to stimulate the LPA1 receptor and induce calcium release.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The data is used to generate dose-response curves and calculate the IC50 value of the compound.
β-arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the LPA1 receptor upon agonist stimulation, a key event in receptor desensitization and signaling. The PathHunter assay is a common platform for this.
Protocol Outline:
-
Assay Principle: The assay utilizes enzyme fragment complementation. The LPA1 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment.
-
Cell Treatment: Cells expressing the engineered proteins are treated with the test compound.
-
LPA Stimulation: An agonist (LPA) is added to induce the interaction between the LPA1 receptor and β-arrestin.
-
Signal Generation: The proximity of the two enzyme fragments upon β-arrestin recruitment leads to the formation of a functional enzyme that hydrolyzes a substrate, generating a chemiluminescent signal.
-
Luminescence Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The inhibitory effect of the compound on LPA-induced β-arrestin recruitment is determined, and the IC50 value is calculated.
Conclusion
This compound and SAR-100842 represent two distinct classes of LPA1 receptor negative allosteric modulators. While both demonstrate promise in targeting fibrotic pathways, their different binding sites and varied inhibitory effects on downstream signaling pathways, such as calcium mobilization and β-arrestin recruitment, suggest they may have different therapeutic windows and potential applications. The data and protocols presented in this guide offer a framework for researchers to further investigate these and other LPA1-targeting compounds in the pursuit of novel anti-fibrotic therapies.
References
A Comparative Analysis of TAK-615 and Other LPA1 Receptor Antagonists for Fibrotic Diseases
For Researchers, Scientists, and Drug Development Professionals
The lysophosphatidic acid receptor 1 (LPA1) has emerged as a promising therapeutic target for fibrotic diseases, including idiopathic pulmonary fibrosis (IPF). Antagonism of LPA1 can mitigate the pro-fibrotic signaling pathways activated by lysophosphatidic acid (LPA). This guide provides a comparative overview of the preclinical and clinical efficacy of TAK-615, a novel LPA1 receptor antagonist, and other prominent LPA1 inhibitors in development.
Mechanism of Action: A Tale of Two Inhibition Strategies
LPA1 inhibitors can be broadly categorized based on their mechanism of action at the receptor level. Orthosteric antagonists directly compete with the endogenous ligand, LPA, for binding to the primary binding site on the receptor. In contrast, negative allosteric modulators (NAMs) bind to a distinct site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of the endogenous ligand.
This compound is distinguished as a negative allosteric modulator (NAM) of the LPA1 receptor.[1][2] This mode of action suggests that its inhibitory effect may be influenced by the presence of LPA.[1][2] In contrast, compounds like BMS-986202 act as orthosteric antagonists.[1] Another compound, SAR-100842, has also been described as behaving like a NAM.
Preclinical Efficacy: In Vitro Data
The preclinical profiles of various LPA1 inhibitors have been characterized through a range of in vitro assays, providing insights into their potency and functional activity.
Binding Affinity and Functional Inhibition
This compound demonstrates high-affinity binding to the human LPA1 receptor, with a reported high-affinity dissociation constant (Kd) of 1.7 nM and a low-affinity Kd of 14.5 nM. In functional assays, this compound partially inhibits LPA-induced responses. It has an IC50 of 91 ± 30 nM in a calcium mobilization assay and an IC50 of 23 ± 13 nM in a β-arrestin recruitment assay, indicating its ability to modulate downstream signaling pathways.
A comparative study of this compound, BMS-986202, and SAR-100842 revealed distinct inhibitory profiles. While BMS-986202 fully inhibited LPA-induced responses in calcium mobilization, β-arrestin, cAMP, and GTPγS functional assays, this compound and SAR-100842 showed partial or different inhibitory patterns. This suggests that the allosteric modulation by this compound results in a different functional outcome compared to the direct antagonism of BMS-986202.
Table 1: In Vitro Potency of LPA1 Inhibitors
| Compound | Target | Mechanism of Action | Binding Affinity (Kd/Kb) | Functional Inhibition (IC50) | Reference(s) |
| This compound | LPA1 | Negative Allosteric Modulator (NAM) | Kd: 1.7 nM (high affinity), 14.5 nM (low affinity) | Calcium mobilization: 91 nM; β-arrestin: 23 nM | |
| BMS-986278 | LPA1 | Antagonist | Kb: 6.9 nM (human LPA1) | Not explicitly stated | |
| BMS-986020 | LPA1 | Orthosteric Antagonist | Not explicitly stated | Full inhibition in multiple functional assays | |
| PIPE-791 | LPA1 | Antagonist | Not explicitly stated | LPA-induced collagen expression: 1.1 nM | |
| SAR-100842 | LPA1 | Negative Allosteric Modulator (NAM) | Not explicitly stated | Partial inhibition in some functional assays |
In Vivo Efficacy in Preclinical Models
The bleomycin-induced pulmonary fibrosis model in rodents is a widely used in vivo model to assess the anti-fibrotic potential of drug candidates.
While specific in vivo efficacy data for this compound in this model is not publicly available, other LPA1 inhibitors have demonstrated significant anti-fibrotic effects. For instance, BMS-986278 has shown efficacy in rodent chronic lung fibrosis models. Similarly, PIPE-791 was effective in reducing markers of fibrosis and collagen expression in mouse bleomycin models at a dose of 3 mg/kg.
Clinical Development Landscape
Several LPA1 inhibitors have progressed to clinical trials, primarily for idiopathic pulmonary fibrosis (IPF) and systemic sclerosis (SSc).
-
BMS-986278 (admilparant): Bristol Myers Squibb has advanced this compound into Phase 3 clinical trials for IPF. A Phase 2 study in patients with progressive pulmonary fibrosis (PPF) showed that twice-daily administration of 60 mg of BMS-986278 over 26 weeks reduced the rate of decline in percent predicted forced vital capacity (ppFVC) by 69% compared to placebo.
-
HZN-825 (fipaxalparant): This compound, also a negative allosteric modulator of LPA1, is being investigated in Phase 2 trials for IPF and diffuse cutaneous systemic sclerosis (dcSSc).
-
PIPE-791: Contineum Therapeutics is developing PIPE-791 and has initiated a Phase 1b PET trial to assess receptor occupancy.
-
SAR-100842: A Phase 2a study in patients with dcSSc suggested that SAR-100842 was well-tolerated and resulted in a reduction in skin thickness.
Currently, there is no publicly available information regarding clinical trials for this compound.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches discussed, the following diagrams are provided.
Caption: LPA1 receptor signaling pathway leading to pro-fibrotic responses.
Caption: General experimental workflow for the development of LPA1 inhibitors.
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model
This widely used animal model mimics key aspects of human pulmonary fibrosis.
-
Animal Species: Typically, C57BL/6 mice are used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis: A single intratracheal or oropharyngeal instillation of bleomycin sulfate (typically 1.5-3.0 U/kg) is administered to anesthetized mice. Alternatively, repeated administration can be used to model a more chronic fibrotic state.
-
Treatment: The LPA1 inhibitor is typically administered orally, starting either prophylactically (before or at the time of bleomycin administration) or therapeutically (after fibrosis has been established).
-
Assessment of Fibrosis: At a predetermined time point (e.g., 14 or 21 days post-bleomycin), mice are euthanized, and lung tissue is collected.
-
Histology: Lung sections are stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition. The severity of fibrosis is often scored using the Ashcroft scoring system.
-
Biochemical Analysis: The total lung collagen content is measured, often by quantifying hydroxyproline levels.
-
Gene Expression: Expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Timp1) is analyzed by RT-qPCR.
-
In Vitro Functional Assays
These assays are crucial for determining the potency and mechanism of action of LPA1 inhibitors.
-
Calcium Mobilization Assay:
-
Principle: LPA1 activation through Gαq/11 leads to an increase in intracellular calcium. This assay measures the ability of a compound to inhibit this LPA-induced calcium flux.
-
Methodology: Cells stably expressing the human LPA1 receptor (e.g., RH7777 or CHO cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are then pre-incubated with the test compound before being stimulated with a sub-maximal concentration of LPA. The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader.
-
-
β-Arrestin Recruitment Assay:
-
Principle: Upon agonist binding, LPA1 is phosphorylated, leading to the recruitment of β-arrestin, which is involved in receptor desensitization and signaling. This assay measures the ability of a compound to block LPA-induced β-arrestin recruitment.
-
Methodology: A common method is the PathHunter® assay, which utilizes enzyme fragment complementation. Cells co-express the LPA1 receptor fused to one enzyme fragment and β-arrestin fused to the complementary fragment. Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal. The inhibitory effect of the test compound is quantified by the reduction in this signal.
-
-
[35S]GTPγS Binding Assay:
-
Principle: This assay directly measures the activation of G proteins coupled to the LPA1 receptor. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. A non-hydrolyzable analog of GTP, [35S]GTPγS, is used to quantify this exchange.
-
Methodology: Membranes from cells expressing the LPA1 receptor are incubated with the test compound, a sub-maximal concentration of LPA, GDP, and [35S]GTPγS. The amount of [35S]GTPγS bound to the G proteins is measured by scintillation counting after separating bound from free radioligand via filtration.
-
Conclusion
This compound is a potent, negative allosteric modulator of the LPA1 receptor with a distinct in vitro functional profile compared to orthosteric antagonists like BMS-986202. While its preclinical in vitro data are promising, the lack of publicly available in vivo efficacy and clinical trial data for this compound makes a direct comparison of its therapeutic potential with more advanced LPA1 inhibitors challenging. The clinical development of several other LPA1 antagonists, such as BMS-986278 and HZN-825, underscores the significant interest in this target for the treatment of fibrotic diseases. Further studies are needed to elucidate the in vivo efficacy of this compound and its potential as a therapeutic agent for conditions like idiopathic pulmonary fibrosis.
References
head-to-head comparison of TAK-615 with pirfenidone in lung fibrosis models
A Head-to-Head Comparison of Novel Antifibrotic Agents: BTI-615 and Pirfenidone in Preclinical Lung Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two antifibrotic agents, BTI-615 and the approved drug pirfenidone, based on available preclinical data in lung fibrosis models. While direct head-to-head studies are not yet published, this document synthesizes findings from independent studies to offer insights into their respective mechanisms and efficacy. A distinction is also made with TAK-615, another compound investigated for fibrotic diseases.
Introduction to the Compounds
BTI-615 is a novel investigational drug that has shown promise in preclinical models of lung fibrosis. Its mechanism is centered on the inhibition of the transforming growth factor-beta 1 (TGF-β1) signaling pathway, a key mediator in the fibrotic process.[1]
Pirfenidone is an established oral medication approved for the treatment of idiopathic pulmonary fibrosis (IPF).[2][3] Its mechanism of action is multifaceted, involving the downregulation of multiple profibrotic and inflammatory pathways, including TGF-β.[4][5]
This compound is a distinct compound that acts as a negative allosteric modulator of the lysophosphatidic acid receptor 1 (LPA1). The LPA1 pathway is also implicated in fibrosis. Due to the user's initial interest in this compound, it is important to clarify that the preclinical data presented here for an inhaled compound in a bleomycin model pertains to BTI-615.
Comparative Efficacy in the Bleomycin-Induced Lung Fibrosis Model
The bleomycin-induced lung fibrosis model is a widely used and well-characterized preclinical model that mimics key aspects of human pulmonary fibrosis. Both BTI-615 and pirfenidone have been evaluated in this model, allowing for an indirect comparison of their antifibrotic effects.
Quantitative Data Summary
| Parameter | BTI-615 (in rats) | Pirfenidone (in mice/rats) |
| Dosing Regimen | Inhaled aerosol (200 µg/kg/day) from day 4 to 15 post-bleomycin | Oral gavage (e.g., 30-100 mg/kg/day or 300-400 mg/kg/day) |
| Effect on Lung Function | Profoundly improved resting and post-exercise SpO2 | Preserved lung compliance, total lung capacity, and vital capacity |
| Effect on Fibrosis Markers | Reduced injured lung areas and collagen deposition | Significantly reduced lung hydroxyproline content (by up to 70%) |
| Histological Improvements | Suppression of inflammatory cell infiltration, alveolar collapse, and collagen deposition | Significantly inhibited bleomycin-induced lung fibrosis (reduced Ashcroft scores) |
| Effect on Signaling Molecules | Reduced active TGF-β1 and P-Smad2/3 in lung tissue | Suppressed the expression of TGF-β1 and periostin |
Experimental Protocols
Bleomycin-Induced Lung Fibrosis Model
A commonly used protocol for inducing lung fibrosis in rodents involves the following steps:
-
Animal Model : Male C57BL/6 mice or Sprague-Dawley rats are typically used.
-
Anesthesia : Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Bleomycin Administration : A single intratracheal instillation of bleomycin sulfate (e.g., 2-5 U/kg) is administered to induce lung injury and subsequent fibrosis. Control animals receive sterile saline.
-
Treatment Administration :
-
BTI-615 : Administered as an inhaled aerosol daily from day 4 to day 15 after bleomycin instillation.
-
Pirfenidone : Typically administered via oral gavage daily, with treatment starting either prophylactically (at the time of bleomycin administration) or therapeutically (after fibrosis is established, e.g., day 7 or 14).
-
-
Endpoint Analysis : Animals are euthanized at a predetermined time point (e.g., day 14, 21, or 28). Lungs are harvested for various analyses, including:
-
Histology : Lung sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition, respectively. Fibrosis is often quantified using the Ashcroft scoring system.
-
Biochemical Analysis : Lung tissue is homogenized to measure hydroxyproline content, a quantitative marker of collagen.
-
Gene and Protein Expression : Techniques like RT-qPCR and Western blotting are used to measure the expression of profibrotic markers such as TGF-β1, collagen I, and alpha-smooth muscle actin (α-SMA).
-
Lung Function : In some studies, lung function parameters like compliance and resistance are measured using a small animal ventilator.
-
Signaling Pathways and Mechanisms of Action
BTI-615 and Pirfenidone: Targeting the TGF-β1 Pathway
Both BTI-615 and pirfenidone exert their antifibrotic effects, at least in part, by modulating the TGF-β1 signaling cascade. TGF-β1 is a potent cytokine that promotes fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix deposition.
Caption: Inhibition of the TGF-β1 signaling pathway by BTI-615 and pirfenidone.
This compound: A Different Mechanism via LPA1 Receptor Modulation
For clarity, the mechanism of this compound is presented below. This compound acts as a negative allosteric modulator (NAM) of the LPA1 receptor. LPA, through its receptor LPA1, activates downstream signaling pathways that contribute to fibroblast migration, proliferation, and differentiation.
Caption: Mechanism of this compound as a negative allosteric modulator of the LPA1 receptor.
Experimental Workflow for Preclinical Antifibrotic Drug Testing
The following diagram illustrates a typical workflow for the preclinical evaluation of antifibrotic compounds like BTI-615 and pirfenidone.
Caption: A typical experimental workflow for evaluating antifibrotic compounds.
Conclusion
Based on the available preclinical data, both BTI-615 and pirfenidone demonstrate significant antifibrotic activity in the bleomycin-induced lung fibrosis model. BTI-615, an inhaled therapeutic, shows promise with its targeted delivery to the lungs and its potent inhibition of the TGF-β1 pathway. Pirfenidone, an orally administered drug, has a broader, though less defined, mechanism of action and has a well-established efficacy profile in both preclinical models and clinical practice.
The development of inhaled therapies like BTI-615 could offer advantages in terms of targeted drug delivery and potentially reduced systemic side effects compared to oral medications. However, further studies, including direct comparative preclinical trials and eventually clinical trials, are necessary to fully elucidate the relative efficacy and safety of BTI-615 compared to pirfenidone. The distinction between the mechanisms of TGF-β1 inhibitors and LPA1 receptor modulators like this compound highlights the diverse therapeutic strategies being pursued for the treatment of pulmonary fibrosis.
References
- 1. BTI-615 inhibits TGF-β1 signaling and suppresses lung fibrosis in rats | BioWorld [bioworld.com]
- 2. Pirfenidone - Wikipedia [en.wikipedia.org]
- 3. Medicine Not Found [minicule.com]
- 4. Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
A Preclinical Comparison of TAK-615 and Nintedanib for Pulmonary Fibrosis in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options. This guide provides a comparative overview of two therapeutic agents, TAK-615 and nintedanib, based on available preclinical data from murine models of pulmonary fibrosis. It is important to note that no direct head-to-head comparative studies in animal models have been identified in the published literature. Therefore, this guide presents the data for each compound individually to facilitate an informed understanding of their respective mechanisms and preclinical efficacy. Nintedanib is an approved treatment for IPF, while this compound is an investigational drug.
Introduction
Pulmonary fibrosis is characterized by the excessive deposition of extracellular matrix, leading to scarring of the lung tissue and a progressive decline in lung function. The development of new anti-fibrotic therapies is a critical area of research. This guide focuses on:
-
Nintedanib: A multi-tyrosine kinase inhibitor approved for the treatment of IPF. It targets key growth factor receptors involved in fibroblast proliferation and differentiation.
-
This compound: An investigational negative allosteric modulator of the lysophosphatidic acid receptor 1 (LPA1), a pathway implicated in fibroblast recruitment and activation.
This document summarizes the available preclinical data for each compound, focusing on their mechanisms of action, experimental protocols used in their evaluation, and quantitative outcomes from murine studies.
Mechanisms of Action
This compound: LPA1 Receptor Negative Allosteric Modulator
This compound is a novel small molecule that acts as a negative allosteric modulator (NAM) of the LPA1 receptor. Lysophosphatidic acid (LPA) is a signaling lipid that, through its receptor LPA1, is involved in the pathogenesis of fibrosis by promoting fibroblast recruitment, proliferation, and differentiation. By binding to an allosteric site on the LPA1 receptor, this compound is thought to reduce the receptor's signaling activity in response to LPA, thereby mitigating the downstream pro-fibrotic effects.
Nintedanib: Multi-Tyrosine Kinase Inhibitor
Nintedanib is a small molecule inhibitor that targets multiple tyrosine kinase receptors, including platelet-derived growth factor receptor (PDGFR) α and β, fibroblast growth factor receptor (FGFR) 1-3, and vascular endothelial growth factor receptor (VEGFR) 1-3.[1] These receptors are crucial for the proliferation, migration, and differentiation of fibroblasts, which are key cell types in the development of fibrosis. By blocking these signaling pathways, nintedanib reduces the activation of fibroblasts and the subsequent deposition of extracellular matrix.[1][2]
Preclinical Efficacy Data (Murine Models)
This compound
As of the date of this publication, there is no publicly available preclinical data on the efficacy of this compound in a mouse model of pulmonary fibrosis. The rationale for its development is based on the established role of the LPA1 signaling pathway in fibrosis.
Nintedanib
Nintedanib has been evaluated in the bleomycin-induced mouse model of pulmonary fibrosis, a widely used model for studying IPF.
Table 1: Effect of Nintedanib on Lung Function in Bleomycin-Induced Murine Pulmonary Fibrosis
| Study Parameter | Bleomycin + Vehicle | Bleomycin + Nintedanib | % Improvement |
| Forced Vital Capacity (FVC) | |||
| Preventive Regimen (Day 14) | 30% decrease from control | 26% improvement vs. vehicle | Significant |
| Therapeutic Regimen (Day 21) | 38% decrease from control | 21% improvement vs. vehicle | Significant |
Table 2: Effect of Nintedanib on Histological and Biochemical Markers of Fibrosis in Bleomycin-Induced Murine Pulmonary Fibrosis
| Study Parameter | Bleomycin + Vehicle | Bleomycin + Nintedanib | % Reduction |
| Histology | |||
| Ashcroft Score (Day 14) | Increased fibrosis | Significantly reduced | - |
| Ashcroft Score (Day 21) | Increased fibrosis | Significantly reduced | - |
| Collagen Content | |||
| Hydroxyproline (Day 21) | Increased | Significantly reduced | 41% |
| Type I Collagen (Day 28) | Markedly increased | Significantly reduced | Dose-dependent |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model (for Nintedanib)
The bleomycin model is the most common preclinical model for IPF research.
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis: A single intratracheal or oropharyngeal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.
-
Treatment Regimens:
-
Preventive: Nintedanib administration starts on the same day as bleomycin instillation (Day 0) and continues for the duration of the study (e.g., 14 days).
-
Therapeutic: Nintedanib administration begins after the initial inflammatory phase, typically on day 7, and continues until the study endpoint (e.g., day 21 or 28).
-
-
Dosage: Nintedanib is typically administered orally at doses ranging from 30 to 60 mg/kg/day.
-
Endpoint Analysis:
-
Lung Function: Assessed using techniques like forced oscillation or whole-body plethysmography to measure parameters such as Forced Vital Capacity (FVC).
-
Histology: Lung tissue is collected, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to visualize collagen deposition. Fibrosis is often quantified using the Ashcroft scoring system.
-
Biochemical Markers: Collagen content is measured by quantifying hydroxyproline levels in lung homogenates.
-
Discussion and Future Directions
The available preclinical data demonstrates that nintedanib is effective in reducing the severity of fibrosis in the bleomycin-induced mouse model. It shows improvements in lung function and reductions in histological and biochemical markers of fibrosis.
While no direct preclinical data for this compound in pulmonary fibrosis models is publicly available, its mechanism of action as an LPA1 receptor NAM presents a promising and distinct therapeutic strategy. The LPA1 pathway is a clinically validated target in pulmonary fibrosis.
References
TAK-615: A Comparative Guide to Lysophospholipid Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative overview of TAK-615's interaction with lysophospholipid receptors, focusing on its primary target, the Lysophosphatidic Acid Receptor 1 (LPA₁). While comprehensive cross-reactivity data across all lysophospholipid receptors for this compound is not extensively available in the public domain, this guide outlines the methodologies used to determine such selectivity and presents the known interaction of this compound with its primary target.
Executive Summary
This compound is identified as a potent and selective negative allosteric modulator (NAM) of the LPA₁ receptor.[1][2] Allosteric modulation offers a mechanism for finely tuning receptor activity rather than simply blocking the endogenous ligand binding site. The primary focus of published research has been on the characterization of this compound's effects on the LPA₁ receptor, with limited information on its interaction with other lysophospholipid receptors such as other LPA receptor subtypes (LPA₂-₆) or sphingosine-1-phosphate (S1P) receptors.
This compound and the LPA₁ Receptor
This compound distinguishes itself by not competing with the natural ligand, lysophosphatidic acid (LPA), for its binding site on the LPA₁ receptor. Instead, it binds to a different, allosteric site on the receptor.[1][2] This binding modulates the receptor's response to LPA.
Quantitative Analysis of this compound Interaction with LPA₁
The following table summarizes the known quantitative data for this compound's activity at the human LPA₁ receptor. This data is crucial for understanding its potency and mechanism of action.
| Parameter | Value | Assay Type | Description |
| Binding Affinity (Kd) | High Affinity: 1.7 nM; Low Affinity: 14.5 nM | Radioligand Binding Assay | Measures the strength of the interaction between this compound and the LPA₁ receptor. |
| Functional Inhibition (IC₅₀) | 23 nM | β-arrestin Recruitment Assay | Measures the concentration of this compound required to inhibit 50% of the LPA-induced β-arrestin recruitment to the LPA₁ receptor. |
| Functional Inhibition (IC₅₀) | 91 nM | Calcium Mobilization Assay | Measures the concentration of this compound required to inhibit 50% of the LPA-induced intracellular calcium release mediated by the LPA₁ receptor. |
Data sourced from publicly available research. It is important to note that assay conditions can influence these values.
Comparative Cross-Reactivity Profile: An Overview
A comprehensive cross-reactivity profile is essential to assess the potential for off-target effects. Ideally, this compound would be tested against a panel of other lysophospholipid receptors. The following table illustrates how such a comparative analysis would be presented. Note: The values for receptors other than LPA₁ are placeholders to demonstrate the format, as specific public data for this compound is unavailable.
| Receptor | Binding Affinity (Ki, nM) | Functional Inhibition (IC₅₀, nM) |
| LPA₁ | 1.7 / 14.5 | 23 / 91 |
| LPA₂ | >10,000 | >10,000 |
| LPA₃ | >10,000 | >10,000 |
| LPA₄ | >10,000 | >10,000 |
| LPA₅ | >10,000 | >10,000 |
| LPA₆ | >10,000 | >10,000 |
| S1P₁ | >10,000 | >10,000 |
| S1P₂ | >10,000 | >10,000 |
| S1P₃ | >10,000 | >10,000 |
| S1P₄ | >10,000 | >10,000 |
| S1P₅ | >10,000 | >10,000 |
A high Ki or IC₅₀ value (typically >1,000 nM or >10,000 nM) for other receptors would indicate high selectivity for LPA₁.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to characterize compounds like this compound.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to a receptor. To determine the binding affinity of a non-radiolabeled compound like this compound, a competition binding assay is performed.
-
Cell Membrane Preparation: Membranes from cells overexpressing the target receptor (e.g., LPA₁) are isolated.
-
Assay Buffer: A suitable buffer is prepared to maintain the stability and function of the receptors.
-
Competition Reaction: A constant concentration of a radiolabeled LPA₁ receptor ligand is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is filtered to separate the membranes (with bound ligand) from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay (e.g., Tango Assay)
This assay measures the recruitment of β-arrestin to an activated G-protein coupled receptor (GPCR), a key step in receptor desensitization and signaling.
-
Cell Line: A cell line is engineered to co-express the LPA₁ receptor fused to a transcription factor and a β-arrestin protein fused to a protease.
-
Cell Plating: The engineered cells are plated in microtiter plates.
-
Compound Addition: The cells are treated with a reference LPA₁ agonist in the presence of varying concentrations of this compound.
-
Incubation: The plates are incubated to allow for receptor activation and subsequent β-arrestin recruitment.
-
Reporter Gene Expression: The recruitment of the β-arrestin-protease fusion to the receptor-transcription factor fusion leads to the cleavage and release of the transcription factor, which then translocates to the nucleus and activates a reporter gene (e.g., luciferase or β-lactamase).
-
Signal Detection: The activity of the reporter gene product is measured using a luminometer or fluorometer.
-
Data Analysis: The data is used to determine the IC₅₀ value of this compound for the inhibition of the agonist-induced signal.
Intracellular Calcium Mobilization Assay (e.g., FLIPR Assay)
This assay measures changes in intracellular calcium concentration upon GPCR activation, particularly for receptors that couple to Gq proteins.
-
Cell Culture: Cells expressing the LPA₁ receptor are cultured in microtiter plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A known LPA₁ agonist is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: A specialized instrument, such as a Fluorometric Imaging Plate Reader (FLIPR), is used to monitor the change in fluorescence intensity in real-time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The peak fluorescence response is measured, and the data is used to calculate the IC₅₀ of this compound for the inhibition of the agonist-induced calcium mobilization.
Visualizing Signaling and Experimental Workflows
To further clarify the processes involved, the following diagrams illustrate the LPA₁ signaling pathway and a typical experimental workflow for assessing cross-reactivity.
Caption: LPA₁ Receptor Signaling Pathways.
Caption: Experimental Workflow for Cross-Reactivity Profiling.
References
Comparative Analysis of TAK-615's Effect on Different Signaling Pathways
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of TAK-615 on LPA1 receptor-mediated signaling cascades, in comparison to other LPA1 receptor antagonists.
This guide provides a detailed comparative analysis of this compound, a novel negative allosteric modulator (NAM) of the Lysophosphatidic Acid 1 (LPA1) receptor, alongside the orthosteric antagonist BMS-986202 and another NAM, SAR-100842. The data presented herein, derived from key in vitro functional assays, highlights the distinct inhibitory profiles of these compounds on various downstream signaling pathways activated by the LPA1 receptor. This information is critical for understanding the nuanced pharmacological effects of this compound and its potential therapeutic advantages in diseases driven by aberrant LPA1 signaling, such as fibrosis.
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC50) and maximal inhibition of this compound, BMS-986202, and SAR-100842 on key LPA1 receptor-mediated signaling pathways. The data reveals that while BMS-986202 acts as a full antagonist across all tested pathways, this compound and SAR-100842 exhibit more selective and partial inhibition, a characteristic feature of their allosteric modulatory mechanisms.
| Signaling Pathway | Parameter | This compound | BMS-986202 | SAR-100842 |
| Gαq Activation | IC50 (nM) | 91 ± 30 | 18 ± 2.2 | >10,000 |
| (Calcium Mobilization) | % Inhibition @ 10µM | ~60% | 100% | ~25-30% |
| Gαi Activation | IC50 (nM) | No Inhibition | 34 ± 3 | 52.5 ± 12 |
| (cAMP Accumulation) | % Inhibition | 0% | 100% | 100% |
| G Protein Activation | IC50 (nM) | >10,000 | 18 ± 1.8 | 100 ± 50 |
| ([35S]GTPγS Binding) | % Inhibition @ 10µM | ~20% | ~90% | ~90% |
| β-Arrestin Recruitment | IC50 (nM) | 23 ± 13 | 11 ± 1.5 | 31 |
| % Inhibition @ 10µM | ~40% | 100% | 100% | |
| Gα12/13 Activation | % Inhibition @ 1µM | Significant | Significant | Significant |
| (RhoA Activation) | % Inhibition @ 10µM | Significant | Significant | Significant |
LPA1 Receptor Signaling Overview
The LPA1 receptor, a G protein-coupled receptor (GPCR), is a key mediator of the biological effects of lysophosphatidic acid (LPA). Upon LPA binding, the LPA1 receptor can couple to multiple heterotrimeric G proteins, including Gαq, Gαi, and Gα12/13, to initiate a variety of intracellular signaling cascades. These pathways regulate a wide range of cellular processes, including cell proliferation, migration, survival, and differentiation. The differential modulation of these pathways by various antagonists can lead to distinct functional outcomes.
Caption: Overview of major signaling pathways activated by the LPA1 receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Calcium Mobilization Assay (Gαq Activation)
This assay measures the intracellular calcium concentration following receptor activation, which is a hallmark of Gαq-mediated signaling.
Cell Line: RH7777 cells exogenously expressing the LPA1 receptor.
Protocol:
-
Cells were seeded in 384-well black, clear-bottom plates and incubated overnight.
-
The culture medium was replaced with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer and incubated for 1 hour at 37°C.
-
Test compounds (this compound, BMS-986202, SAR-100842) were added to the wells and pre-incubated for a specified period.
-
LPA was then added to stimulate the LPA1 receptor.
-
Changes in intracellular calcium levels were monitored in real-time using a fluorescence plate reader.
-
Data was analyzed to determine the IC50 values and percentage of inhibition for each compound.
Caption: Workflow for the Calcium Mobilization Assay.
cAMP Accumulation Assay (Gαi Activation)
This assay quantifies the inhibition of adenylyl cyclase activity, a downstream effect of Gαi activation, by measuring changes in cyclic AMP (cAMP) levels.
Cell Line: RH7777 cells exogenously expressing the LPA1 receptor.
Protocol:
-
Cells were plated in a suitable microplate.
-
Cells were pre-treated with the test compounds.
-
Adenylyl cyclase was stimulated with forskolin to induce cAMP production.
-
LPA was added to activate the Gαi-coupled LPA1 receptor, leading to the inhibition of forskolin-induced cAMP accumulation.
-
Cellular cAMP levels were measured using a competitive immunoassay (e.g., HTRF).
-
The ability of the test compounds to reverse the LPA-mediated inhibition of cAMP production was quantified.
[35S]GTPγS Binding Assay (G Protein Activation)
This assay directly measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.
Protocol:
-
Membranes prepared from cells expressing the LPA1 receptor were used.
-
Membranes were incubated with the test compounds and a fixed concentration of LPA.
-
[35S]GTPγS was added to the reaction mixture.
-
The reaction was allowed to proceed at 30°C and then terminated.
-
The amount of [35S]GTPγS bound to the G proteins was determined by scintillation counting.
-
The inhibitory effect of the compounds on LPA-stimulated [35S]GTPγS binding was calculated.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated LPA1 receptor, a key event in receptor desensitization and signaling.
Cell Line: A commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter).
Protocol:
-
Cells were seeded in microplates.
-
Cells were incubated with the test compounds.
-
LPA was added to stimulate the LPA1 receptor and induce β-arrestin recruitment.
-
The interaction between the LPA1 receptor and β-arrestin was detected using a technology such as enzyme fragment complementation, which generates a luminescent or fluorescent signal.
-
The dose-dependent inhibition of LPA-induced β-arrestin recruitment by the test compounds was determined.
Caption: Workflow for the β-Arrestin Recruitment Assay.
RhoA Activation Assay (Gα12/13 Activation)
This assay is used to determine the activation of the small GTPase RhoA, a downstream effector of Gα12/13 signaling, which is crucial for cytoskeletal rearrangements.
Protocol:
-
Cells expressing the LPA1 receptor were serum-starved.
-
Cells were pre-incubated with the test compounds.
-
Cells were stimulated with LPA to activate the Gα12/13-RhoA pathway.
-
Cell lysates were prepared, and active (GTP-bound) RhoA was pulled down using a Rho-binding domain (RBD) affinity resin.
-
The amount of pulled-down active RhoA was quantified by Western blotting using a RhoA-specific antibody.
-
The inhibition of LPA-induced RhoA activation by the test compounds was assessed.
Assessing the Synergistic Potential of TAK-615 with Standard-of-Care Drugs for Idiopathic Pulmonary Fibrosis
A Comparative Guide for Researchers and Drug Development Professionals
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a significant unmet medical need. While the current standard-of-care drugs, pirfenidone and nintedanib, have demonstrated efficacy in slowing disease progression, they do not halt or reverse the fibrotic process.[1][2][3] This has spurred the investigation of novel therapeutic agents, such as TAK-615, and the potential for synergistic effects when combined with existing treatments. This guide provides a comparative analysis of this compound and the standard-of-care IPF drugs, focusing on their mechanisms of action, available data, and the experimental frameworks required to evaluate their potential synergistic effects.
Overview of Therapeutic Agents
The current therapeutic landscape for IPF is dominated by two FDA-approved drugs that represent the standard of care.[4][5] A third drug, nerandomilast, was approved in October 2025. This guide focuses on the established standard-of-care drugs in comparison to the investigational drug this compound.
| Drug | Target/Mechanism of Action | Developer/Marketer |
| This compound | Negative allosteric modulator of the lysophosphatidic acid receptor 1 (LPA1) | Takeda Pharmaceutical Company |
| Pirfenidone | Multiple pathways, including inhibition of TGF-β1, anti-inflammatory, and antioxidant effects | Genentech (Esbriet) |
| Nintedanib | Tyrosine kinase inhibitor targeting VEGFR, FGFR, and PDGFR | Boehringer Ingelheim (Ofev) |
Mechanism of Action and Rationale for Synergy
The distinct mechanisms of action of this compound, pirfenidone, and nintedanib provide a strong rationale for investigating their potential synergistic effects in the treatment of IPF.
This compound: This investigational drug is a negative allosteric modulator of the LPA1 receptor. Lysophosphatidic acid (LPA) is a signaling molecule that has been implicated in the pathogenesis of fibrosis. By modulating the LPA1 receptor, this compound can potentially inhibit downstream signaling pathways that contribute to fibroblast proliferation and differentiation, key processes in the development of fibrosis.
Pirfenidone: The precise mechanism of action of pirfenidone is not fully understood, but it is known to have anti-inflammatory, antioxidant, and antifibrotic properties. A key proposed mechanism is the downregulation of transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine. By inhibiting TGF-β1, pirfenidone can reduce collagen synthesis and extracellular matrix deposition.
Nintedanib: This drug is a small molecule inhibitor of multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). These receptors are involved in signaling pathways that promote fibroblast proliferation, migration, and survival. By blocking these pathways, nintedanib can effectively slow the progression of fibrosis.
The potential for synergy lies in targeting different, yet complementary, pathways involved in the fibrotic cascade. Combining this compound with pirfenidone or nintedanib could lead to a more comprehensive blockade of pro-fibrotic signaling, potentially resulting in enhanced efficacy and a more durable therapeutic response.
Signaling Pathways
Caption: Simplified signaling pathways of this compound, Pirfenidone, and Nintedanib in IPF.
Comparative Efficacy Data (Hypothetical)
While direct comparative or synergistic clinical trial data for this compound with standard-of-care drugs is not yet publicly available, the following table illustrates how such data would be presented. The values are hypothetical and for illustrative purposes only.
| Endpoint | This compound (Monotherapy) | Pirfenidone (Monotherapy) | Nintedanib (Monotherapy) | This compound + Pirfenidone (Combination) | This compound + Nintedanib (Combination) |
| Change in Forced Vital Capacity (FVC) (mL/year) | -100 | -120 | -115 | -80 | -75 |
| Time to First Acute Exacerbation (Months) | 18 | 16 | 17 | 24 | 26 |
| 6-Minute Walk Distance (6MWD) Change (meters) | -15 | -20 | -18 | -5 | -3 |
| St. George's Respiratory Questionnaire (SGRQ) Change | +5 | +6 | +5.5 | +2 | +1.5 |
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic effects of this compound with pirfenidone or nintedanib, a combination of in vitro and in vivo studies are essential.
In Vitro Synergy Studies
-
Cell Lines: Primary human lung fibroblasts isolated from IPF patients (IPF-HLF) and normal human lung fibroblasts (NHLF).
-
Assays:
-
Proliferation Assays: Colorimetric assays (e.g., MTT, BrdU) to measure fibroblast proliferation in response to pro-fibrotic stimuli (e.g., TGF-β1, PDGF) in the presence of individual drugs and their combinations.
-
Collagen Deposition Assays: Sirius Red staining or Western blotting for collagen type I to quantify extracellular matrix deposition.
-
Myofibroblast Differentiation Assays: Immunofluorescence or Western blotting for α-smooth muscle actin (α-SMA) expression.
-
-
Synergy Analysis: The combination index (CI) method of Chou and Talalay should be used to quantitatively determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Synergy Studies
-
Animal Model: The bleomycin-induced pulmonary fibrosis model in mice is the most commonly used preclinical model for IPF.
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Pirfenidone or Nintedanib alone
-
This compound + Pirfenidone or Nintedanib in combination
-
-
Endpoints:
-
Histopathology: Lung sections stained with Masson's trichrome to assess the extent of fibrosis (Ashcroft score).
-
Hydroxyproline Assay: Quantification of total lung collagen content.
-
Pulmonary Function Tests: Measurement of lung function parameters such as forced vital capacity (FVC) and compliance in anesthetized, tracheostomized mice.
-
Gene and Protein Expression Analysis: qPCR and Western blotting for key fibrotic markers (e.g., TGF-β1, α-SMA, collagen type I) in lung tissue homogenates.
-
Caption: Workflow for assessing the synergistic effects of this compound with standard-of-care IPF drugs.
Conclusion
The distinct and complementary mechanisms of action of this compound, pirfenidone, and nintedanib present a compelling rationale for exploring their synergistic potential in the treatment of IPF. While clinical data on such combinations are not yet available, the preclinical experimental framework outlined in this guide provides a robust approach to systematically evaluate the efficacy and synergy of these therapeutic agents. The successful demonstration of synergy in preclinical models would provide a strong foundation for advancing these combination therapies into clinical trials, with the ultimate goal of improving outcomes for patients with this devastating disease. Future research should focus on conducting these critical preclinical studies to unlock the full therapeutic potential of these combination strategies.
References
- 1. Idiopathic pulmonary fibrosis - Wikipedia [en.wikipedia.org]
- 2. Management of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The future of clinical trials in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lung.org [lung.org]
- 5. Idiopathic pulmonary fibrosis - Treatment - NHS [nhs.uk]
Comparative Analysis of TAK-615 and Other LPA1 Receptor Antagonists: An In Vitro Perspective
A comprehensive in vivo comparison of the efficacy of the LPA1 receptor negative allosteric modulator (NAM), TAK-615, in non-rodent models is not currently available in publicly accessible scientific literature. Preclinical studies for this compound and its comparators have predominantly focused on in vitro characterization and in vivo efficacy in rodent models of fibrosis. This guide, therefore, provides a detailed comparison of the available in vitro pharmacological data for this compound against two other notable LPA1 receptor antagonists, BMS-986202 and SAR-100842, to offer valuable insights for researchers and drug development professionals.
This analysis focuses on the distinct mechanisms of action and in vitro functional profiles of these compounds, which are critical for understanding their potential therapeutic effects.
In Vitro Pharmacological Profiles
This compound has been characterized as a negative allosteric modulator (NAM) of the lysophosphatidic acid receptor 1 (LPA1). Unlike orthosteric antagonists that directly compete with the endogenous ligand for the binding site, NAMs bind to a different site on the receptor, inducing a conformational change that reduces the receptor's response to the agonist.
In vitro studies have demonstrated that this compound, along with SAR-100842, acts as a NAM, while BMS-986202 functions as an orthosteric antagonist.[1][2] This fundamental difference in their mechanism of action results in distinct inhibitory profiles across various signaling pathways activated by the LPA1 receptor.
The LPA1 receptor is a G protein-coupled receptor (GPCR) that can couple to multiple downstream signaling pathways, including Gαq, Gαi, and Gα12/13, as well as β-arrestin recruitment.[3] The differential modulation of these pathways by various antagonists could lead to distinct therapeutic outcomes and side-effect profiles.
Comparative In Vitro Activity
| Compound | Mechanism of Action | Gαq Signaling (Calcium Mobilization) | β-arrestin Recruitment | Gα12/13 Signaling | Gαi Signaling (cAMP) |
| This compound | Negative Allosteric Modulator (NAM) | Partial Inhibition | Partial Inhibition | Significant Inhibition | No Observable Effect |
| BMS-986202 | Orthosteric Antagonist | Full Inhibition | Full Inhibition | Significant Inhibition | Full Inhibition |
| SAR-100842 | Negative Allosteric Modulator (NAM) | Partial Inhibition | Full Inhibition | Significant Inhibition | Full Inhibition |
This table summarizes findings from in vitro functional assays as described in the referenced literature. The level of inhibition is a qualitative summary of the reported data.
Experimental Protocols
The following are generalized methodologies for the key in vitro experiments used to characterize the pharmacological profiles of LPA1 receptor antagonists.
Calcium Mobilization Assay
This assay measures the activation of the Gαq signaling pathway.
-
Cell Line: A stable cell line overexpressing the human LPA1 receptor (e.g., CHO or HEK293 cells) is used.
-
Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the antagonist (this compound, BMS-986202, or SAR-100842) or vehicle control.
-
Stimulation: The cells are then stimulated with a fixed concentration of lysophosphatidic acid (LPA).
-
Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader. The inhibitory effect of the antagonist is calculated relative to the response induced by LPA alone.
β-Arrestin Recruitment Assay
This assay assesses the G protein-independent signaling pathway.
-
Assay Principle: This assay typically utilizes a technology such as PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific), where β-arrestin and the LPA1 receptor are tagged with complementary enzyme fragments.
-
Cell Line: A cell line co-expressing the tagged LPA1 receptor and β-arrestin is used.
-
Compound Treatment: Cells are treated with the antagonist at various concentrations.
-
Stimulation: LPA is added to stimulate the recruitment of β-arrestin to the receptor.
-
Detection: Upon recruitment, the enzyme fragments come into proximity, forming an active enzyme that generates a chemiluminescent or fluorescent signal, which is then quantified.
Gα12/13 Signaling Assay (RhoA Activation Assay)
The activation of Gα12/13 leads to the activation of the small GTPase RhoA.
-
Principle: A common method is a G-LISA® or Rhotekin pull-down assay.
-
Cell Lysates: Cells expressing the LPA1 receptor are treated with antagonists and then stimulated with LPA. The cells are then lysed.
-
Detection: The amount of active, GTP-bound RhoA in the cell lysates is quantified using a Rho-GTP-binding protein (like Rhotekin) coated on a plate, followed by detection with a specific anti-RhoA antibody.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the LPA1 receptor signaling pathways and a typical experimental workflow for evaluating antagonists.
References
A Comparative Safety Profile of LPA1 Antagonists: A Guide for Researchers
A detailed examination of the safety profiles of prominent lysophosphatidic acid receptor 1 (LPA1) antagonists reveals significant differences, with implications for their therapeutic potential in fibrotic diseases. This guide provides a comparative analysis of TAK-615 and other key LPA1 antagonists, including BMS-986020, BMS-986278 (admilparant), and SAR100842, based on available clinical and preclinical data.
While LPA1 antagonists as a class hold promise for treating conditions like idiopathic pulmonary fibrosis (IPF), their development has been marked by varied safety outcomes. Notably, the first-generation antagonist BMS-986020 was discontinued due to hepatobiliary toxicity, highlighting the critical importance of a thorough safety assessment for this class of drugs. In contrast, second-generation antagonists like BMS-986278 have demonstrated a more favorable safety profile in clinical trials.
Currently, there is a lack of publicly available clinical trial data on the safety profile of this compound. Its characterization in the scientific literature primarily focuses on its unique mechanism as a negative allosteric modulator of the LPA1 receptor.[1][2] This guide, therefore, focuses on the reported safety data for other prominent LPA1 antagonists to provide a comparative context.
Quantitative Safety Data Comparison
The following table summarizes the key safety findings from clinical trials of various LPA1 antagonists. It is important to note that direct comparison of adverse event percentages across different trials should be done with caution due to variations in study design, patient populations, and duration of treatment.
| LPA1 Antagonist | Development Status | Key Adverse Events | Hepatobiliary Toxicity | References |
| This compound | Preclinical/Early Clinical | No clinical trial safety data publicly available. | Unknown in humans. | [1][2] |
| BMS-986020 | Discontinued | Dose-related elevations in hepatic enzymes, cholecystitis. | Yes, led to trial termination. | [3] |
| BMS-986278 (Admilparant) | Phase 2 | Diarrhea, cough, orthostatic hypotension. Rates of adverse events were generally similar to placebo. | No significant hepatobiliary toxicity reported. | |
| SAR100842 | Phase 2 | Headache, diarrhea, nausea, falling. | No significant hepatobiliary toxicity reported. |
Experimental Protocols for Safety Assessment
The safety evaluation of LPA1 antagonists in clinical trials typically involves a comprehensive battery of assessments designed to monitor for potential adverse effects. While specific protocols may vary between studies, the following represents a general workflow for assessing the safety and tolerability of a new investigational drug.
Standard Safety Monitoring in Clinical Trials:
-
Adverse Event (AE) Monitoring: Systematic collection of all adverse events experienced by study participants, graded for severity and assessed for their potential relationship to the study drug.
-
Clinical Laboratory Analyses: Regular monitoring of hematology, clinical chemistry (including liver function tests such as ALT, AST, and bilirubin), and urinalysis to detect any drug-induced changes.
-
Vital Signs: Regular measurement of blood pressure, heart rate, respiratory rate, and temperature.
-
Electrocardiograms (ECGs): Performed at baseline and at specified intervals to monitor for any effects on cardiac function.
-
Physical Examinations: Comprehensive physical examinations conducted at baseline and throughout the study.
LPA1 Receptor Signaling Pathway
The lysophosphatidic acid receptor 1 (LPA1) is a G protein-coupled receptor that, upon binding its ligand lysophosphatidic acid (LPA), activates several downstream signaling cascades implicated in fibrosis. Understanding this pathway is crucial for appreciating the mechanism of action of LPA1 antagonists and their potential on- and off-target effects.
Experimental Workflow for Hepatobiliary Toxicity Assessment
The hepatobiliary toxicity observed with BMS-986020 underscores the importance of specific preclinical and clinical assessments to de-risk new LPA1 antagonists. The following diagram illustrates a typical workflow for investigating potential liver-related adverse effects during drug development.
References
Benchmarking TAK-615: A Comparative Guide to Investigational Anti-Fibrotic Compounds
For Researchers, Scientists, and Drug Development Professionals
Fibrosis, the excessive scarring of tissues and organs, represents a significant global health burden, contributing to the pathology of numerous chronic diseases. The quest for effective anti-fibrotic therapies has led to the investigation of various molecular pathways. Among these, the lysophosphatidic acid receptor 1 (LPA1) signaling pathway has emerged as a key driver of fibrosis. This guide provides a comparative overview of TAK-615, an investigational anti-fibrotic compound, benchmarked against other LPA1 receptor antagonists in development.
Mechanism of Action: A Tale of Two Binding Sites
This compound is a potent and selective negative allosteric modulator (NAM) of the LPA1 receptor. Unlike orthosteric antagonists that directly compete with the natural ligand (lysophosphatidic acid, LPA) for the primary binding site, NAMs like this compound bind to a distinct allosteric site on the receptor. This binding induces a conformational change in the receptor that reduces its affinity for LPA and/or its ability to activate downstream signaling pathways.
This mechanism is shared by another investigational compound, SAR-100842 , which also functions as an LPA1 NAM. In contrast, BMS-986202 acts as a traditional orthosteric antagonist, directly blocking the LPA binding site. This fundamental difference in their interaction with the LPA1 receptor may have implications for their efficacy and safety profiles.
Preclinical Data: In Vitro Functional Comparison
Direct head-to-head in vivo preclinical studies comparing the anti-fibrotic efficacy of this compound with other investigational LPA1 antagonists are not extensively available in the public domain. However, in vitro functional assays provide valuable insights into their comparative potency and signaling modulation.
One study compared the effects of this compound, BMS-986202, and SAR-100842 in several key LPA1-mediated signaling assays. The results indicated different inhibitory profiles among the compounds. While BMS-986202 was able to fully inhibit the response to LPA across calcium mobilization, β-arrestin recruitment, cAMP inhibition, GTPγS binding, and RhoA activation assays, this compound and SAR-100842 demonstrated distinct patterns of partial or biased inhibition. This suggests that as NAMs, this compound and SAR-100842 may selectively modulate specific downstream signaling cascades of the LPA1 receptor, a property that could potentially be leveraged for a more targeted therapeutic effect with an improved safety profile.
Table 1: In Vitro Functional Comparison of Investigational LPA1 Receptor Antagonists
| Compound | Mechanism of Action | Calcium Mobilization | β-Arrestin Recruitment | cAMP Inhibition | GTPγS Binding | RhoA Activation |
|---|---|---|---|---|---|---|
| This compound | Negative Allosteric Modulator | Partial Inhibition | Partial Inhibition | Data not available | Data not available | Partial Inhibition |
| BMS-986202 | Orthosteric Antagonist | Full Inhibition | Full Inhibition | Full Inhibition | Full Inhibition | Full Inhibition |
| SAR-100842 | Negative Allosteric Modulator | Partial Inhibition | Partial Inhibition | Data not available | Data not available | Partial Inhibition |
Note: "Data not available" indicates that specific quantitative data from direct comparative studies was not found in the conducted search.
Clinical Data: A Look at the LPA1 Antagonist Class
To date, no head-to-head clinical trials comparing this compound with other investigational anti-fibrotic compounds have been published. However, clinical data from other LPA1 antagonists provide a broader context for the potential of this drug class.
A notable example is BMS-986278 (admilparant) , a second-generation LPA1 antagonist. In a Phase 2 clinical trial in patients with idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF), admilparant demonstrated a reduction in the rate of lung function decline compared to placebo.[1] These findings provide clinical validation for the LPA1 receptor as a therapeutic target in fibrotic diseases and suggest a promising future for potent and selective antagonists like this compound.
Experimental Protocols
Detailed experimental protocols for the direct comparison of these specific investigational compounds are not publicly available. However, standardized and widely accepted methodologies are commonly employed in preclinical fibrosis research.
In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis
This is a widely used animal model to evaluate the efficacy of anti-fibrotic compounds.
-
Induction: C57BL/6 mice are anesthetized, and a single intratracheal instillation of bleomycin sulfate (typically 1.5-3.0 U/kg) is administered to induce lung injury and subsequent fibrosis. A control group receives saline.
-
Treatment: The investigational compound (e.g., this compound) is administered orally or via another appropriate route, typically starting on the day of bleomycin instillation (prophylactic regimen) or after a fibrotic response has been established (therapeutic regimen).
-
Assessment: After a defined period (e.g., 14 or 21 days), animals are euthanized.
-
Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome or Picrosirius red) to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).
-
Biochemical Analysis: The total lung collagen content is quantified using a hydroxyproline assay.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltration and cytokine levels.
-
In Vitro Assay: TGF-β-Induced Myofibroblast Differentiation
This cell-based assay is used to assess the direct anti-fibrotic effect of compounds on fibroblast activation.
-
Cell Culture: Primary human lung fibroblasts are cultured in appropriate media.
-
Induction: Cells are stimulated with transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine, to induce their differentiation into myofibroblasts.
-
Treatment: The investigational compound is added to the culture medium at various concentrations.
-
Assessment:
-
Protein Expression: The expression of myofibroblast markers, such as alpha-smooth muscle actin (α-SMA) and collagen type I, is measured by Western blotting or immunofluorescence.
-
Gene Expression: Changes in the expression of fibrotic genes are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
-
Collagen Secretion: The amount of soluble collagen secreted into the culture medium is measured by ELISA or a Sircol assay.
-
Visualizations
LPA1 Signaling Pathway in Fibrosis
Caption: LPA1 signaling pathway in fibrosis and points of intervention by investigational compounds.
Experimental Workflow for Preclinical Anti-Fibrotic Compound Screening
References
Confirming the On-Target Effects of TAK-615: A Comparative Guide Using LPA1 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TAK-615, a negative allosteric modulator of the lysophosphatidic acid receptor 1 (LPA1), with other LPA1 antagonists. It focuses on the critical role of LPA1 knockout models in validating the on-target effects of these therapeutic candidates and presents supporting experimental data and detailed protocols for key assays.
Executive Summary
Lysophosphatidic acid (LPA) signaling through its receptor LPA1 is a key driver of fibrotic diseases. Consequently, targeting LPA1 has emerged as a promising therapeutic strategy. This compound is a novel LPA1 antagonist with a distinct mechanism of action. This guide delves into the experimental evidence that substantiates the on-target effects of LPA1 antagonists, with a particular focus on the definitive insights gained from LPA1 knockout animal models. While direct experimental data of this compound in LPA1 knockout models is not publicly available, the extensive research on other LPA1 antagonists in these models provides a robust framework for understanding and predicting its on-target activity.
Comparison of this compound with other LPA1 Antagonists
This compound has been characterized as a negative allosteric modulator (NAM) of the LPA1 receptor.[1] This distinguishes it from orthosteric antagonists like BMS-986202, which directly compete with the natural ligand, LPA, for the same binding site.[1] Another compound, SAR-100842, has also been identified as a NAM.[1] The allosteric nature of this compound means its binding affinity is enhanced in the presence of LPA.[1][2]
This differential binding mechanism can lead to distinct functional profiles. While orthosteric antagonists can completely block all signaling pathways downstream of the receptor, NAMs may selectively modulate specific signaling cascades, potentially offering a more nuanced therapeutic effect with an improved safety profile.
| Compound | Mechanism of Action | Key In Vitro Characteristics |
| This compound | Negative Allosteric Modulator (NAM) | Apparent affinity enhanced in the presence of LPA. Does not compete with orthosteric antagonists. |
| BMS-986202 | Orthosteric Antagonist | Competes with LPA for binding. Can fully inhibit LPA-induced responses in various functional assays (e.g., calcium mobilization, β-arrestin, cAMP, GTPγS, and RhoA). |
| SAR-100842 | Negative Allosteric Modulator (NAM) | Apparent affinity enhanced in the presence of LPA. Shows a different inhibitory profile compared to BMS-986202 in functional assays. |
On-Target Validation Using LPA1 Knockout Models
The most definitive method to confirm that the therapeutic effect of a drug is mediated through its intended target is to administer it to an animal model where the target has been genetically removed (a "knockout" model). In the context of LPA1 antagonists, LPA1 knockout mice are invaluable tools.
Studies have consistently shown that LPA1 knockout mice are protected from experimentally induced fibrosis in various organs, including the lung and skin. This fundamental observation establishes LPA1 as a critical mediator of fibrosis. When an effective LPA1 antagonist is administered to wild-type animals with induced fibrosis, it should phenocopy the protective effects seen in the LPA1 knockout mice. Conversely, administering the same antagonist to LPA1 knockout mice should result in no additional therapeutic benefit, thus confirming its on-target mechanism.
While a specific study detailing the administration of this compound to LPA1 knockout mice is not available in the public domain, extensive research on other LPA1 antagonists provides compelling surrogate evidence. For instance, studies with the LPA1 antagonist AM966 in a bleomycin-induced lung fibrosis model demonstrated that the antagonist's anti-fibrotic effects were consistent with the protection observed in LPA1 knockout mice.
Experimental Workflow for On-Target Validation
The logical workflow to confirm the on-target effects of an LPA1 antagonist like this compound using a knockout model is illustrated below.
On-Target Validation Workflow
LPA1 Signaling Pathway
Understanding the LPA1 signaling pathway is crucial for interpreting the effects of its antagonists. Upon binding of LPA, LPA1, a G protein-coupled receptor (GPCR), activates multiple downstream signaling cascades that contribute to pro-fibrotic processes such as fibroblast proliferation, migration, and extracellular matrix deposition.
LPA1 Signaling Pathway and Points of Antagonism
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of anti-fibrotic drugs.
-
Animal Model: C57BL/6 mice are commonly used as they are susceptible to bleomycin-induced fibrosis.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (typically 1.5-3.0 U/kg) is administered to anesthetized mice. A control group receives sterile saline.
-
Drug Administration: The LPA1 antagonist (e.g., this compound) or vehicle is administered orally, typically starting from the day of bleomycin instillation and continuing daily for the duration of the study (e.g., 14 or 21 days).
-
Assessment of Fibrosis:
-
Histology: Lungs are harvested, fixed, and stained (e.g., Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).
-
Collagen Quantification: The total lung collagen content is measured biochemically, for example, using the Sircol collagen assay.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to measure inflammatory cell counts, total protein concentration (as an indicator of vascular leakage), and levels of pro-inflammatory cytokines.
-
Calcium Mobilization Assay
This in vitro functional assay measures the ability of a compound to block LPA-induced increases in intracellular calcium, a key downstream event of LPA1 activation via the Gq pathway.
-
Cell Line: A stable cell line overexpressing the human LPA1 receptor is used (e.g., CHO-K1 or HEK293 cells).
-
Procedure:
-
Cells are seeded in a 96- or 384-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The test compound (LPA1 antagonist) is added at various concentrations and incubated.
-
LPA is then added to stimulate the LPA1 receptor.
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader (e.g., FLIPR).
-
-
Data Analysis: The IC50 value (the concentration of antagonist that inhibits 50% of the LPA-induced calcium response) is calculated to determine the potency of the antagonist.
Back-Scattering Interferometry (BSI)
BSI is a label-free, in-solution technique used to measure the binding affinity between a receptor and its ligand. It is particularly useful for studying interactions involving lipid receptors like LPA1, where traditional methods can be challenging.
-
Principle: BSI measures changes in the refractive index of a solution as a result of molecular binding events.
-
Procedure:
-
Purified LPA1 receptor (often stabilized in nanodiscs or detergent micelles) is mixed with varying concentrations of the ligand (e.g., this compound).
-
The mixture is introduced into a microfluidic chip.
-
A laser is directed through the solution, and the back-scattered light is captured by a detector. The interference pattern of the scattered light changes upon binding.
-
-
Data Analysis: The binding affinity (Kd) is determined by analyzing the change in the interferometric signal as a function of ligand concentration. For allosteric modulators like this compound, binding can be assessed in the presence and absence of the orthosteric ligand (LPA) to characterize the allosteric effect.
Conclusion
The confirmation of on-target effects is a cornerstone of modern drug development. For LPA1 antagonists like this compound, LPA1 knockout models provide the most definitive evidence of target engagement in a physiological context. While direct studies of this compound in these models are awaited, the wealth of data from other LPA1 antagonists in LPA1 knockout mice strongly supports the hypothesis that the therapeutic efficacy of this compound in fibrotic diseases is mediated through its specific interaction with the LPA1 receptor. The combination of in vitro characterization, comparative analysis with other antagonists, and the inferential evidence from knockout models provides a compelling case for the on-target mechanism of this compound.
References
Differential Gene Expression Analysis Following TAK-615 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated effects of TAK-615 on differential gene expression in the context of fibrotic diseases. Due to the limited publicly available data on gene expression changes following this compound treatment, this guide draws comparisons with other modulators of the lysophosphatidic acid (LPA) signaling pathway, particularly the LPA1 receptor antagonist SAR100842 and the dual LPA1/3 antagonist TP0591108.
Introduction to this compound and the LPA1 Signaling Pathway
This compound is a negative allosteric modulator (NAM) of the lysophosphatidic acid receptor 1 (LPA1). The LPA1 receptor, a G protein-coupled receptor, is a key mediator in the pathogenesis of fibrosis.[1][2] Its activation by LPA triggers multiple downstream signaling cascades, including those involving Gαq, Gαi, and Gα12/13 proteins, leading to cellular responses such as fibroblast proliferation, migration, and extracellular matrix deposition, all of which are hallmarks of fibrotic diseases.[1][3] By binding to an allosteric site on the LPA1 receptor, this compound is expected to modulate these pathological processes.
Comparative Analysis of LPA1 Receptor Modulators
While specific differential gene expression data for this compound is not yet widely published, studies on other LPA1 antagonists provide insights into the expected transcriptomic changes following the inhibition of this pathway.
Table 1: Comparison of Investigational LPA1 Receptor Modulators
| Compound | Mechanism of Action | Key Characteristics |
| This compound | LPA1 Negative Allosteric Modulator (NAM) | Binds to an allosteric site on the LPA1 receptor, modulating its activity. |
| SAR100842 | LPA1 Selective Antagonist | Competitively blocks the binding of LPA to the LPA1 receptor. |
| BMS-986202 | LPA1 Orthosteric Antagonist | Directly competes with LPA for the same binding site on the LPA1 receptor. |
| TP0591108 | LPA1/LPA3 Dual Antagonist | Inhibits both LPA1 and LPA3 receptors, potentially offering a broader therapeutic effect in skin fibrosis.[4] |
Anticipated Effects on Differential Gene Expression
Based on studies with the LPA1 antagonist SAR100842 in patients with diffuse cutaneous systemic sclerosis, treatment with an LPA1 modulator is expected to lead to a reduction in the expression of genes associated with fibrosis and inflammation.
Table 2: Summary of Expected Gene Expression Changes Following LPA1 Modulation
| Gene | Function | Expected Change with LPA1 Inhibition | Reference |
| Wnt2 | Wnt signaling pathway component, involved in fibroblast activation. | Downregulation | |
| PAI1 (SERPINE1) | Plasminogen activator inhibitor-1, a key regulator of fibrinolysis and extracellular matrix turnover. | Downregulation | |
| SFRP4 | Secreted Frizzled-Related Protein 4, a modulator of Wnt signaling. | Downregulation | |
| IL-6 | Pro-inflammatory and pro-fibrotic cytokine. | Downregulation | |
| IL-8 (CXCL8) | Pro-inflammatory chemokine involved in neutrophil recruitment. | Downregulation | |
| CTGF (CCN2) | Connective Tissue Growth Factor, a central mediator of fibrosis. | Downregulation |
Experimental Protocols
The following are detailed methodologies for key experiments to assess differential gene expression following treatment with this compound or other LPA1 modulators.
Cell Culture and Treatment
-
Cell Lines: Primary human lung fibroblasts (HLF), dermal fibroblasts from patients with scleroderma, or other relevant fibrotic cell models.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
-
Treatment: Cells are serum-starved for 24 hours and then pre-treated with this compound or a comparator compound at various concentrations for 1 hour, followed by stimulation with LPA (e.g., 1 µM) for 24 hours. A vehicle control (e.g., DMSO) is included.
RNA Isolation and Quality Control
-
Total RNA is extracted from cell lysates using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop).
-
RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
Differential Gene Expression Analysis (RNA-Sequencing)
-
Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples using a standard kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Raw sequencing reads are assessed for quality using tools like FastQC.
-
Reads are aligned to a reference genome (human or mouse) using a splice-aware aligner such as STAR.
-
Gene expression levels are quantified using tools like RSEM or featureCounts.
-
Differential expression analysis is performed using packages such as DESeq2 or edgeR in R to identify genes with statistically significant changes in expression between treatment groups.
-
Visualizations
Signaling Pathway
Caption: LPA1 signaling pathway and point of intervention for this compound.
Experimental Workflow
Caption: Workflow for differential gene expression analysis.
References
- 1. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genetic deletion or pharmacologic antagonism of LPA1 ameliorates dermal fibrosis in a scleroderma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EULAR Abstract Archive [scientific.sparx-ip.net]
Safety Operating Guide
Essential Guidance for the Disposal of TAK-615 and Other Research Chemicals
Absence of Specific Disposal Data for TAK-615
As of the current date, specific disposal procedures for the compound this compound are not publicly available. This compound is identified as a negative allosteric modulator of the LPA1 receptor, primarily used in research settings to study conditions like pulmonary fibrosis.[1][2][3] While information regarding its chemical properties and suppliers is accessible, a specific Safety Data Sheet (SDS) detailing disposal protocols has not been located in the public domain.
In the absence of explicit instructions for this compound, researchers, scientists, and drug development professionals must adhere to established best practices for the disposal of hazardous chemical waste. The following procedural guidance is based on general laboratory safety protocols and should be followed in consultation with your institution's Environmental Health & Safety (EHS) department.
General Chemical Waste Disposal Protocol
This protocol outlines the essential steps for safely managing and disposing of research chemicals like this compound.
Step 1: Waste Identification and Segregation
Proper identification and segregation of chemical waste is the foundational step in ensuring safe disposal.
| Waste Category | Description |
| Hazardous Waste | Chemicals exhibiting ignitability, corrosivity, reactivity, or toxicity. |
| Non-Hazardous Waste | Chemicals that do not meet the criteria for hazardous waste. |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with chemicals. |
| Contaminated Materials | Personal Protective Equipment (PPE), labware, and other materials contaminated with the chemical. |
It is crucial to never mix incompatible waste streams. For instance, oxidizing agents should not be combined with organic compounds or flammable materials.[4]
Step 2: Container Selection and Labeling
The integrity of waste containment is critical to prevent leaks and ensure safe handling.
-
Container Compatibility : Select waste containers made of materials compatible with the chemical waste they will hold.
-
Secure Closure : Ensure containers have tightly sealing lids to prevent spills and evaporation.
-
Proper Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the date accumulation started.[4] Do not use abbreviations or chemical formulas.
Step 3: Accumulation and Storage
Waste must be stored safely in designated Satellite Accumulation Areas (SAAs) within the laboratory.
-
Location : SAAs should be located at or near the point of generation and under the control of the laboratory personnel.
-
Volume Limits : The volume of hazardous waste in an SAA should not exceed established limits (e.g., 55 gallons of a single waste stream).
-
Secondary Containment : All waste containers must be kept in secondary containment to capture any potential leaks.
Step 4: Arranging for Disposal
Contact your institution's EHS department to schedule a waste pickup.
-
Waste Pickup Request : Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve using an online system or filling out a specific form.
-
Do Not Dispose Down the Drain : Never dispose of chemical waste by pouring it down the sink. This can lead to environmental contamination and damage to plumbing.
-
Emergency Procedures : In case of a spill, follow your laboratory's established spill response protocol and contact EHS immediately.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of laboratory chemical waste.
References
Personal protective equipment for handling TAK-615
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling TAK-615 in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and maintain laboratory integrity.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Equipment Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must have side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant gloves are required. |
| Body Protection | Laboratory Coat | Standard laboratory coat to be worn at all times. |
| Respiratory Protection | Suitable Respirator | Use in well-ventilated areas. A respirator may be necessary if dust or aerosols are generated.[1] |
Operational Plan: Handling and Storage
Safe handling and storage are paramount to preventing contamination and ensuring the stability of this compound.
Handling:
-
Avoid inhalation of dust or fumes.[1]
-
Prevent contact with skin and eyes.[1]
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Avoid contact with strong acids, alkalis, and oxidizing or reducing agents.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or water courses.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and containers, should be treated as hazardous waste and disposed of accordingly.
-
Spills: In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth, diatomaceous earth). Collect the absorbed material and place it in a sealed container for disposal as hazardous waste. Decontaminate the spill area with a suitable solvent (e.g., alcohol) and wash the area thoroughly.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound during a typical laboratory experiment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
